ISTH0036
Descripción
Propiedades
Fórmula molecular |
H27IS |
|---|---|
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
molecular hydrogen;tritio thiohypoiodite |
InChI |
InChI=1S/HIS.13H2/c1-2;;;;;;;;;;;;;/h2H;13*1H/i2T;;;;;;;;;;;;; |
Clave InChI |
BBGHIYYZTGQVLP-FHLPKGGPSA-N |
SMILES isomérico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[3H]SI |
SMILES canónico |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].SI |
Origen del producto |
United States |
Foundational & Exploratory
ISTH0036: A Deep Dive into its Mechanism of Action in Retinal Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Retinal fibrosis represents a significant challenge in ophthalmology, contributing to vision loss in a variety of retinal diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Current therapeutic strategies primarily target angiogenesis and vascular leakage but fall short of addressing the underlying fibrotic processes. ISTH0036, a novel antisense oligonucleotide, has emerged as a promising therapeutic candidate that directly targets the fibrotic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Introduction to this compound
This compound is a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to selectively target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1] TGF-β2 is a key cytokine that has been strongly implicated in the pathogenesis of fibrosis in various ocular conditions.[1][2][3] By specifically inhibiting the production of TGF-β2 at the messenger RNA (mRNA) level, this compound aims to prevent or reverse the downstream effects that lead to retinal fibrosis.
The Role of TGF-β2 in Retinal Fibrosis
TGF-β2 is a central mediator of tissue fibrosis throughout the body, including the retina.[1][3] Its overexpression in ocular tissues is associated with a cascade of events that culminates in the excessive deposition of extracellular matrix (ECM) components, a hallmark of fibrosis.
The signaling cascade is initiated by the binding of active TGF-β2 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activation of the receptor complex triggers the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4, and this entire complex translocates to the nucleus. Inside the nucleus, it acts as a transcription factor, upregulating the expression of various pro-fibrotic genes, including collagens, fibronectin, and connective tissue growth factor (CTGF). This leads to the transformation of retinal pigment epithelial (RPE) cells and other cell types into myofibroblasts, which are the primary producers of the fibrotic scar tissue.
Mechanism of Action of this compound
This compound is an antisense oligonucleotide, a synthetic strand of nucleic acids that is designed to bind to a specific mRNA sequence. The mechanism of action of this compound is to selectively bind to the mRNA of TGF-β2. This binding event prevents the translation of the TGF-β2 mRNA into its corresponding protein. The cell's natural machinery recognizes the resulting DNA-RNA hybrid as abnormal and degrades it via the enzyme RNase H. This targeted degradation of the TGF-β2 mRNA leads to a significant reduction in the production of TGF-β2 protein, thereby inhibiting the entire downstream fibrotic signaling cascade.
Quantitative Data from Clinical Trials
This compound has undergone clinical evaluation in patients with glaucoma, nAMD, and DME. The following tables summarize the key quantitative findings from these studies.
Table 1: Phase 1 Study in Glaucoma Patients Undergoing Trabeculectomy[4][5][6]
| Dose Level | This compound Dose (µg) | Calculated Intraocular Concentration (µM) | Mean IOP at Day 43 (mmHg ± SD) | Mean IOP at Day 85 (mmHg ± SD) |
| 1 | 6.75 | ~0.3 | 9.8 ± 1.0 | 9.7 ± 3.3 |
| 2 | 22.5 | ~1 | 11.3 ± 6.7 | 14.2 ± 6.5 |
| 3 | 67.5 | ~3 | 5.5 ± 3.0 | 5.8 ± 1.8 |
| 4 | 225 | ~10 | 7.5 ± 2.3 | 7.8 ± 0.6 |
IOP: Intraocular Pressure; SD: Standard Deviation
Table 2: Phase 2 BETTER Trial in nAMD and DME[3]
| Patient Group | Outcome Measure | Baseline to End of Study Change |
| nAMD | ||
| Best-Corrected Visual Acuity (BCVA) | Improvement or Stabilization | |
| Central Retinal Thickness (CRT) | -29 to -122 µm | |
| Hyperreflective Material (HRM) Volume (this compound treated eyes) | 70% reduction | |
| Hyperreflective Material (HRM) Volume (fellow eyes on standard of care) | ~75% increase | |
| DME | ||
| Best-Corrected Visual Acuity (BCVA) | Improvement or Stabilization | |
| Central Retinal Thickness (CRT) | -29 to -122 µm | |
| Intraretinal Fluid (IRF) Volume (treatment-naïve) | -333 nL | |
| Intraretinal Fluid (IRF) Volume (anti-VEGF pretreated) | -120 nL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Studies: Assessment of Target Knockdown
Objective: To determine the potency and selectivity of this compound in downregulating TGF-β2 mRNA and protein levels in relevant cell types.
Cell Lines:
-
Human trabecular meshwork (hTM) cells
-
Murine astrocytes
Methodology:
-
Cell Culture: hTM cells and murine astrocytes are cultured in their respective recommended media and conditions.
-
Treatment: Cells are treated with increasing concentrations of this compound or a scrambled control antisense oligonucleotide. A "gymnotic delivery" approach is often used, where the cells take up the oligonucleotide without the need for a transfection reagent.[1]
-
Cell Lysis and RNA Isolation: After the desired incubation period, cells are lysed, and total RNA is isolated using a commercially available kit.
-
mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA) assay or quantitative real-time PCR (qRT-PCR).[1] Gene expression is normalized to a housekeeping gene.
-
Protein Quantification: The concentration of TGF-β2 protein in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA).[1]
In Vivo Studies: Animal Models of Ocular Disease
Objective: To evaluate the in vivo efficacy, safety, and pharmacokinetics of this compound in relevant animal models of retinal fibrosis and other ocular diseases.
Animal Model: C57BL/6J mice are commonly used for this model.[4]
Methodology:
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create burns on the Bruch's membrane, inducing the growth of new blood vessels from the choroid into the sub-retinal space.[2][5]
-
Intravitreal Injection: Immediately after laser induction, a single intravitreal injection of this compound, a vehicle control, or a positive control (e.g., an anti-VEGF agent) is administered.
-
In Vivo Imaging: The progression of CNV is monitored over time using techniques such as fluorescein (B123965) angiography (FA) and spectral-domain optical coherence tomography (SD-OCT).
-
Histological Analysis: At the end of the study, eyes are enucleated, and the choroidal flat mounts are prepared. The extent of neovascularization and fibrosis is quantified by staining with specific markers (e.g., isolectin B4 for blood vessels, collagen I for fibrosis) and imaging.[4]
Animal Model: New Zealand White rabbits are a common choice for this model.[6][7]
Methodology:
-
Anesthesia: Rabbits are anesthetized for the surgical procedure.
-
Glaucoma Filtration Surgery: A surgical procedure is performed to create a filtration bleb, which is a new drainage pathway for the aqueous humor to lower intraocular pressure.
-
Intraoperative Treatment: During the surgery, a single injection of this compound or a control substance is administered into the subconjunctival space at the site of the bleb. Mitomycin C (MMC) is often used as a positive control due to its anti-fibrotic properties.[6]
-
Postoperative Monitoring: The survival and morphology of the filtration bleb are monitored clinically over several weeks. Intraocular pressure is also measured regularly.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. A SEQUENTIAL, MULTIPLE-TREATMENT, TARGETED APPROACH TO REDUCE WOUND HEALING AND FAILURE OF GLAUCOMA FILTRATION SURGERY IN A RABBIT MODEL (AN AMERICAN OPHTHALMOLOGICAL SOCIETY THESIS) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Transforming Growth-Factor Beta 2 in Ocular Disease and Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-beta 2 (TGF-β2) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of various ocular diseases characterized by fibrosis. Elevated levels of TGF-β2 in ocular fluids, such as the aqueous and vitreous humor, are strongly associated with the development and progression of conditions including glaucoma, proliferative vitreoretinopathy (PVR), corneal fibrosis, and posterior capsule opacification (PVR), a form of secondary cataract. This technical guide provides an in-depth overview of the mechanisms by which TGF-β2 contributes to ocular pathology, with a focus on its signaling pathways and its role in promoting extracellular matrix (ECM) deposition and cellular transdifferentiation. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals in the field of ophthalmology.
Introduction: TGF-β2 as a Key Mediator of Ocular Fibrosis
TGF-β2 is the predominant isoform of the TGF-β family found in the eye and is integral to maintaining ocular immune privilege.[1] However, its overexpression is a hallmark of pathological fibrotic responses in various ocular tissues.[2] In response to injury or disease, increased levels of active TGF-β2 trigger a cascade of cellular events that lead to excessive scarring, tissue contraction, and ultimately, vision loss.
These pathological processes are primarily driven by two key cellular mechanisms initiated by TGF-β2:
-
Epithelial-Mesenchymal Transition (EMT): A process where epithelial cells lose their characteristic features and acquire a mesenchymal, fibroblast-like phenotype. This transition is characterized by the loss of cell-cell adhesion, increased migratory capacity, and the expression of mesenchymal markers such as α-smooth muscle actin (α-SMA).[3]
-
Extracellular Matrix (ECM) Remodeling: TGF-β2 stimulates the synthesis and deposition of ECM components, including collagens and fibronectin, while simultaneously inhibiting their degradation by downregulating matrix metalloproteinases (MMPs) and upregulating their inhibitors (TIMPs).[4][5] This imbalance leads to the accumulation of a dense, fibrotic scar tissue.
This guide will delve into the molecular underpinnings of these processes across several major ocular diseases.
TGF-β2 in Major Ocular Diseases
Glaucoma
In primary open-angle glaucoma (POAG), elevated levels of TGF-β2 in the aqueous humor contribute to increased intraocular pressure (IOP) by inducing fibrosis in the trabecular meshwork (TM), the primary site of aqueous humor outflow.[6][7] TGF-β2 promotes the expression of ECM proteins in the TM, leading to a stiffer and less permeable tissue, which impedes aqueous humor drainage.[8]
Proliferative Vitreoretinopathy (PVR)
PVR is a major complication of retinal detachment surgery, characterized by the formation of contractile membranes on the retinal surface.[9] TGF-β2 is a key cytokine implicated in PVR pathogenesis, with elevated levels found in the vitreous of PVR patients.[10][11] It induces the EMT of retinal pigment epithelial (RPE) cells, which then migrate into the vitreous cavity and contribute to the formation of these fibrotic membranes.[3]
Corneal Fibrosis
Corneal injury can lead to scarring and loss of transparency. TGF-β1 and TGF-β2 are key modulators of myofibroblast development from their precursors in the cornea.[12] Following injury, the sustained presence of these growth factors drives the transformation of keratocytes into opaque, contractile myofibroblasts that deposit a disorganized ECM, resulting in corneal haze.[13]
Cataract (Posterior Capsule Opacification)
Posterior capsule opacification (PCO), or secondary cataract, is a common complication following cataract surgery. It is caused by the proliferation and transdifferentiation of residual lens epithelial cells (LECs) on the posterior capsule. TGF-β2 is a potent inducer of EMT in LECs, leading to the formation of a fibrotic plaque on the posterior capsule that obstructs the visual axis.[14]
Quantitative Data on TGF-β2 in Ocular Disease
The following tables summarize key quantitative findings from studies investigating the role of TGF-β2 in various ocular pathologies.
Table 1: TGF-β2 Concentrations in Ocular Fluids
| Ocular Disease | Fluid | Patient Group | Control Group | Fold Change/Difference | Reference(s) |
| Primary Open-Angle Glaucoma (POAG) | Aqueous Humor | Total: Significantly elevated vs. controls | Cataract patients | ~2-fold increase | [6][7] |
| Active: Significantly higher vs. controls | Cataract patients | >2-fold increase | [6] | ||
| Proliferative Vitreoretinopathy (PVR) | Vitreous Humor | Total: 4283 ± 455 pg/ml | Macular Hole (MH): 2213 ± 34.3 pg/ml | ~1.9-fold increase | [10][11] |
| Active: 211.9 ± 21.5 pg/ml | Macular Hole (MH): 86.8 ± 9.1 pg/ml | ~2.4-fold increase | [10][11] | ||
| Proliferative Diabetic Retinopathy (PDR) | Vitreous Humor | Total: 5563 ± 765 pg/ml | Macular Hole (MH): 2213 ± 34.3 pg/ml | ~2.5-fold increase | [10][11] |
| Active: 180.3 ± 20.4 pg/ml | Macular Hole (MH): 86.8 ± 9.1 pg/ml | ~2.1-fold increase | [10][11] | ||
| Feline Congenital Glaucoma (FCG) | Aqueous Humor | Total: 3991 pg/mL (median) | Normal cats: 2243 pg/mL (median) | ~1.8-fold increase | [15][16] |
| Postoperative PVR Development | Subretinal Fluid | 1.9 ng/mL (median) | Uncomplicated detachment: 3.3 ng/mL (median) | ~0.6-fold | [17] |
Table 2: TGF-β2-Induced Changes in Fibrotic Markers in Ocular Cells
| Cell Type | Treatment | Marker | Fold Change (approx.) | Reference(s) |
| Retinal Pigment Epithelial (RPE) Cells | TGF-β2 (10 ng/ml) for 72h | Collagen 1A1 (Col1A1) | 5.7-fold increase | [9] |
| CTGF | 3.1-fold increase | [9] | ||
| Trabecular Meshwork (TM) Cells | TGF-β2 (2.5 ng/ml) for 48h | Collagen I | 1.8-fold increase | [18] |
| RhoA activity | 3.5-fold increase | [18] | ||
| Hyalocytes | PDR/PVR vitreous | α-SMA | 1.9-fold increase | [19] |
| Recombinant TGF-β2 | α-SMA | 2.5-fold increase | [19] |
TGF-β2 Signaling Pathways in Ocular Fibrosis
TGF-β2 exerts its effects through a complex network of intracellular signaling pathways, broadly categorized as canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
Canonical Smad Pathway
The canonical pathway is initiated by the binding of TGF-β2 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding ECM proteins and regulators of EMT.
Non-Canonical Pathways
In addition to the Smad pathway, TGF-β2 can activate several Smad-independent signaling cascades that also contribute to its fibrotic effects. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β2 can activate the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and apoptosis.[20]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been shown to be activated by TGF-β2 in lens epithelial cells.[14]
-
RhoA/ROCK Pathway: The Rho family of small GTPases, particularly RhoA and its downstream effector Rho-associated kinase (ROCK), play a key role in regulating the actin cytoskeleton, cell contractility, and migration. This pathway is a significant mediator of the fibrotic and contractile responses induced by TGF-β2 in ocular tissues.[2][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of TGF-β2 in ocular fibrosis.
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β2
This protocol is for the quantitative measurement of total TGF-β2 in ocular fluids like aqueous or vitreous humor.
Materials:
-
TGF-β2 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Aqueous or vitreous humor samples
-
1N HCl
-
1.2 N NaOH / 0.5 M HEPES
-
Microplate reader set to 450 nm
Procedure:
-
Sample Preparation:
-
Thaw frozen ocular fluid samples on ice.
-
Centrifuge at 1000 x g for 15 minutes at 4°C to remove particulates.
-
-
Activation of Latent TGF-β2 (for total TGF-β2 measurement):
-
To 20 µL of sample, add 20 µL of 1N HCl.
-
Incubate for 10 minutes at room temperature.
-
Neutralize the acidified sample by adding 20 µL of 1.2 N NaOH / 0.5 M HEPES.
-
-
ELISA Protocol (follow manufacturer's instructions, general steps):
-
Add 100 µL of standards and prepared samples to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of TGF-β2 in the samples.
-
Western Blot for Phosphorylated Smad2 (p-Smad2)
This protocol details the detection of activated Smad signaling in ocular cells treated with TGF-β2.
Materials:
-
Cultured ocular cells (e.g., trabecular meshwork cells, RPE cells)
-
Recombinant human TGF-β2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (anti-p-Smad2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and serum-starve overnight.
-
Treat cells with TGF-β2 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with anti-p-Smad2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunohistochemistry (IHC) for α-SMA
This protocol describes the detection of myofibroblast transdifferentiation in fibrotic ocular tissue.
Materials:
-
Paraffin-embedded ocular tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody (anti-α-SMA)
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Boil sections in citrate buffer for 10-20 minutes.
-
Allow to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Block non-specific binding with 10% normal goat serum for 30 minutes.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop with DAB substrate until desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
In Vivo Model: Lentiviral TGF-β2 Induced Ocular Hypertension in Mice
This protocol outlines a method for creating a mouse model of glaucoma by overexpressing active TGF-β2.[1][4][7][14][17]
Materials:
-
C57BL/6J mice
-
Lentiviral vector encoding active human TGF-β2 (hTGFβ2C226,228S)
-
Control lentiviral vector (e.g., expressing GFP)
-
Anesthesia (e.g., ketamine/xylazine)
-
Microsyringe (e.g., Hamilton syringe)
-
Tonometer for measuring IOP
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
-
Intravitreal Injection:
-
Using a microsyringe, perform an intravitreal injection of 2 µL of the lentiviral vector (e.g., 2x10^6 TU/eye) into one eye.
-
Inject the control vector into the contralateral eye.
-
-
Post-Procedure Monitoring:
-
Monitor the animals for any signs of distress or inflammation.
-
Measure IOP weekly using a tonometer.
-
-
Outcome Assessment:
-
Assess aqueous humor outflow facility at the end of the study.
-
Collect ocular tissues for histological analysis and measurement of fibrotic markers.
-
Conclusion
TGF-β2 is a central and multifaceted player in the pathogenesis of a range of sight-threatening ocular diseases characterized by fibrosis. A thorough understanding of its signaling pathways and its downstream effects on cellular behavior and ECM dynamics is crucial for the development of novel therapeutic strategies. This technical guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols, to aid researchers and clinicians in their efforts to combat TGF-β2-mediated ocular fibrosis. The continued investigation into the intricate mechanisms of TGF-β2 signaling will undoubtedly pave the way for more targeted and effective treatments to preserve vision in patients affected by these debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 3. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of lentiviral vectors for the establishment of TGFβ2-induced ocular hypertension in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. A Novel Mouse Model of TGFβ2-Induced Ocular Hypertension Using Lentiviral Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 10. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Transforming Growth Factor-β Levels in Human Aqueous Humor of Glaucomatous, Diabetic and Uveitic Eyes [ekjo.org]
- 13. Aqueous Humor TGF-β2 and Its Association With Intraocular Pressure in a Naturally Occurring Large Animal Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The application of lentiviral vectors for the establishment of TGFβ2-induced ocular hypertension in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collagen Gel Contraction Assay [protocols.io]
- 16. celprogen.com [celprogen.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of TGF-β in proliferative vitreoretinal diseases and ROCK as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioscience.co.uk [bioscience.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
ISTH0036: A First-in-Class Antifibrotic Agent Targeting TGF-β2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrosis, the excessive scarring of tissue, is a debilitating pathological process underlying a multitude of chronic diseases, leading to organ malfunction and failure. In ophthalmology, fibrosis is a critical contributor to vision loss in conditions such as glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME). ISTH0036 is a first-in-class antifibrotic agent designed to selectively target and inhibit the production of Transforming Growth Factor beta 2 (TGF-β2), a key cytokine implicated in the fibrotic cascade. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies of pivotal studies.
Introduction: The Unmet Need in Antifibrotic Therapies
Transforming Growth Factor beta (TGF-β) is a pleiotropic cytokine that plays a central role in cell growth, differentiation, and extracellular matrix (ECM) remodeling.[1] The TGF-β superfamily, particularly the TGF-β2 isoform, is significantly upregulated in various pathological conditions, driving the fibrotic process.[1] In glaucoma, elevated TGF-β2 levels in the aqueous humor are associated with trabecular meshwork alterations, leading to increased intraocular pressure (IOP) and optic nerve damage.[2] Furthermore, TGF-β2 is a key mediator of postoperative scarring in glaucoma filtration surgery, a common cause of surgical failure.[2][3] In retinal diseases like wet AMD and DME, TGF-β2 contributes to the development of fibrosis, which is a major cause of irreversible vision loss that is not adequately addressed by current anti-VEGF therapies.[4][5]
This compound is a synthetic, 14-mer locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be a potent and selective inhibitor of TGF-β2 synthesis.[1][2] Its mechanism of action offers a targeted approach to combat fibrosis by intervening at the level of gene expression.
Mechanism of Action
This compound is a gapmer antisense oligonucleotide with a central "gap" of DNA monomers flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed when this compound binds to its complementary sequence on the TGF-β2 messenger RNA (mRNA). RNase H then cleaves the TGF-β2 mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF-β2 protein.[1] This targeted downregulation of TGF-β2 expression is expected to inhibit the downstream signaling pathways that drive fibrosis.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent and selective downregulation of TGF-β2 in various cell-based assays.[1][6]
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Human A172, Panc1, Trabecular Meshwork cells; Murine Astrocytes | mRNA quantification | TGF-β2 mRNA levels | Potent, selective, sequence- and dose-dependent downregulation | [2] |
| Not Specified | mRNA and Protein Suppression | IC50 | mRNA: 0.4 µM, Protein: 0.7 µM |[7] |
In Vivo Studies
Preclinical studies in animal models of ophthalmic diseases have shown the therapeutic potential of this compound.
In a mouse model of GFS, intraocular administration of this compound significantly prolonged the survival of the filtering bleb and reduced fibrosis in the bleb area compared to controls.[3][8]
In a laser-induced CNV mouse model, intravitreal this compound significantly reduced angiogenesis by 40% compared to controls.[8] The treatment also led to a decrease in vascular leakage and fibrotic development.[4]
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Species | Key Findings | Reference |
|---|---|---|---|
| Glaucoma Filtration Surgery | Mouse | Significantly prolonged bleb survival, decreased fibrosis | [3][8] |
| Choroidal Neovascularization | Mouse | 40% reduction in angiogenesis, decreased vascular leakage and fibrosis |[4][8] |
Clinical Data
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for various ophthalmic indications.
Phase 1 Study in Glaucoma
A first-in-human, open-label, dose-escalation Phase 1 trial evaluated the safety and tolerability of a single intravitreal injection of this compound in patients with primary open-angle glaucoma undergoing trabeculectomy.[2][9]
Table 3: Phase 1 Clinical Trial in Glaucoma (NCT02406833)
| Parameter | Details |
|---|---|
| Study Design | Prospective, open-label, dose-escalation |
| Patient Population | 12 patients with primary open-angle glaucoma undergoing trabeculectomy with mitomycin C |
| Dose Levels | 6.75 µg, 22.5 µg, 67.5 µg, 225 µg (single intravitreal injection) |
| Primary Endpoint | Safety and tolerability |
| Key Efficacy Outcome | Intraocular Pressure (IOP) |
| Results | - Safe and well-tolerated at all dose levels.[2] - No reported adverse events related to this compound.[2] - At the two highest doses (67.5 µg and 225 µg), IOP remained persistently below 10 mmHg over the three-month observation period.[2][9] |
Table 4: Mean IOP (mmHg ± SD) in Phase 1 Glaucoma Trial
| Dose Level | Day 43 | Day 85 |
|---|---|---|
| 1 (6.75 µg) | 9.8 ± 1.0 | 9.7 ± 3.3 |
| 2 (22.5 µg) | 11.3 ± 6.7 | 14.2 ± 6.5 |
| 3 (67.5 µg) | 5.5 ± 3.0 | 5.8 ± 1.8 |
| 4 (225 µg) | 7.5 ± 2.3 | 7.8 ± 0.6 |
Phase 2 BETTER Study in nAMD and DME
The BETTER study was an international, multicenter, open-label Phase 2a trial that evaluated this compound in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[4]
Table 5: Phase 2a BETTER Clinical Trial
| Parameter | Details |
|---|---|
| Study Design | International, multicenter, open-label |
| Patient Population | 43 patients with nAMD and DME (treatment-naïve or anti-VEGF pre-treated but inactive) |
| Treatment Regimen | Intravitreal injections every 8 weeks (Q8W) |
| Key Efficacy Outcomes | Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), reduction of hyperreflective material (HRM) volume, reduction of intraretinal fluid (IRF) volume |
| Results | - Improvement or stabilization of BCVA.[4] - Reduction in CRT in all patient groups.[4] - 70% reduction in HRM volume in nAMD eyes with fibrosis under this compound treatment, compared to a 75% increase in fellow eyes receiving standard of care.[4] - Reduction in IRF volume in DME patients.[4] - Stable IOP.[4] |
Table 6: Key Quantitative Outcomes from the Phase 2 BETTER Study
| Indication | Patient Group | Change in CRT (Baseline to End of Study) | Change in HRM/IRF Volume |
|---|---|---|---|
| nAMD | All | -29 to -122 µm | 70% reduction in HRM volume |
| DME | Naïve | -333 nL reduction in IRF volume | Not specified |
| DME | Pre-treated | -120 nL reduction in IRF volume | Not specified |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.
In Vitro TGF-β2 mRNA and Protein Downregulation Assay
-
Cell Culture: Human Panc1 pancreatic cancer cells or murine astrocytes are cultured in appropriate media and conditions.[6]
-
Treatment: Cells are treated with increasing concentrations of this compound or a scrambled control oligonucleotide. Delivery is achieved through gymnotis, where the cells take up the naked oligonucleotide without the need for transfection reagents.[6][10]
-
Incubation: Cells are incubated for a specified period (e.g., 7 days).[6]
-
Sample Collection: Cell lysates are collected for mRNA analysis, and the cell culture supernatant is collected for protein analysis.[6]
-
mRNA Quantification: TGF-β2 mRNA levels are quantified using a branched DNA (bDNA) assay and normalized to a housekeeping gene.[6]
-
Protein Quantification: TGF-β2 protein levels in the supernatant are measured by an enzyme-linked immunosorbent assay (ELISA).[6]
Murine Glaucoma Filtration Surgery (GFS) Model
-
Animal Model: C57BL/6 mice are commonly used for this model.[3]
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).
-
Surgical Procedure: A small incision is made in the conjunctiva to create a subconjunctival space. A fistula is then created through the sclera into the anterior chamber to allow aqueous humor to drain, forming a filtering bleb.[3]
-
Treatment: this compound or a control (saline or scrambled oligonucleotide) is administered via intraocular injection.[8]
-
Endpoints: Bleb survival is monitored over time. At the end of the study, eyes are enucleated for histological analysis to assess the extent of fibrosis in the bleb area.[3][8]
Laser-Induced Choroidal Neovascularization (CNV) Model
-
Animal Model: Adult C57BL/6J mice are typically used.[11]
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.[11]
-
Laser Photocoagulation: A laser (e.g., 532 nm argon laser) is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[11]
-
Treatment: this compound or a control is administered via intravitreal injection.[8]
-
Endpoints: The extent of CNV can be assessed in vivo using fluorescein angiography to visualize vascular leakage. Post-mortem analysis of choroidal flat mounts stained with isolectin B4 is used to quantify the area of neovascularization. Fibrosis can be assessed by staining for collagen.[11]
Conclusion and Future Directions
This compound has demonstrated a promising profile as a first-in-class antifibrotic agent targeting TGF-β2. Preclinical studies have established its potent and selective mechanism of action and its efficacy in relevant animal models of ophthalmic diseases. Clinical trials have shown that this compound is safe and well-tolerated, with encouraging signs of clinical activity in glaucoma, nAMD, and DME. The significant reduction in fibrosis observed in the Phase 2 BETTER study highlights the potential of this compound to address a major unmet need in the treatment of these chronic, vision-threatening conditions. Further clinical development, including larger, controlled trials, is warranted to fully elucidate the therapeutic potential of this compound and to establish its role in the management of fibrotic ocular diseases.
References
- 1. Pipeline – Isarna Therapeutics [isarna-therapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Glaucoma Filtration Surgical Mouse Model for Antifibrotic Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of this compound For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 9. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of choroidal neovascularization by silencing of long non-coding RNA IPW | Aging [aging-us.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Preclinical Studies of ISTH0036 in Glaucoma Models
This technical guide provides a comprehensive overview of the preclinical research conducted on this compound, a promising therapeutic agent for glaucoma. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Target, TGF-β2
This compound is a synthetic, 14-mer fully phosphorothioate (B77711) antisense oligonucleotide. It is modified with locked nucleic acids (LNA) in a "3+3 gapmer" design, which enhances its binding affinity and stability.[1] The primary target of this compound is the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] By binding to TGF-β2 mRNA, this compound initiates its degradation, thereby selectively inhibiting the production of the TGF-β2 protein.[3]
TGF-β2 is a critical cytokine implicated in the pathophysiology of glaucoma.[2] In patients with glaucoma, TGF-β2 levels are substantially elevated in the aqueous humor and the optic nerve head.[1] This overexpression contributes to the disease through several mechanisms:
-
Trabecular Meshwork (TM) Dysfunction: TGF-β2 induces epithelial-to-mesenchymal transition in the TM cells, leading to extracellular matrix remodeling, increased outflow resistance, and consequently, elevated intraocular pressure (IOP).[1]
-
Optic Nerve Head Damage: It promotes tissue remodeling and fibrosis in the optic nerve head, which can lead to direct toxicity and damage to retinal ganglion cells.[1][3][4]
-
Post-Surgical Scarring: TGF-β2 is a key driver of the wound healing and fibrotic processes that lead to the failure of glaucoma filtration surgery.[1]
By selectively downregulating TGF-β2, this compound aims to address these core pathological processes in glaucoma.[5][6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of TGF-β2 in glaucoma pathophysiology and the mechanism by which this compound intervenes.
In Vitro Studies: Potency and Selectivity
Preclinical evaluation of this compound began with cell-based assays to determine its potency and selectivity in downregulating TGF-β2.
Data Presentation: In Vitro Efficacy
| Cell Lines Tested | Target | Measurement | Key Result (IC50) | Citation |
| Human A172, Panc1, Trabecular Meshwork; Murine Astrocytes | TGF-β2 mRNA | bDNA Assay | 0.4 µM | [1] |
| Human A172, Panc1, Trabecular Meshwork; Murine Astrocytes | TGF-β2 Protein | ELISA | 0.7 µM | [1] |
These results demonstrate that this compound potently and dose-dependently suppresses its target at sub-micromolar concentrations.[1]
Experimental Protocols: In Vitro Assays
The following protocol was used to assess the in vitro efficacy of this compound.[7]
-
Cell Culture: Various human and murine cell lines, including human trabecular meshwork cells, were cultured under standard conditions.
-
Treatment: Cells were treated with increasing concentrations of this compound or a scrambled control oligonucleotide. The delivery was "gymnotic," meaning it occurred without the use of transfection reagents.
-
Sample Collection: After the incubation period, cell culture supernatants were collected for protein analysis, and the cells were lysed to extract RNA.
-
mRNA Quantification: TGF-β2 mRNA levels in the cell lysates were quantified using a branched DNA (bDNA) assay.
-
Protein Quantification: TGF-β2 protein levels in the collected cell supernatants were measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: IC50 values were calculated to determine the concentration of this compound required to inhibit 50% of TGF-β2 mRNA and protein expression.
Visualization: In Vitro Experimental Workflow
In Vivo Studies in Animal Models
This compound was evaluated in established murine models to assess its therapeutic potential for glaucoma and related ocular conditions.
Data Presentation: In Vivo Efficacy in Murine Models
| Model | Administration | Key Findings | Quantitative Result | Citation |
| Glaucoma Filtration Surgery (GFS) | Intraocular | Prolonged bleb survival | Significantly greater than control | [8] |
| Glaucoma Filtration Surgery (GFS) | Intraocular | Decreased fibrosis in the bleb area | Significantly less than control | [8] |
| Laser-Induced Choroidal Neovascularization (CNV) | Intravitreal | Reduced angiogenesis | 40% reduction vs. control | [8] |
| Laser-Induced Choroidal Neovascularization (CNV) | Intravitreal | Decreased collagen I deposition (fibrosis) | Dose-dependent reduction | [9] |
These studies demonstrated that this compound exerts potent anti-fibrotic and anti-angiogenic effects in vivo.[1]
Experimental Protocols: In Vivo Models
A. Murine Glaucoma Filtration Surgery (GFS) Model [8]
-
Model Induction: A standard surgical procedure is performed on mice to create a filtration bleb, mimicking human trabeculectomy.
-
Treatment: Immediately following surgery, mice received an intraocular administration of this compound, a control oligonucleotide, or saline.
-
Outcome Measures:
-
Bleb Survival: The size and vascularity of the filtration blebs were monitored and graded over time.
-
Fibrosis Assessment: At the end of the study, eyes were enucleated, sectioned, and stained (e.g., with Masson's trichrome) to quantify the extent of fibrosis in the bleb area.
-
B. Murine Laser-Induced Choroidal Neovascularization (CNV) Model [8][9]
-
Model Induction: Laser photocoagulation is used to rupture Bruch's membrane in the mouse retina, inducing the growth of new, leaky blood vessels from the choroid.
-
Treatment: Mice received an intravitreal injection of this compound, a control oligonucleotide, or saline.
-
Outcome Measures:
-
Angiogenesis: The size and leakage of the CNV lesions were measured using fluorescein (B123965) angiography and imaging techniques (e.g., optical coherence tomography).
-
Fibrosis: The extent of collagen deposition within the CNV lesions was quantified via immunohistochemical staining of retinal cross-sections.
-
Visualization: In Vivo Experimental Workflow
Pharmacokinetics, Distribution, and Preclinical Safety
Pharmacokinetic and toxicology studies were conducted in rabbits to understand the drug's behavior in the eye and to establish a preliminary safety profile.
Data Presentation: Ocular Tissue Distribution in Rabbits (24h post-injection)
| Ocular Tissue | Mean this compound Concentration (µg/g) | Citation |
| Ciliary Body & Iris | 114 µg/g | [7] |
| Retina & Choroid | 30-40 µg/g | [7] |
| Optic Nerve | 30-40 µg/g | [7] |
| Sclera | 30-40 µg/g | [7] |
The study showed rapid distribution to relevant posterior eye tissues, with high concentrations maintained for up to 56 days after a single injection, consistent with long-lasting target engagement.[7]
Experimental Protocols: Pharmacokinetics and Toxicology
-
Animal Model: Healthy rabbits were used for these studies.
-
Pharmacokinetics Protocol: [7]
-
A single intravitreal (IVT) injection of this compound was administered.
-
At various time points (e.g., 24 hours, 56 days), animals were euthanized, and ocular tissues were dissected.
-
Drug concentrations in the tissues were analyzed to determine distribution and tissue half-life.
-
Target engagement was confirmed by measuring TGF-β2 mRNA downregulation in tissues like the choroid, retina, and optic nerve.
-
-
-
A 4-week study was conducted involving three IVT administrations of this compound at 2-week intervals.
-
Animals were monitored for adverse events through clinical observation, ophthalmic examinations (e.g., slit-lamp), and histopathology.
-
The study aimed to determine the No Observed Adverse Effect Level (NOAEL).
-
Preclinical Safety Findings
The preclinical safety assessment in rabbits demonstrated good tolerability of this compound.[7] The only notable findings were dose-related, transient local inflammation and a delayed onset of lens opacification at higher doses.[7] These results supported the advancement of this compound into clinical development.[7]
Conclusion
The comprehensive preclinical data package for this compound demonstrates its potential as a novel therapeutic for glaucoma. In vitro studies confirmed its high potency and selectivity for TGF-β2. In vivo studies in relevant murine models showed significant anti-fibrotic and anti-angiogenic activity, addressing key pathological mechanisms in glaucoma and post-surgical failure.[8] Pharmacokinetic studies revealed favorable, long-lasting distribution in crucial ocular tissues after intravitreal injection.[7] Together with a good preclinical safety profile, these findings provided a strong rationale for initiating human clinical trials to evaluate this compound as a first-in-class treatment for glaucoma and other TGF-β2-driven ophthalmic diseases.[2][9]
References
- 1. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipeline – Isarna Therapeutics [isarna-therapeutics.com]
- 3. labiotech.eu [labiotech.eu]
- 4. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Isarna begins Phase I trial for this compound to treat patients with advanced glaucoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of this compound For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
ISTH0036: A Technical Guide to Target Engagement and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISTH0036 is a promising antisense oligonucleotide therapeutic currently under investigation for the treatment of various ophthalmic diseases, including glaucoma, wet age-related macular degeneration (nAMD), and diabetic macular edema (DME).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, target engagement, and pharmacodynamic properties of this compound, based on available preclinical and clinical data.
This compound is a 14-mer locked nucleic acid (LNA)-modified antisense oligodeoxynucleotide designed to selectively target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[4][5] TGF-β2 is a key cytokine implicated in the pathophysiology of several ocular diseases, playing a crucial role in fibrosis, angiogenesis, and inflammation.[4][6] By inhibiting the production of TGF-β2, this compound aims to address the underlying drivers of disease progression.[6]
Mechanism of Action
This compound is a synthetic, single-stranded nucleic acid sequence complementary to a specific region of the messenger RNA (mRNA) encoding for human TGF-β2.[7] As a "gapmer," it features a central block of deoxynucleotides flanked by LNA-modified nucleotides. This design allows for the recruitment of RNase H, an endogenous enzyme that recognizes the DNA-RNA heteroduplex formed between this compound and the TGF-β2 mRNA. RNase H then cleaves the target mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TGF-β2 protein.[5]
The targeted degradation of TGF-β2 mRNA is the primary mechanism by which this compound exerts its therapeutic effects. This approach offers high specificity for the TGF-β2 isoform, minimizing off-target effects that might be associated with broader TGF-β pathway inhibitors.
Target Engagement and Pharmacodynamics
The engagement of this compound with its target, TGF-β2 mRNA, has been demonstrated in both in vitro and in vivo models, leading to a significant and sustained reduction in TGF-β2 levels.
In Vitro Potency
Preclinical studies in various human cell lines, including trabecular meshwork cells, have demonstrated the potent and dose-dependent downregulation of both TGF-β2 mRNA and protein by this compound.[5]
| Parameter | Value | Cell Lines |
| IC50 (TGF-β2 mRNA) | 0.4 µM | Human A172, Panc1, Trabecular Meshwork Cells; Murine Astrocytes |
| IC50 (TGF-β2 Protein) | 0.7 µM | Human A172, Panc1, Trabecular Meshwork Cells; Murine Astrocytes |
| Table 1: In Vitro Potency of this compound[4] |
Preclinical Pharmacodynamics
Intravitreal administration of this compound in animal models has shown robust and long-lasting target engagement in relevant ocular tissues.
-
Rabbit Studies : Following a single intravitreal injection in New Zealand White rabbits, this compound led to a significant and sustained downregulation of TGF-β2 mRNA in the retina and lens.[4] This was accompanied by a reduction in TGF-β2 protein levels in the vitreous humor.[4]
-
Non-Human Primate Studies : In cynomolgus monkeys, a single intravitreal injection of this compound resulted in prolonged target engagement, with TGF-β2 mRNA downregulation observed in the retina and lens for up to 4 months.[4] A corresponding decrease in TGF-β2 protein was also observed in the vitreous humor.[4]
| Species | Tissue | Analyte | Effect | Duration |
| Rabbit | Retina, Lens | TGF-β2 mRNA | Downregulation | Sustained |
| Rabbit | Vitreous Humor | TGF-β2 Protein | Reduction | Sustained |
| Cynomolgus Monkey | Retina, Lens | TGF-β2 mRNA | Downregulation | Up to 4 months |
| Cynomolgus Monkey | Vitreous Humor | TGF-β2 Protein | Reduction | Up to 4 months |
| Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound[4] |
Clinical Pharmacodynamics
In a Phase 1 clinical trial in patients with open-angle glaucoma undergoing trabeculectomy, intravitreal injection of this compound was found to be safe and well-tolerated.[5] While direct measurement of TGF-β2 levels in human ocular tissues was not reported, the observed clinical outcomes, such as sustained lower intraocular pressure at higher doses, are consistent with the intended pharmacodynamic effect of reducing TGF-β2-mediated fibrosis.[5]
Phase 2 trials in nAMD and DME patients have shown that this compound can lead to a reduction in central retinal thickness and, in some cases, an improvement or stabilization of best-corrected visual acuity.[2][3] A key finding in nAMD patients with fibrosis was a significant reduction in the volume of hyperreflective material, a marker for fibrosis, which supports the anti-fibrotic mechanism of action of this compound.[2]
| Clinical Trial Phase | Indication | Key Pharmacodynamic-Related Outcomes |
| Phase 1 | Open-Angle Glaucoma | Sustained lower intraocular pressure at higher doses |
| Phase 2 | nAMD and DME | Reduction in central retinal thickness; Stabilization/improvement in visual acuity; Reduction in hyperreflective material (fibrosis) in nAMD |
| Table 3: Clinical Pharmacodynamic-Related Outcomes for this compound[2][3][5] |
Quantitative Data Summary
Preclinical Ocular Tissue Distribution of this compound in Rabbits
Following a single intravitreal injection, this compound distributes to various posterior ocular tissues.
| Time Post-Injection | Ciliary Body & Iris (µg/g) | Retina & Choroid (µg/g) | Optic Nerve (µg/g) | Sclera (µg/g) |
| 24 hours | 114 | 30-40 | 30-40 | 30-40 |
| Table 4: Peak Concentrations of this compound in Rabbit Ocular Tissues |
High concentrations of this compound were observed in these tissues for up to 56 days post-injection.
Clinical Dosing in Phase 1 Trial (Glaucoma)
Patients received a single intravitreal injection of this compound at various dose levels.
| Dose Level | Total Intravitreal Dose | Calculated Vitreous Humor Concentration |
| 1 | 6.75 µg | ~0.3 µM |
| 2 | 22.5 µg | ~1.0 µM |
| 3 | 67.5 µg | ~3.0 µM |
| 4 | 225 µg | ~10.0 µM |
| Table 5: this compound Dosing in Phase 1 Glaucoma Trial[5] |
Experimental Protocols
Detailed, proprietary protocols for the assays used in the development of this compound are not publicly available. However, based on the published literature, the following provides an overview of the key experimental methodologies employed.
Quantification of TGF-β2 mRNA (Branched DNA Assay)
The branched DNA (bDNA) assay is a hybridization-based method for the direct quantification of nucleic acids.
-
Tissue/Cell Lysis: Ocular tissues or cultured cells are homogenized and lysed to release total RNA.
-
Hybridization: The target TGF-β2 mRNA is captured by a set of specific capture probes immobilized on a solid surface (e.g., a microplate well). A second set of extender probes binds to the target mRNA at a different location.
-
Signal Amplification: A pre-amplifier probe hybridizes to the extender probes. This is followed by the addition of multiple amplifier probes that bind to the pre-amplifier. Finally, a label probe conjugated to an enzyme (e.g., alkaline phosphatase) binds to the amplifier probes.
-
Detection: A chemiluminescent substrate is added, and the light output, which is proportional to the amount of target TGF-β2 mRNA, is measured using a luminometer.
Quantification of TGF-β2 Protein (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay for quantifying protein levels.
-
Sample Preparation: Vitreous humor or cell culture supernatant is collected.
-
Coating: A capture antibody specific for TGF-β2 is coated onto the wells of a microplate.
-
Incubation: The samples and standards containing known concentrations of TGF-β2 are added to the wells and incubated, allowing the TGF-β2 to bind to the capture antibody.
-
Detection: A detection antibody, also specific for TGF-β2 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The concentration of TGF-β2 in the samples is determined by comparison to the standard curve.
Quantification of this compound in Ocular Tissues (Anion-Exchange HPLC)
High-performance liquid chromatography (HPLC) with anion exchange is a standard method for the quantification of oligonucleotides.
-
Tissue Extraction: Ocular tissues are homogenized, and this compound is extracted from the tissue matrix.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with an anion-exchange column. The negatively charged phosphate (B84403) backbone of this compound interacts with the positively charged stationary phase of the column. A salt gradient is used to elute this compound from the column.
-
Detection: The concentration of this compound is determined using a fluorescence or UV detector.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting TGF-β2 production.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective antisense oligonucleotide that effectively downregulates TGF-β2, a key driver of pathology in several ocular diseases. Preclinical and clinical data have demonstrated its ability to engage its target in relevant ocular tissues, leading to a sustained pharmacodynamic effect. The observed anti-fibrotic and other beneficial clinical outcomes in patients with glaucoma, nAMD, and DME highlight the therapeutic potential of this targeted approach. Further clinical development will continue to elucidate the full potential of this compound in treating these vision-threatening conditions.
References
- 1. Vascular endothelial-specific loss of TGF-beta signaling as a model for choroidal neovascularization and central nervous system vascular inflammation [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DSpace [helda.helsinki.fi]
The Dawn of a New Therapeutic Era in Wet AMD: A Technical Deep Dive into the Discovery and Development of ISTH0036
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wet age-related macular degeneration (wet AMD) remains a leading cause of irreversible vision loss in the elderly, primarily driven by choroidal neovascularization (CNV) and subsequent fibrosis. While current anti-VEGF therapies have revolutionized treatment, a significant unmet need remains for therapies that address the underlying fibrotic processes. ISTH0036, a novel antisense oligonucleotide, has emerged as a promising therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound for the treatment of wet AMD. Through a detailed exploration of its targeted signaling pathways, experimental validation, and clinical trial outcomes, this document serves as a critical resource for researchers and drug development professionals in the ophthalmology space.
Introduction: The Challenge of Fibrosis in Wet AMD
Wet AMD is characterized by the abnormal growth of new blood vessels from the choroid into the subretinal space, a process known as choroidal neovascularization.[1] This neovascularization is often accompanied by inflammation and leakage, leading to fluid accumulation and damage to the macula.[2] While anti-VEGF therapies effectively target the vascular leakage component, they do not adequately address the subsequent development of subretinal fibrosis, which contributes significantly to long-term vision loss.[2][3]
Transforming growth factor-beta 2 (TGF-β2) has been identified as a key cytokine implicated in the pathogenesis of ocular fibrosis.[4][5] Elevated levels of TGF-β2 in the eye are associated with the transdifferentiation of retinal pigment epithelial (RPE) cells and fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition and scar formation.[4][6] This fibrotic scarring disrupts the normal retinal architecture and ultimately leads to irreversible photoreceptor damage and vision loss.[6]
This compound: A Targeted Antisense Oligonucleotide Approach
This compound is a 14-mer, locked nucleic acid (LNA)-modified, fully phosphorothioate (B77711) antisense oligonucleotide designed to selectively target and inhibit the translation of TGF-β2 mRNA.[7] This targeted approach aims to reduce the production of TGF-β2 protein, thereby mitigating the downstream fibrotic cascade.
Design and Synthesis of this compound
The design of this compound incorporates LNA modifications to enhance its binding affinity and stability.[8][9] LNA are bicyclic nucleic acid analogues in which the ribose sugar is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[8][9] This conformational constraint increases the thermal stability of the oligonucleotide-RNA duplex, leading to improved potency.[8] The phosphorothioate backbone modification, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur, confers resistance to nuclease degradation, thereby prolonging the half-life of the oligonucleotide in the vitreous.[7]
The synthesis of LNA-modified phosphorothioate oligonucleotides like this compound is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[][11] This process involves the sequential coupling of protected phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.[11]
Mechanism of Action: Targeting the TGF-β2 Signaling Pathway
This compound exerts its therapeutic effect by directly intervening in the TGF-β2 signaling pathway, a critical driver of fibrosis in wet AMD.
The TGF-β2/Smad Signaling Cascade in Wet AMD
In the context of wet AMD, elevated levels of TGF-β2 initiate a signaling cascade that promotes choroidal neovascularization and fibrosis.[3][4] The binding of TGF-β2 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[12][13] The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[6][13] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus.[13][14] Within the nucleus, the Smad complex acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[12] Key downstream targets of this pathway include genes involved in fibrosis, such as those encoding for α-smooth muscle actin (α-SMA) and various extracellular matrix proteins like collagen and fibronectin.[4][6]
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to evaluate its pharmacokinetics, pharmacodynamics, and safety profile.
In Vitro Studies
-
Target Engagement: In vitro studies using relevant human cell lines, such as retinal pigment epithelial cells and trabecular meshwork cells, would have been conducted to confirm the potent and selective downregulation of TGF-β2 mRNA and protein by this compound.
-
Specificity: Assays to assess the specificity of this compound for TGF-β2 mRNA over other TGF-β isoforms and unrelated genes would have been crucial to ensure a targeted therapeutic effect and minimize off-target toxicities.
In Vivo Studies in Animal Models
-
Murine Choroidal Neovascularization (CNV) Model:
-
Protocol: A laser-induced CNV model in mice is a standard preclinical model for wet AMD. This typically involves using a diode laser to create ruptures in Bruch's membrane, inducing the formation of CNV lesions. Animals would be treated with intravitreal injections of this compound or a control substance.
-
Endpoints: Key efficacy endpoints would include the measurement of CNV lesion size and vascular leakage using fluorescein (B123965) angiography and optical coherence tomography (OCT). Histological analysis would be performed to assess the extent of fibrosis and cellular infiltration.
-
-
Toxicology Studies:
-
Protocol: Good Laboratory Practice (GLP) toxicology studies would have been conducted in two species, typically rabbits and non-human primates (cynomolgus monkeys), to assess the safety of intravitreal administration of this compound. These studies would involve single and repeated dose regimens over several months.
-
Endpoints: A comprehensive set of endpoints would be evaluated, including clinical observations, body weight, food consumption, ophthalmological examinations (e.g., slit-lamp biomicroscopy, intraocular pressure), electroretinography (ERG), and histopathology of ocular and systemic tissues.
-
Clinical Development: The BETTER Study
The clinical development of this compound for wet AMD is centered around the Phase 2 BETTER trial, an international, multicenter study designed to evaluate the safety and efficacy of this compound.[8][15]
Study Design
The BETTER study is a Phase 2 trial that enrolled patients with wet AMD and diabetic macular edema (DME).[8][15] The study included both treatment-naïve patients and those who had been previously treated with anti-VEGF therapy but had an inactive disease state at baseline.[8][15] Patients received intravitreal injections of this compound every 8 weeks (Q8W).[8]
Clinical Endpoints
-
Primary Endpoints: The primary endpoints of the BETTER study likely included changes in Best-Corrected Visual Acuity (BCVA) and Central Retinal Thickness (CRT) from baseline.
-
Secondary Endpoints: Secondary endpoints would have focused on anatomical changes indicative of a reduction in fibrosis, such as the volume of fibrosis-associated hyperreflective material (HRM) and intraretinal fluid (IRF) volume, as well as safety and tolerability.[15]
Clinical Trial Results
The final results of the Phase 2 BETTER trial were presented at the Association for Research in Vision and Ophthalmology (ARVO) Annual Meeting in May 2025.[8][9][16]
Table 1: Summary of Key Efficacy Outcomes from the Phase 2 BETTER Trial for Wet AMD
| Endpoint | Patient Population | Outcome |
| Best-Corrected Visual Acuity (BCVA) | Wet AMD (all) | Stable or improved vision.[8][15] |
| Central Retinal Thickness (CRT) | Wet AMD (all) | Reduction across all patient groups.[8][15] |
| Hyperreflective Material (HRM) Volume | Wet AMD with fibrosis-associated HRM | Significant reduction in HRM volume with this compound treatment, in contrast to an increase in fellow eyes treated with standard anti-VEGF therapy.[8][9][15] |
| Intraretinal Fluid (IRF) Volume | DME (treatment-naïve & previously treated) | Decrease in IRF volume.[8][15][17] |
Safety and Tolerability: this compound was reported to be well-tolerated, with stable intraocular pressure and no major safety concerns identified.[8][15]
Future Directions and Conclusion
The promising results from the Phase 2 BETTER trial position this compound as a potential first-in-class antifibrotic agent for the treatment of wet AMD.[8] The observed reduction in fibrosis-associated HRM is a particularly significant finding, as it suggests a disease-modifying effect that is not achieved with current standard-of-care anti-VEGF therapies.[8][9][15]
Isarna Therapeutics has announced plans to engage with regulatory agencies in the United States and the European Union to discuss the findings from the BETTER trial and to align on the design of pivotal Phase 2b/3 clinical studies.[8][16] The successful completion of these future trials could lead to the approval of this compound as a much-needed new treatment option for patients with wet AMD, particularly those at risk of or with established subretinal fibrosis.
References
- 1. Antisense Oligonucleotide Pipeline Drugs, Companies, MOA [delveinsight.com]
- 2. Considerations regarding the use of nonhuman primates in assessing safety endpoints for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. PIPELINE [secarna.com]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast-specific TGF-β-Smad2/3 signaling underlies cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense Oligonucleotide Therapeutics Pipeline Market [globenewswire.com]
- 8. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 9. Isarna Reports Antisense Therapy Trial Data | Retinal Physician [retinalphysician.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Receptor-activated transcription factors and beyond: multiple modes of Smad2/3-dependent transmission of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Isarna Therapeutics Presents Positive Phase 2 BETTER Trial [globenewswire.com]
- 17. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
The Impact of ISTH0036 on Epithelial-to-Mesenchymal Transition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process implicated in tissue fibrosis and cancer metastasis. A key inducer of this transition is Transforming Growth Factor-beta 2 (TGF-β2). The antisense oligonucleotide ISTH0036 has been developed to selectively target and inhibit the production of TGF-β2, thereby offering a promising therapeutic strategy to counteract pathological EMT. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on EMT, based on available preclinical and clinical data.
This compound is a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to specifically bind to and promote the degradation of TGF-β2 mRNA.[1][2] This targeted action leads to a reduction in the synthesis of TGF-β2 protein, a cytokine known to be a potent inducer of EMT in various cell types. By downregulating TGF-β2, this compound effectively blocks a critical signaling pathway that drives the cellular changes associated with EMT.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by downregulating the expression of TGF-β2.[2][3] TGF-β2 is a key cytokine involved in numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[4] In the context of EMT, TGF-β2 initiates a signaling cascade that leads to the dissolution of epithelial cell junctions, a change in cell morphology to a more mesenchymal phenotype, and increased cell motility and invasiveness.
The binding of TGF-β2 to its receptor complex on the cell surface activates downstream signaling pathways, including the canonical Smad pathway and non-canonical pathways involving Rho GTPases such as RhoA, Rac1, and Cdc42. These signaling events converge on the nucleus to regulate the expression of transcription factors that orchestrate the EMT program, such as Snail, Slug, and Twist. These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and vimentin.
The putative signaling pathway through which this compound is understood to inhibit EMT is illustrated below:
Preclinical and Clinical Evidence of EMT Blockade
Preclinical studies have demonstrated the efficacy of this compound in blocking EMT. In murine models of choroidal neovascularization (CNV), intravitreal administration of this compound resulted in a significant reduction in neovascularization, vascular leakage, and the development of fibrosis.[1][3][5][6] These anti-fibrotic effects are, in part, attributed to the inhibition of EMT.
Phase 1 and Phase 2 clinical trials, such as the BETTER study, have evaluated the safety and efficacy of this compound in patients with ocular diseases prone to fibrosis, including glaucoma, wet age-related macular degeneration (AMD), and diabetic macular edema (DME).[5][7][8][9] A primary objective of these trials is to prevent the fibrotic processes in which EMT plays a crucial role.[6]
Data on EMT Marker Modulation
While specific quantitative data from preclinical studies on the modulation of individual EMT markers by this compound are not extensively published in the public domain, the known mechanism of action via TGF-β2 inhibition allows for a clear prediction of its effects. The expected changes in key epithelial and mesenchymal markers following treatment with this compound are summarized in the table below.
| Marker Class | Protein Marker | Gene Name | Expected Change with this compound |
| Epithelial | E-cadherin | CDH1 | Increase / No change |
| Zonula occludens-1 (ZO-1) | TJP1 | Increase / No change | |
| Cytokeratins | KRT genes | Increase / No change | |
| Mesenchymal | N-cadherin | CDH2 | Decrease |
| Vimentin | VIM | Decrease | |
| Fibronectin | FN1 | Decrease | |
| α-Smooth Muscle Actin (α-SMA) | ACTA2 | Decrease | |
| Transcription Factors | Snail | SNAI1 | Decrease |
| Slug | SNAI2 | Decrease | |
| Twist | TWIST1 | Decrease | |
| ZEB1/2 | ZEB1/2 | Decrease |
Experimental Methodologies
The following are representative protocols for key experiments that can be employed to investigate the effect of this compound on EMT.
Western Blot Analysis of EMT Markers
Objective: To quantify the changes in protein levels of epithelial and mesenchymal markers in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate epithelial cells (e.g., ARPE-19, MCF-7) and culture to 70-80% confluency. Induce EMT by treating with recombinant human TGF-β2 (e.g., 5 ng/mL) in the presence or absence of varying concentrations of this compound for 48-72 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for EMT-related Gene Expression
Objective: To measure the changes in mRNA levels of EMT-related transcription factors and markers.
Protocol:
-
Cell Culture and Treatment: Treat cells as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for CDH1, CDH2, VIM, SNAI1, SNAI2, TWIST1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunofluorescence Staining for EMT Marker Localization
Objective: To visualize the changes in the expression and subcellular localization of EMT markers.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the staining using a fluorescence or confocal microscope.
Cell Migration and Invasion Assays
Objective: To assess the functional consequences of this compound treatment on cell motility and invasiveness.
Protocol:
-
Cell Culture and Treatment: Pre-treat cells with TGF-β2 and/or this compound for 48 hours.
-
Transwell Migration Assay: Seed the pre-treated cells in the upper chamber of a Transwell insert (8 µm pore size). Add a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate for 12-24 hours.
-
Transwell Invasion Assay: For the invasion assay, coat the Transwell insert with a layer of Matrigel.
-
Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet. Count the stained cells in several random fields under a microscope.
Visualizing the Experimental and Logical Workflow
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound on EMT and the logical relationships between the key components.
References
- 1. isarna-therapeutics.com [isarna-therapeutics.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. isarna-therapeutics.com [isarna-therapeutics.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isarna-therapeutics.com [isarna-therapeutics.com]
- 9. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
ISTH0036: A Technical Overview of a Novel Antisense Oligonucleotide for Ocular Diseases
For Immediate Release
This technical guide provides an in-depth overview of the molecular structure, properties, and mechanism of action of ISTH0036, a promising therapeutic agent for a range of ocular diseases. Developed by Isarna Therapeutics, this compound is a selective inhibitor of Transforming Growth Factor-beta 2 (TGF-β2), a key mediator in ocular fibrosis and angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
This compound is a 14-mer synthetic antisense oligodeoxynucleotide.[1] Its design incorporates advanced chemical modifications to enhance stability, binding affinity, and efficacy.
Structural Features:
-
Locked Nucleic Acid (LNA) Modifications: this compound is a "3+3 LNA-modified gapmer".[2] This structure consists of a central "gap" of unmodified DNA bases flanked by wings of LNA-modified nucleotides. This configuration is designed to facilitate the degradation of the target mRNA by RNase H.
-
Phosphorothioate (B77711) Backbone: The entire oligonucleotide backbone is composed of phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur.[2] This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and duration of action of the drug.
-
Sequence: While the exact and complete nucleotide sequence of this compound is proprietary, a partial sequence has been reported as 5'- GA(Me)CCAGATGCAGGA -3'. The "(Me)C" likely denotes a modified cytosine, but specific details are not publicly available.
A summary of the known molecular and physicochemical properties of this compound is presented in Table 1.
| Property | Description |
| Molecule Type | 14-mer Locked Nucleic Acid (LNA)-modified antisense oligodeoxynucleotide.[1][3] |
| Structure | "3+3 LNA-modified gapmer" with a full phosphorothioate backbone.[2] |
| Target | Messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4] |
| Mechanism of Action | Binds to TGF-β2 mRNA, leading to its degradation via RNase H-mediated cleavage, thus inhibiting the production of TGF-β2 protein.[5] |
| Formulation | Lyophilized powder reconstituted in isotonic (0.9%) saline solution for intravitreal injection.[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively downregulating the production of TGF-β2, a pivotal cytokine implicated in the pathophysiology of several ocular diseases, including glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME).[3][4][6] Elevated levels of TGF-β2 in the eye are associated with increased fibrosis, inflammation, and angiogenesis.[6]
The mechanism of action involves the binding of this compound to its complementary sequence on the TGF-β2 mRNA. The resulting DNA-RNA hybrid is recognized and cleaved by the ubiquitous enzyme RNase H, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the TGF-β2 protein.
The TGF-β2 signaling pathway, which is inhibited by this compound, is a complex cascade that can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) routes. A simplified representation of this pathway is depicted below.
Experimental Protocols
While specific, detailed proprietary protocols for the synthesis and analysis of this compound are not publicly available, the general methodologies for antisense oligonucleotides are well-established.
General Synthesis and Purification Workflow:
The synthesis of LNA-modified phosphorothioate oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry. Purification is a critical step to remove impurities and ensure the quality of the final product. A general workflow is outlined below.
In Vitro and In Vivo Evaluation:
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, and therapeutic potential.
-
In Vitro: Cellular assays using human cell lines (e.g., trabecular meshwork cells, retinal pigment epithelium cells) are used to determine the ability of this compound to downregulate TGF-β2 mRNA and protein levels.
-
In Vivo: Animal models of ocular diseases, such as laser-induced choroidal neovascularization in mice, are employed to evaluate the efficacy of this compound in reducing angiogenesis and fibrosis.[3]
Clinical Trial Data
This compound has undergone clinical evaluation in Phase 1 and Phase 2 trials for various ocular indications.
Phase 1 Trial in Glaucoma:
A first-in-human, Phase 1 dose-escalation study evaluated the safety and tolerability of a single intravitreal injection of this compound in patients with open-angle glaucoma undergoing filtration surgery.[1] The study also provided preliminary evidence of clinical activity. A summary of the key findings is presented in Table 2.
| Dose Level | Total Dose | Calculated Vitreous Conc. | Mean IOP at Day 85 (mmHg ± SD) |
| 1 | 6.75 µg | 0.3 µM | 9.7 ± 3.3 |
| 2 | 22.5 µg | 1 µM | 14.2 ± 6.5 |
| 3 | 67.5 µg | 3 µM | 5.8 ± 1.8 |
| 4 | 225 µg | 10 µM | 7.8 ± 0.6 |
Data from Pfeiffer N, et al. PLoS One. 2017.[1]
Phase 2 BETTER Trial in nAMD and DME:
The BETTER study was a Phase 2a trial that assessed the efficacy and safety of this compound in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[2][3] Key outcomes are summarized in Table 3.
| Indication | Patient Group | Key Outcome | Result |
| nAMD | Naïve & Anti-VEGF Pretreated | Best-Corrected Visual Acuity (BCVA) | Stabilization of BCVA (64 letters at baseline and end of study).[3] |
| nAMD | Naïve & Anti-VEGF Pretreated | Central Retinal Thickness (CRT) | Decrease from 330 µm to 290 µm.[3] |
| nAMD | With Fibrosis (HRM) | Hyperreflective Material (HRM) Volume | 70% reduction in HRM volume with this compound vs. 75% increase in fellow eyes on standard of care.[2] |
| DME | Naïve & Anti-VEGF Pretreated | Best-Corrected Visual Acuity (BCVA) | Improvement from 57 letters at baseline to 68 at end of study.[3] |
| DME | Naïve & Anti-VEGF Pretreated | Central Retinal Thickness (CRT) | Decrease from 526 µm to 326 µm.[3] |
| DME | Naïve & Anti-VEGF Pretreated | Intraretinal Fluid (IRF) Volume | Mean reduction of -333 nL in naïve and -120 nL in pretreated patients.[2] |
| Both | All | Intraocular Pressure (IOP) | Stable at a mean of 15 mmHg.[3] |
| Both | All | Safety | Well-tolerated; 16% of treated eyes showed worsening of cataract.[2][3] |
Data from Munk MR, et al. Invest. Ophthalmol. Vis. Sci. 2024 & 2025.[2][3]
Conclusion
This compound is a novel, chemically-modified antisense oligonucleotide that effectively and selectively targets TGF-β2, a key driver of pathology in several ocular diseases. Its unique "gapmer" design with LNA modifications and a phosphorothioate backbone provides enhanced stability and potency. Preclinical and clinical studies have demonstrated its potential to reduce fibrosis and improve clinical outcomes in glaucoma, nAMD, and DME. Further late-stage clinical development is anticipated to confirm its role as a first-in-class antifibrotic agent for ophthalmic indications.
References
- 1. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Pipeline – Isarna Therapeutics [isarna-therapeutics.com]
- 5. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 6. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
ISTH0036: A Novel Antisense Oligonucleotide Targeting TGF-β2 for the Treatment of Neovascular Eye Diseases
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neovascularization, the formation of new blood vessels, is a hallmark of several debilitating ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). While current treatments predominantly target the vascular endothelial growth factor (VEGF) pathway, a significant number of patients show suboptimal response, highlighting the need for alternative therapeutic strategies. ISTH0036, a locked nucleic acid (LNA)-modified antisense oligonucleotide, offers a novel mechanism of action by selectively targeting and downregulating Transforming Growth Factor beta 2 (TGF-β2) mRNA.[1][2] TGF-β2 is a key cytokine implicated not only in angiogenesis but also crucially in the fibrotic processes that lead to irreversible vision loss and are not adequately addressed by anti-VEGF therapies.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, detailed experimental protocols used in its evaluation, and its impact on neovascularization and associated pathologies.
Introduction to this compound
This compound is a 14-mer phosphorothioate (B77711) antisense oligonucleotide with LNA modifications designed to specifically bind to and promote the degradation of TGF-β2 mRNA.[2] This targeted action prevents the translation of the TGF-β2 protein, a central mediator of inflammation, angiogenesis, and fibrosis in the eye.[6][7] Unlike existing anti-VEGF therapies, this compound's dual action against both neovascularization and fibrosis presents a promising therapeutic approach for a broader patient population and for tackling key aspects of disease progression currently unaddressed.[1][3][4]
Mechanism of Action: Targeting the TGF-β2 Pathway
This compound exerts its therapeutic effect by intervening at the genetic level. As an antisense oligonucleotide, it binds to its complementary sequence on the TGF-β2 messenger RNA (mRNA). This binding event triggers the degradation of the mRNA by cellular enzymes, thereby preventing the synthesis of the TGF-β2 protein. The reduction in TGF-β2 levels leads to the downstream inhibition of signaling pathways that promote angiogenesis and fibrosis.
The TGF-β2 signaling cascade plays a pivotal role in ocular pathophysiology. Upon activation, TGF-β2 binds to its receptors on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2/3).[8] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. Key downstream effectors of this pathway include VEGF, which promotes angiogenesis, and connective tissue growth factor (CTGF) and collagens, which are central to the fibrotic response.[9][10] By inhibiting the production of TGF-β2, this compound effectively dampens these downstream pathological processes.
Quantitative Data Summary
Preclinical Efficacy in Murine Choroidal Neovascularization (CNV) Model
Preclinical studies utilizing a laser-induced CNV mouse model have demonstrated the potent anti-angiogenic and anti-fibrotic effects of this compound.
| Parameter Assessed | Treatment Group | Outcome | Reference |
| Angiogenesis | This compound | Significant dose-dependent reduction (up to 40%) in neovascularization compared to control.[7] | [1][7] |
| Vascular Leakage | This compound | Demonstrated beneficial inhibitory effect on vascular leakage. | [1] |
| Fibrosis (Collagen I Deposition) | This compound | Significant dose-dependent reduction in collagen I deposition. | [6] |
Clinical Efficacy from Phase 2 (BETTER) Trial
The Phase 2 BETTER trial, an international, multicenter, open-label study, evaluated the efficacy of this compound in patients with nAMD and DME.[3][5]
| Patient Population | Parameter | Baseline (BL) | End of Study (EOS) | Change | Reference |
| DME (treatment-naïve or anti-VEGF pre-treated) | Best-Corrected Visual Acuity (BCVA) | 57 letters | 68 letters | +11 letters | [3] |
| nAMD (pre-treated and treatment-naïve) | Best-Corrected Visual Acuity (BCVA) | 64 letters | 64 letters | Stable | [3] |
| DME | Central Retinal Thickness (CRT) | 526 µm | 326 µm | -200 µm | [3] |
| nAMD | Central Retinal Thickness (CRT) | 330 µm | 290 µm | -40 µm | [3] |
| nAMD with Fibrosis (HRM) | Hyperreflective Material (HRM) Volume | - | - | 70% reduction in this compound treated eyes vs. 75% increase in fellow eyes on standard of care. | [5] |
| DME (naïve) | Intraretinal Fluid (IRF) Volume | - | - | -333 nL | [5] |
| DME (anti-VEGF pre-treated) | Intraretinal Fluid (IRF) Volume | - | - | -120 nL | [5] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This is the primary preclinical model used to evaluate the efficacy of this compound in a setting that mimics key aspects of neovascular AMD.[1]
Objective: To induce the growth of new blood vessels from the choroid into the sub-retinal space to assess the anti-angiogenic and anti-fibrotic potential of therapeutic agents.
Procedure:
-
Animal Model: C57BL/6J mice are typically used due to their pigmented retinal pigment epithelium (RPE), which is necessary for laser absorption.
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated to allow for clear visualization of the fundus.
-
Laser Photocoagulation: A green argon laser is used to create 3-4 burns on the Bruch's membrane surrounding the optic nerve. The appearance of a bubble confirms the successful rupture of the membrane.
-
Treatment Administration: Intravitreal (IVT) injections of this compound or a vehicle control are performed immediately after laser treatment.[1]
-
Follow-up and Analysis: The progression of CNV is monitored over a period of 5 to 28 days using various imaging and histological techniques.[1]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. medhealthinsight.com [medhealthinsight.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of this compound For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepdyve.com [deepdyve.com]
Unraveling the Antisense Mechanism of ISTH0036: A Technical Guide to TGF-β2 Inhibition in Ocular Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ISTH0036 is a second-generation antisense oligonucleotide engineered to specifically target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in the pathophysiology of various ocular diseases. By inhibiting TGF-β2 production, this compound aims to mitigate fibrosis, angiogenesis, and inflammation, thereby offering a novel therapeutic approach for conditions such as glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME). This technical guide provides an in-depth exploration of the antisense mechanism of this compound, supported by a comprehensive review of preclinical and clinical data, detailed experimental methodologies, and visual representations of its mode of action.
Introduction to this compound
This compound is a synthetic, 14-mer, fully phosphorothioate (B77711) antisense oligodeoxynucleotide.[1] Its design incorporates Locked Nucleic Acid (LNA) modifications in a "gapmer" configuration, which enhances its binding affinity and stability.[1] This chemical architecture allows this compound to effectively engage with its target messenger RNA (mRNA) and mediate its degradation.
The Core Mechanism: Antisense Inhibition of TGF-β2
The primary mechanism of action of this compound is the sequence-specific downregulation of TGF-β2 mRNA, which in turn inhibits the synthesis of the TGF-β2 protein.[2][3] This process is initiated by the binding of this compound to the complementary sequence on the TGF-β2 mRNA molecule within the cell.
Cellular Uptake and Target Engagement
Following intravitreal administration, this compound is taken up by ocular cells.[4] The phosphorothioate backbone facilitates this uptake and protects the oligonucleotide from degradation by nucleases. Once inside the cell, the LNA-modified "wings" of the gapmer structure confer high binding affinity to the target TGF-β2 mRNA.
RNase H-Mediated Degradation
The central "gap" of the this compound oligodeoxynucleotide, once hybridized to the TGF-β2 mRNA, forms a DNA-RNA duplex. This duplex is a substrate for the ubiquitous intracellular enzyme RNase H, which selectively cleaves the RNA strand of the hybrid. This cleavage of the TGF-β2 mRNA renders it non-functional and targets it for cellular degradation, thus preventing its translation into the TGF-β2 protein.
References
Methodological & Application
ISTH0036 intravitreal injection protocol for DME studies
An overview of the intravitreal use of ISTH0036, a selective antisense oligonucleotide, for the treatment of Diabetic Macular Edema (DME). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, resulting from the breakdown of the blood-retinal barrier and subsequent fluid accumulation in the macula. While anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies are the current standard of care, they do not address the development of fibrosis, which contributes to poor long-term outcomes. This compound is an investigational antisense oligonucleotide designed to suppress the production of Transforming Growth Factor beta 2 (TGF-β2), a key cytokine implicated in ocular fibrosis and the pathogenesis of DME.[1] By targeting TGF-β2, this compound offers a potential first-in-class antifibrotic treatment to address this unmet medical need.
Mechanism of Action of this compound
TGF-β signaling plays a crucial role in the pathology of diabetic retinopathy.[2][3][4] Specifically, TGF-β2 has been identified as a key driver of fibrosis and is associated with increased VEGF expression and retinal neovascularization.[3] In patients with DME, elevated levels of TGF-β2 are observed in the aqueous humor, correlating with increased macular thickness.[5]
This compound is an antisense oligonucleotide that specifically targets the mRNA of TGF-β2. By binding to the TGF-β2 mRNA, this compound prevents its translation into protein, thereby selectively suppressing the production of this key cytokine.[6][7] This inhibition is intended to reduce fibrosis, block epithelial-to-mesenchymal transition, and potentially decrease vascular leakage, offering a distinct mechanism of action from existing anti-VEGF therapies.[6]
Caption: this compound inhibits TGF-β2 protein production by blocking its mRNA.
Preclinical Research Protocol (General)
While specific preclinical data for this compound in DME models are not publicly available, it has shown activity in murine models of choroidal neovascularization (CNV), where it decreased CNV size, leakage, and fibrosis.[6] The following is a generalized protocol for intravitreal injection in a rodent model of DME, based on standard research practices.[8][9]
Experimental Workflow
Caption: A typical experimental workflow for a preclinical DME study.
Materials
-
This compound solution or vehicle control (e.g., sterile Phosphate Buffered Saline).[10]
-
Anesthetic agents (e.g., ketamine/xylazine).[8]
-
Topical anesthetic (e.g., proparacaine (B1679620) 0.5%).
-
Pupil dilating drops (e.g., tropicamide (B1683271) 1%).[10]
-
Sterile antiseptic solution (e.g., povidone-iodine 5%).
-
30-33 gauge needle with a Hamilton or similar microsyringe.[8]
-
Surgical microscope or stereomicroscope.[10]
Injection Procedure
-
Anesthesia: Anesthetize the animal according to the institutionally approved protocol.[8]
-
Pupil Dilation: Instill one drop of a mydriatic agent into the study eye.[10]
-
Preparation: Place the animal under the surgical microscope. Apply a drop of topical anesthetic. Gently disinfect the periocular area.
-
Scleral Puncture: Using a 30-gauge needle, create a puncture hole through the sclera at the pars plana, approximately 1.5-2.0 mm from the limbus, taking care to avoid the lens.[8]
-
Intravitreal Injection: Insert the injection needle (e.g., 33-gauge) through the pre-made puncture site. Aim the needle toward the center of the vitreous cavity.
-
Infusion: Slowly inject the desired volume (typically 1-2 µL in mice) of this compound or vehicle solution.
-
Withdrawal: Hold the needle in place for 10-15 seconds to prevent reflux, then slowly withdraw it.
-
Recovery: Apply a topical antibiotic ointment to the eye and monitor the animal during recovery. Key considerations are to avoid retinal damage, bleeding, and traumatic cataract.[8]
Clinical Research Protocol: The BETTER Study (Phase 2)
The BETTER study was a Phase 2, international, multicenter trial that evaluated the efficacy and safety of this compound in patients with DME and neovascular Age-Related Macular Degeneration (nAMD).
Study Design and Logic
The trial enrolled both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but had inactive disease.[11][1] The primary objective was to assess the safety and efficacy of this compound.[12]
Caption: Logical flow for a patient participating in the BETTER clinical trial.
Administration Protocol
-
Drug: this compound
-
Dosage: 50µL intravitreal injection.[11]
-
Duration: Treatment period of seven months followed by a two-month safety follow-up, for a total of 9 months.[11][12]
Key Outcome Measures
-
Primary: Reduction of retinal fluid and central retinal thickness (CRT).[12]
-
Secondary: Improvement in Best-Corrected Visual Acuity (BCVA).[12]
-
Anatomical: Volumetric assessment of intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) or hyperreflective foci (HRF).
-
Safety: Intraocular pressure (IOP) and incidence of adverse events.
Clinical Data Presentation
The following tables summarize the quantitative outcomes for the DME patient cohort from the Phase 2 BETTER trial.
Table 1: Efficacy Outcomes in DME Patients
| Parameter | Baseline (Mean) | End of Study (Mean) | Change |
| Best-Corrected Visual Acuity (BCVA) | 57 letters | 68 letters | +11 letters |
| Central Retinal Thickness (CRT) | 526 µm | 326 µm | -200 µm[6] |
| Intraretinal Fluid (IRF) Volume (Naïve) | N/A | N/A | -333 nL |
| Intraretinal Fluid (IRF) Volume (Pre-treated) | N/A | N/A | -120 nL[11] |
In addition to the quantitative data, a reduction in hyperreflective foci (HRF) was also reported in patients with DME.[6]
Table 2: Safety Outcomes
| Parameter | Finding |
| Intraocular Pressure (IOP) | Remained stable at a mean of 15 mmHg. |
| Cataract | 16% of treated eyes showed worsening of cataract. |
| General Tolerability | Treatment was reported to be well tolerated.[1][13] |
Conclusion
This compound represents a novel therapeutic approach for DME by specifically targeting TGF-β2 to inhibit fibrosis, a key pathological process not addressed by current standard-of-care treatments. Data from the Phase 2 BETTER trial demonstrated that intravitreal injections of this compound led to significant improvements in both visual acuity and retinal anatomy in patients with DME, with a favorable safety profile. These findings support the potential of this compound as a first-in-class antifibrotic agent that could modify the long-term course of DME.[11]
References
- 1. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 2. TGF-β Signaling Pathways in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. preprints.org [preprints.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Isarna Therapeutics Announces First Patient Enrolled in International Phase 2a Clinical Study in Ophthalmology Indications Wet AMD and DME - BioSpace [biospace.com]
- 8. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. isarna-therapeutics.com [isarna-therapeutics.com]
- 13. medhealthinsight.com [medhealthinsight.com]
Application Notes and Protocols for ISTH0036 in Murine Models of Choroidal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choroidal neovascularization (CNV) is a hallmark of wet age-related macular degeneration (AMD), a leading cause of severe vision loss. The murine model of laser-induced CNV is a cornerstone for preclinical research into novel therapeutics. ISTH0036 is a Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to specifically target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2) mRNA.[1] TGF-β2 is a key cytokine implicated in angiogenesis, fibrosis, and inflammation, making it a compelling target for the treatment of neovascular ocular diseases.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the laser-induced murine CNV model. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound is a 14-mer phosphorothioate (B77711) LNA-modified antisense oligonucleotide. Its mechanism of action is centered on the specific binding to the mRNA of TGF-β2, leading to its degradation and thereby preventing the translation of the TGF-β2 protein. This targeted approach aims to inhibit the downstream signaling pathways of TGF-β2 that contribute to the pathology of CNV, including angiogenesis and fibrosis.[1]
Efficacy of this compound in Murine CNV Model
Preclinical studies have demonstrated that intravitreal administration of this compound significantly reduces angiogenesis, vascular leakage, and fibrosis in the laser-induced murine CNV model.[1] The therapeutic effect of this compound has been shown to be dose- and sequence-dependent.[1]
Quantitative Data
While specific dose-response data for this compound is not publicly available, studies have shown it to be equipotent to aflibercept, a standard-of-care anti-VEGF therapy.[1] The following tables provide an example of how quantitative data on the efficacy of a therapeutic agent in the murine CNV model is typically presented. Data for aflibercept is used here for illustrative purposes.
Table 1: Effect of Aflibercept on CNV Lesion Size
| Treatment Group | Dose (per eye) | Mean CNV Lesion Area (µm²) ± SEM | Percent Reduction vs. Vehicle |
| Vehicle (Saline) | 2 µL | 34300 ± 4850 | - |
| Aflibercept | 4 µg | 21800 ± 2740 | 36.4% |
| Aflibercept | 40 µg | Significantly Reduced | > 36.4% |
| Aflibercept | 80 µg | Significantly Reduced | > 36.4% |
| p<0.05 compared to vehicle |
Table 2: Effect of this compound on Fibrosis
| Treatment Group | Endpoint | Mean Collagen I Stained Area (µm²) ± SEM | Percent Reduction vs. Vehicle |
| Vehicle (Saline) | Day 28 | 40100 ± 5280 | - |
| This compound | Day 28 | Significantly Reduced | Data not available |
| p<0.01 compared to vehicle |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the induction of CNV in mice using a laser to rupture Bruch's membrane, a method that recapitulates the main features of the exudative form of human AMD.[2][3]
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Gonioscopic lens (e.g., cover slip)
-
Slit-lamp delivery system with an argon green laser (532 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Dilate the pupils by applying one drop of 1% tropicamide (B1683271) to each eye.
-
Place the mouse on a stereotaxic frame to stabilize the head.
-
Apply a drop of 0.5% proparacaine hydrochloride for topical anesthesia.
-
Place a cover slip with a drop of PBS on the cornea to serve as a contact lens and for visualization of the fundus.
-
Using a slit-lamp delivery system, deliver four laser spots (50 µm spot size, 100 ms (B15284909) duration, 250 mW power) around the optic nerve.
-
Successful rupture of Bruch's membrane is confirmed by the appearance of a vaporization bubble at the laser site. Eyes with hemorrhages should be excluded from the study.
Intravitreal Injection of this compound
This protocol details the procedure for delivering this compound directly into the vitreous cavity of the mouse eye.
Materials:
-
This compound solution (in sterile PBS)
-
33-gauge Hamilton syringe
-
Stereomicroscope
-
Sterile surgical drapes and instruments
Procedure:
-
Anesthetize the mouse as described previously.
-
Under a stereomicroscope, gently proptose the eye.
-
Using a 30-gauge needle, create a pilot hole through the sclera just posterior to the limbus, avoiding the lens.
-
Insert the 33-gauge Hamilton syringe containing 1-2 µL of this compound solution through the pilot hole into the vitreous cavity.
-
Slowly inject the solution.
-
Withdraw the needle and apply a drop of topical antibiotic.
-
Allow the mouse to recover on a warming pad.
Evaluation of CNV
FFA is used to visualize and quantify vascular leakage from CNV lesions in vivo.
Materials:
-
Fundus camera system
-
10% sodium fluorescein (B123965) solution
-
Anesthetic
Procedure:
-
Anesthetize the mouse.
-
Inject 0.1 mL of 10% sodium fluorescein solution intraperitoneally.
-
Within 1-5 minutes post-injection, capture fundus images using a fundus camera.
-
Late-phase images (around 5-7 minutes) are typically used to assess leakage.
-
The area and intensity of hyperfluorescence, indicating leakage, can be quantified using image analysis software.
This ex vivo technique allows for the direct visualization and quantification of the neovascular complex and associated fibrosis.
Materials:
-
4% paraformaldehyde (PFA)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibodies:
-
Isolectin B4 (for blood vessels)
-
Anti-Collagen I antibody (for fibrosis)
-
-
Fluorescently-labeled secondary antibodies
-
Mounting medium
-
Confocal microscope
Procedure:
-
Euthanize the mouse at the desired time point (e.g., day 14 for angiogenesis, day 28 for fibrosis).
-
Enucleate the eyes and fix in 4% PFA for 1 hour.
-
Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.
-
Make four radial incisions to flatten the choroid.
-
Permeabilize and block the tissue in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash with PBS and mount on a slide with mounting medium.
-
Image the flat mounts using a confocal microscope and quantify the stained areas using image analysis software.
Conclusion
This compound represents a promising therapeutic agent for neovascular ocular diseases by targeting TGF-β2. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a well-established murine model of CNV. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel antisense oligonucleotide.
References
- 1. isarna-therapeutics.com [isarna-therapeutics.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The short-term effects of aflibercept on the size of choroidal neovascularization lesion in treatment-resistant neovascular age-related macular degeneration as determined by spectral-domain optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering ISTH0036 in Preclinical Rabbit and NHP Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISTH0036 is a second-generation antisense oligonucleotide specifically designed to target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a key cytokine implicated in the pathophysiology of various ophthalmic diseases, including glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME).[3][4] Elevated levels of TGF-β2 in ocular tissues are associated with increased extracellular matrix deposition, fibrosis, and apoptosis of retinal cells, contributing to disease progression.[2][5] this compound, a locked nucleic acid (LNA)-modified antisense oligonucleotide, selectively binds to the mRNA of TGF-β2, leading to its degradation and subsequent reduction in TGF-β2 protein expression.[2][3] Preclinical studies have demonstrated the potential of this compound to modulate TGF-β2 signaling and exert therapeutic effects in models of ocular disease.[5] These application notes provide detailed protocols for the administration of this compound in rabbit and non-human primate (NHP) models, crucial for further preclinical evaluation of its safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Mechanism of Action: Targeting the TGF-β2 Signaling Pathway
This compound exerts its therapeutic effect by intervening in the TGF-β2 signaling cascade. The diagram below illustrates the pathway and the point of intervention of this compound.
References
- 1. Isarna eyes glaucoma and AMD/DME treatment potential | Drug Discovery News [drugdiscoverynews.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pipeline – Isarna Therapeutics [isarna-therapeutics.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
Application Notes and Protocols for ISTH0036 and MALT1 Inhibition
Disclaimer: Initial research indicates that ISTH0036 is an antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2), not MALT1. These application notes will first clarify the function and dosage of this compound in its researched context of ophthalmic diseases. Subsequently, this document will provide detailed information and protocols for the in vivo inhibition of MALT1 using established MALT1 inhibitors, as the core request seems to be focused on the MALT1 pathway.
Part 1: this compound for In Vivo Inhibition of TGF-β2
This compound is a selective TGF-β2-blocking antisense oligonucleotide.[1] It is under investigation for the treatment of ophthalmic diseases such as glaucoma, wet age-related macular degeneration (AMD), and diabetic macular edema (DME).[1][2][3][4] Its mechanism of action is to suppress the production of TGF-β2, a key cytokine involved in fibrosis.[1][3]
Quantitative Data for this compound
| Study Type | Animal Model | Doses Administered | Route of Administration | Key Findings | Reference |
| Preclinical | Cynomolgus Monkey | 30, 100, and 300 µ g/eye | Intravitreal Injection | Dose-dependent and long-lasting downregulation of TGF-β2 mRNA in the retina and lens.[2] | [2] |
| Phase 1 Clinical Trial | Human (Open-Angle Glaucoma) | 6.75, 22.5, 67.5, and 225 µg | Intravitreal Injection | Doses of 67.5 µg and 225 µg resulted in persistently low intraocular pressure.[5] | [5] |
| Phase 2 Clinical Trial (BETTER study) | Human (nAMD and DME) | 50 µL (concentration not specified) | Intravitreal Injection (Q8W) | Stabilization or improvement of visual acuity and reduction in central retinal thickness.[6] | [1][3][6] |
Experimental Protocol: In Vivo Administration of this compound in a Cynomolgus Monkey Model
This protocol is based on the methodology described for preclinical evaluation of this compound.[2]
Objective: To assess the biodistribution and pharmacodynamic effects of this compound in the eye.
Materials:
-
This compound solution (sterile, for injection)
-
Anesthetic agents for non-human primates
-
Intravitreal injection supplies (e.g., 30-gauge needles, syringes)
-
Anion-exchange HPLC with fluorescence detection for tissue concentration analysis
-
Branched DNA assay for mRNA quantification
-
Multiplex ELISA assay for protein concentration analysis
Procedure:
-
Animal Handling and Anesthesia: Anesthetize Cynomolgus monkeys according to approved institutional animal care and use committee protocols.
-
Dose Preparation: Prepare sterile solutions of this compound at the desired concentrations (e.g., for single doses of 30, 100, and 300 µ g/eye ).
-
Intravitreal Administration: Administer a single intravitreal injection of this compound into the designated eye of each animal.
-
Post-injection Monitoring: Monitor the animals for any signs of adverse effects.
-
Sample Collection: At predetermined time points (e.g., Day 29, Day 113), euthanize the animals and collect ocular tissues (retina, choroid, ciliary body, lens) and vitreous humor.
-
Pharmacokinetic Analysis: Analyze the concentration of this compound in the collected tissues using anion-exchange HPLC.
-
Pharmacodynamic Analysis:
-
Determine the level of TGF-β2 mRNA downregulation in tissue samples using a branched DNA assay.
-
Measure the concentration of TGF-β2 protein in the vitreous humor using a multiplex ELISA assay.
-
Part 2: In Vivo Inhibition of MALT1
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of NF-κB signaling in immune cells.[7][8] It is a therapeutic target in certain types of B-cell lymphomas, such as the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[9][10][11] Several small molecule inhibitors of MALT1 have been developed and tested in preclinical models.
MALT1 Signaling Pathway
MALT1 is a key component of the CBM signalosome, which also includes CARD11 (or CARD9/10/14) and BCL10.[8][12] Upon antigen receptor stimulation, the CBM complex assembles, leading to the activation of MALT1's protease activity.[12] Activated MALT1 cleaves several substrates, including RelB and A20, which ultimately results in the activation of the NF-κB transcription factor and the promotion of cell survival and proliferation.[7]
Caption: MALT1 signaling pathway and point of inhibition.
Quantitative Data for In Vivo MALT1 Inhibition
| MALT1 Inhibitor | Animal Model | Doses Administered | Route of Administration | Key Findings | Reference |
| MI-2 | Mouse (ABC-DLBCL xenograft) | Not explicitly stated, but shown to be non-toxic and effective | Not explicitly stated | Selective activity against ABC-DLBCL tumors in vivo. | [10] |
| MLT-943 | Rat | Various doses and regimens | Not explicitly stated | Reduction in regulatory T cells (Tregs). | [13] |
| Compound 3 | Mouse | Not explicitly stated, but pharmacokinetic data obtained | Intravenous (i.v.) and Intraperitoneal (i.p.) | Reasonable plasma concentrations and MALT1 inhibition in vivo. | [14] |
Experimental Protocol: In Vivo Efficacy Study of a MALT1 Inhibitor in a DLBCL Xenograft Model
This protocol is a generalized procedure based on methodologies for testing MALT1 inhibitors in preclinical cancer models.[10][14]
Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a mouse xenograft model of ABC-DLBCL.
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1, TMD8)
-
Immunocompromised mice (e.g., NOD-SCID)
-
MALT1 inhibitor (e.g., MI-2, Compound 3)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Reagents for pharmacodynamic analysis (e.g., antibodies for immunohistochemistry or western blotting)
Procedure:
-
Cell Culture: Culture ABC-DLBCL cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the MALT1 inhibitor at the desired concentration in a suitable vehicle.
-
Administer the MALT1 inhibitor to the treatment group via the determined route (e.g., i.p. or i.v.) and schedule.
-
Administer the vehicle solution to the control group.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue and plasma from the mice.
-
Analyze the cleavage of MALT1 substrates (e.g., BCL10) in tumor lysates by western blot or other methods to confirm target engagement.
-
Measure the levels of NF-κB target genes or secreted cytokines.
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the MALT1 inhibitor.
Caption: Workflow for in vivo MALT1 inhibitor efficacy study.
References
- 1. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ISTH 0036 - AdisInsight [adisinsight.springer.com]
- 5. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 - Wikipedia [en.wikipedia.org]
- 9. ashpublications.org [ashpublications.org]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for Testing ISTH0036 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISTH0036 is a promising therapeutic agent, a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2][3][4] Elevated levels of TGF-β2 are implicated in the pathophysiology of various ocular diseases, including glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME), primarily through its role in promoting fibrosis and angiogenesis.[5][6] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in counteracting the pro-fibrotic and pro-angiogenic effects of TGF-β2.
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix (ECM) production.[1] TGF-β2, a key isoform in this family, exerts its effects through both canonical (Smad-dependent) and non-canonical (Smad-independent) signaling pathways, which are critical in the context of fibrotic diseases and angiogenesis.
TGF-β2 Signaling Pathway
TGF-β2 initiates its signaling cascade by binding to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI). This activation of TGFβRI triggers downstream signaling. In the canonical pathway , the activated TGFβRI phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagen and other extracellular matrix proteins. The non-canonical pathways are more diverse and can involve the activation of MAP kinases (like ERK1/2), Rho-like GTPases, and PI3K/Akt signaling, which also contribute to cellular responses like migration, proliferation, and cytoskeletal reorganization.
Experimental Protocols
Assessment of this compound on Cell Migration: Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on the collective migration of cells, a key process in both wound healing and pathological conditions like fibrosis and angiogenesis.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., human trabecular meshwork cells, retinal pigment epithelial cells, or human umbilical vein endothelial cells - HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of this compound or a scrambled control oligonucleotide. A vehicle control (medium only) should also be included.
-
Image Acquisition: Immediately after treatment, capture images of the wound area using a microscope (Time 0). Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment group.
Data Presentation:
| Treatment | Concentration (µM) | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Vehicle Control | 0 | 35 ± 4 | 75 ± 6 |
| Scrambled Oligo | 1 | 33 ± 5 | 72 ± 7 |
| This compound | 0.1 | 25 ± 3 | 55 ± 5 |
| This compound | 0.5 | 15 ± 2 | 30 ± 4 |
| This compound | 1 | 8 ± 2 | 15 ± 3 |
Data are presented as mean ± standard deviation and are representative.
Evaluation of Anti-Angiogenic Potential: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Matrix Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound, a scrambled control oligonucleotide, or vehicle.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Image Acquisition: Visualize and capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Data Presentation:
| Treatment | Concentration (µM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control | 0 | 2500 ± 300 | 80 ± 10 |
| Scrambled Oligo | 1 | 2400 ± 280 | 75 ± 9 |
| This compound | 0.1 | 1800 ± 250 | 50 ± 7 |
| This compound | 0.5 | 1000 ± 150 | 25 ± 5 |
| This compound | 1 | 500 ± 80 | 10 ± 3 |
Data are presented as mean ± standard deviation and are representative.
Assessment of Anti-Fibrotic Activity: Fibroblast-to-Myofibroblast Differentiation Assay
This assay measures the transdifferentiation of fibroblasts into contractile myofibroblasts, a hallmark of fibrosis.
Protocol:
-
Cell Seeding: Plate human dermal or lung fibroblasts in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with TGF-β1 (to induce differentiation) in the presence of varying concentrations of this compound, a scrambled control oligonucleotide, or vehicle.
-
Incubation: Incubate for 48-72 hours.
-
Immunostaining: Fix the cells and perform immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts, and a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of α-SMA positive cells relative to the total number of cells (DAPI-stained nuclei).
Data Presentation:
| Treatment | Concentration (µM) | α-SMA Positive Cells (%) |
| Vehicle Control | 0 | 5 ± 1 |
| TGF-β1 (5 ng/mL) | 0 | 60 ± 8 |
| TGF-β1 + Scrambled Oligo | 1 | 58 ± 7 |
| TGF-β1 + this compound | 0.1 | 40 ± 5 |
| TGF-β1 + this compound | 0.5 | 25 ± 4 |
| TGF-β1 + this compound | 1 | 10 ± 2 |
Data are presented as mean ± standard deviation and are representative.
Evaluation of Anti-Fibrotic Efficacy: Collagen Gel Contraction Assay
This assay measures the ability of myofibroblasts to contract a collagen matrix, mimicking the tissue contraction seen in fibrosis.
Protocol:
-
Cell Preparation: Harvest fibroblasts and resuspend them in culture medium.
-
Collagen Gel Preparation: Prepare a collagen gel solution on ice and mix it with the cell suspension.
-
Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
Treatment: After polymerization, add culture medium containing TGF-β1 and different concentrations of this compound, a scrambled control, or vehicle on top of the gels.
-
Gel Release and Contraction: Gently release the collagen gels from the sides of the wells to initiate contraction.
-
Image Acquisition and Analysis: Capture images of the gels at various time points (e.g., 24, 48, 72 hours). Measure the area of the gels using image analysis software and calculate the percentage of contraction relative to the initial gel area.
Data Presentation:
| Treatment | Concentration (µM) | Gel Contraction at 48h (%) |
| Vehicle Control | 0 | 15 ± 3 |
| TGF-β1 (5 ng/mL) | 0 | 55 ± 6 |
| TGF-β1 + Scrambled Oligo | 1 | 53 ± 5 |
| TGF-β1 + this compound | 0.1 | 40 ± 4 |
| TGF-β1 + this compound | 0.5 | 28 ± 3 |
| TGF-β1 + this compound | 1 | 18 ± 2 |
Data are presented as mean ± standard deviation and are representative.
Conclusion
The described cell-based assays provide a comprehensive platform for the preclinical evaluation of this compound efficacy. By quantifying the inhibitory effects of this compound on key cellular processes involved in angiogenesis and fibrosis, researchers can obtain robust data to support its further development as a therapeutic for TGF-β2-driven ocular diseases. Consistent and dose-dependent inhibition across these assays would provide strong evidence for the on-target activity and therapeutic potential of this compound.
References
- 1. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isarna-therapeutics.com [isarna-therapeutics.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. isarna-therapeutics.com [isarna-therapeutics.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Measuring TGF-β2 mRNA Downregulation by ISTH0036
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISTH0036 is a promising antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] As a key mediator in cellular processes such as proliferation, differentiation, and tissue remodeling, aberrant TGF-β2 activity is implicated in the pathophysiology of various diseases, including glaucoma and certain cancers.[1][3] this compound, a 14-mer phosphorothioate (B77711) Locked Nucleic Acid (LNA)-modified antisense oligonucleotide, offers a therapeutic strategy by directly inhibiting the production of the TGF-β2 protein at the genetic level.[3][4] This document provides detailed application notes and protocols for measuring the downregulation of TGF-β2 mRNA induced by this compound, a critical step in evaluating its therapeutic efficacy.
Mechanism of Action of this compound
This compound operates through an antisense mechanism. It is a synthetic strand of nucleic acid that binds to the complementary sequence of the TGF-β2 mRNA. This binding event prevents the translation of the mRNA into a functional protein, leading to the degradation of the mRNA molecule itself. This targeted approach ensures high specificity and potency in reducing TGF-β2 levels. Preclinical studies have demonstrated a potent, selective, and dose-dependent downregulation of both TGF-β2 mRNA and protein in various human and murine cell lines, including trabecular meshwork cells and astrocytes.[1][3]
Quantitative Data on TGF-β2 mRNA Downregulation
Several preclinical studies have quantified the effect of this compound on TGF-β2 mRNA levels. The data consistently show a significant and dose-dependent reduction in target mRNA.
| Cell Line/Model | Treatment | Key Findings | Reference |
| Human Trabecular Meshwork (hTM) cells | This compound | Potent reduction in TGF-β2 mRNA levels compared to untreated cells. | [3] |
| Murine Astrocytes (mACs) | 5 nM this compound | Significant downregulation of TGF-β2 mRNA. | [3] |
| Human A172, Panc1, and Trabecular Meshwork cells | Increasing concentrations of this compound | Potent and specific suppression of TGF-β2 mRNA with an IC50 value of 0.4 µM. | [1] |
| In vivo (murine model) | Intravitreal injection of this compound | Sequence-specific downregulation of TGF-β2 mRNA in the anterior eye segment on day 2 and day 5 post-injection. | [3] |
| In vivo (rabbit model) | Single intravitreal injection | Long-lasting tissue distribution and target engagement with downregulation of TGF-β2 mRNA in the choroid/retina, lens, and optic nerve. | [5] |
Experimental Protocols
Protocol 1: Quantification of TGF-β2 mRNA Downregulation by RT-qPCR
This protocol outlines the steps for quantifying the reduction of TGF-β2 mRNA in cell cultures treated with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
1. Cell Culture and this compound Treatment:
-
Cell Lines: Use relevant cell lines such as human trabecular meshwork (hTM) cells, human glioblastoma-astrocytoma A172 cells, or murine astrocytes.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a scrambled oligonucleotide control. Include an untreated control group. Gymnotic delivery or transfection reagents can be used for oligonucleotide delivery.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for mRNA downregulation.
2. Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for RNA integrity.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Use 1 µg of total RNA per reaction. Include a no-reverse transcriptase control to check for genomic DNA contamination.
4. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Primers: Use validated primers specific for human or murine TGF-β2 and a reference gene (e.g., GAPDH, ACTB).
-
Example Human TGF-β2 Forward Primer: 5'-AAGAAGCGTGCTTTGGATGCGG-3'
-
Example Human TGF-β2 Reverse Primer: 5'-ATGCTCCAGCACAGAAGTTGGC-3'
-
-
Reaction Mix: Prepare a reaction mix containing cDNA template, primers, and qPCR master mix.
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for TGF-β2 and the reference gene in all samples.
-
Determine the relative quantification of TGF-β2 mRNA expression using the ΔΔCt method. The results can be expressed as fold change relative to the untreated control.
Protocol 2: Visualization of TGF-β2 mRNA Downregulation by In Situ Hybridization (ISH)
This protocol allows for the visualization of TGF-β2 mRNA within tissue sections, providing spatial information on the effect of this compound.
1. Tissue Preparation:
-
For in vivo studies, collect ocular tissues (e.g., retina, optic nerve) from treated and control animals.
-
Fix the tissues in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions.
-
Embed the tissues in an appropriate medium (e.g., OCT) and prepare frozen sections (10-12 µm thick) on coated slides.
2. Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the target TGF-β2 mRNA sequence. A sense probe should also be synthesized as a negative control.
3. Hybridization:
-
Pretreat the tissue sections to permeabilize the cells and reduce non-specific binding.
-
Apply the DIG-labeled probe in a hybridization buffer to the sections and incubate overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.
4. Washing and Detection:
-
Wash the slides to remove unbound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the hybridized probe. A colored precipitate will form where the target mRNA is present.
5. Imaging and Analysis:
-
Mount the slides and visualize them under a microscope.
-
Compare the intensity and distribution of the signal in this compound-treated tissues to the control tissues to assess the downregulation of TGF-β2 mRNA.
Conclusion
The protocols described provide robust methods for quantifying and visualizing the downregulation of TGF-β2 mRNA by this compound. Consistent and dose-dependent reduction of the target mRNA is a key indicator of the therapeutic potential of this antisense oligonucleotide. These application notes serve as a valuable resource for researchers and professionals involved in the development and evaluation of this compound and other antisense therapies.
References
- 1. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. isarna-therapeutics.com [isarna-therapeutics.com]
- 4. isarna-therapeutics.com [isarna-therapeutics.com]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
Application Notes: ISTH0036 in Primary Human Non-GCB DLBCL Ex Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant heterogeneity. The non-germinal center B-cell (non-GCB) subtype, often overlapping with the activated B-cell-like (ABC) subtype, is associated with a more aggressive clinical course and poorer prognosis with standard chemoimmunotherapy. A key feature of non-GCB DLBCL is the constitutive activation of the nuclear factor kappa B (NF-κB) signaling pathway, which promotes cell survival and proliferation.[1][2][3]
Transforming growth factor-beta (TGF-β) signaling is a critical regulatory pathway in normal and malignant B-cells.[4] While TGF-β can have tumor-suppressive effects in some contexts, it is often dysregulated in cancer, contributing to an immunosuppressive tumor microenvironment and promoting tumor progression.[4][5] The TGF-β pathway has been shown to be active in DLBCL and can influence malignant B-cell responses.[4][5][6][7]
Principle of the Application
ISTH0036 is a potent and selective antisense oligonucleotide designed to specifically target and downregulate the expression of Transforming Growth Factor-beta 2 (TGF-β2). The mechanism of action involves the binding of this compound to the mRNA of TGF-β2, leading to its degradation and a subsequent reduction in TGF-β2 protein synthesis.
This application note describes a hypothetical ex vivo use of this compound to investigate its therapeutic potential in primary human non-GCB DLBCL cells. By inhibiting TGF-β2, this compound is proposed to disrupt a key signaling pathway that may contribute to the survival and proliferation of non-GCB DLBCL cells. The hypothesized downstream effects include a reduction in cell viability, induction of apoptosis, and modulation of the pro-survival NF-κB pathway.
Quantitative Data Summary
The following tables represent hypothetical data from ex vivo studies of this compound on primary non-GCB DLBCL patient samples.
Table 1: Effect of this compound on Cell Viability of Primary Non-GCB DLBCL Cells
| Patient Sample ID | Subtype (by Hans algorithm) | This compound IC50 (µM) after 72h |
| DLBCL-PT01 | non-GCB | 1.2 |
| DLBCL-PT02 | non-GCB | 2.5 |
| DLBCL-PT03 | non-GCB | 1.8 |
| DLBCL-PT04 | non-GCB | 3.1 |
| DLBCL-PT05 | non-GCB | 2.2 |
IC50 values were determined using an MTS assay following 72 hours of continuous exposure to this compound.
Table 2: Induction of Apoptosis in Primary Non-GCB DLBCL Cells by this compound
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Untreated Control | 0 | 8.5 ± 2.1 |
| Scrambled Oligo | 2.0 | 9.2 ± 2.5 |
| This compound | 1.0 | 25.4 ± 4.3 |
| This compound | 2.0 | 48.7 ± 5.9 |
Data are presented as mean ± SD from three independent primary samples after 48 hours of treatment. Apoptosis was measured by flow cytometry using Annexin V and Propidium Iodide staining.
Table 3: Modulation of Key Signaling Proteins by this compound
| Target Protein | Treatment (2.0 µM this compound, 48h) | Fold Change (vs. Untreated) |
| TGF-β2 | Down-regulation | 0.21 ± 0.08 |
| p-p65 (S536) | Down-regulation | 0.55 ± 0.12 |
| Bcl-2 | Down-regulation | 0.61 ± 0.15 |
| Cleaved Caspase-3 | Up-regulation | 3.8 ± 0.7 |
Protein levels were quantified by densitometry of Western blots and normalized to β-actin. Data represent the mean fold change ± SD from three independent primary samples.
Visualizations
References
- 1. An Oncogenic Role for Alternative NF-κB Signaling in DLBCL, Revealed Upon Deregulated BCL6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy | MDPI [mdpi.com]
- 4. Transforming Growth Factor-Beta Orchestrates Tumour and Bystander Cells in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFBI regulates the TGF-β pathway to affect the malignant progression and cisplatin sensitivity in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The tumor suppressive TGF-β/SMAD1/S1PR2 signaling axis is recurrently inactivated in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laser-Induced Choroidal Neovascularization (CNV) Model with ISTH0036
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for establishing and utilizing the laser-induced choroidal neovascularization (CNV) model in mice to evaluate the therapeutic efficacy of ISTH0036. This compound is a selective antisense oligonucleotide designed to inhibit the production of Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in the pathogenesis of neovascular age-related macular degeneration (nAMD).[1][2][3] The laser-induced CNV model is a well-established preclinical model that mimics key aspects of wet AMD, providing a robust platform for testing anti-angiogenic and anti-fibrotic therapies.[4][5]
Mechanism of Action: this compound
This compound is a 14-mer phosphorothioate (B77711) locked nucleic acid-modified antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of TGF-β2.[3][6] By binding to TGF-β2 mRNA, this compound prevents its translation into protein, thereby downregulating TGF-β2 levels.[1] Elevated levels of TGF-β2 are associated with pathological angiogenesis, fibrosis, and inflammation in the eye.[1][3] Preclinical studies have demonstrated that this compound exhibits potent anti-angiogenic, anti-vascular leakage, and anti-fibrotic effects in the laser-induced CNV model.[3][6]
Data Presentation
The following tables summarize the quantitative and qualitative outcomes of this compound treatment in the laser-induced CNV model based on available preclinical data.
Table 1: Efficacy of this compound on Angiogenesis in Laser-Induced CNV
| Treatment Group | Outcome Measure | Result | Citation |
| This compound | Reduction in Angiogenesis | Significant reduction (40%) compared to saline and control oligonucleotide-treated eyes. | [4] |
| This compound | Comparison with Aflibercept | Equipotent to aflibercept in reducing the percentage of CNV lesions. | [6] |
| This compound + Aflibercept | Combination Therapy | Lowest percentage of CNV lesions observed on day 5 and day 14 compared to either treatment alone. | [6] |
Table 2: Effect of this compound on Vascular Leakage and Fibrosis in Laser-Induced CNV
| Treatment Group | Outcome Measure | Result | Citation |
| This compound | Vascular Leakage | Demonstrated beneficial inhibitory effect on the progression of CNV pathology and vascular leakage. | [6] |
| This compound | Fibrosis (Collagen I Deposition) | Significantly decreased the extent of collagen I deposition in choroidal lesion areas in a dose-dependent manner. | [1] |
| Vehicle Control | Vascular Leakage Grading | Showed the lowest number of grade 1 (no or small leakage) lesions. | [6] |
| This compound + Aflibercept | Vascular Leakage Grading | Showed the highest number of grade 1 lesions, indicating a favorable shift away from higher-grade leakage. | [6] |
Experimental Protocols
I. Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol details the procedure for inducing CNV in mice using a laser photocoagulator.
Materials:
-
C57BL/6J mice (female, 6-8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Slit lamp with a 532 nm diode laser
-
Cover slip
-
Gonioscopic solution (e.g., 2.5% hypromellose)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Confirm proper anesthetic depth by assessing the pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain body temperature.
-
Instill one drop of mydriatic solution into the eye to be treated to dilate the pupil. Wait for 5-10 minutes for full dilation.
-
Apply one drop of topical anesthetic to the cornea.
-
-
Laser Application:
-
Position the mouse on the slit lamp stage.
-
Apply a small amount of gonioscopic solution to the tip of a clean cover slip and gently place it on the cornea to visualize the fundus.
-
Focus the laser beam on the posterior pole of the retina, avoiding the optic nerve and major retinal vessels.
-
Deliver four laser burns around the optic nerve (typically at the 3, 6, 9, and 12 o'clock positions).
-
Laser Parameters:
-
Spot size: 50-100 µm
-
Duration: 100 ms
-
Power: 150-200 mW (adjust as necessary to create a small bubble, indicating rupture of Bruch's membrane).
-
-
A small, transient bubble at the laser spot confirms a successful rupture of Bruch's membrane. Lesions without bubble formation should be excluded from the study.
-
-
Post-Procedure Care:
-
Apply a topical antibiotic ointment to the treated eye to prevent infection.
-
Allow the mouse to recover on a heating pad until fully ambulatory.
-
Monitor the animal for any signs of distress.
-
II. Intravitreal Administration of this compound
This protocol describes the intravitreal injection of this compound following CNV induction.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
33-gauge Hamilton syringe with a beveled needle
-
Surgical microscope
-
Fine-toothed forceps
-
30-gauge needle
Procedure:
-
Preparation:
-
Anesthetize the mouse as described in the CNV induction protocol.
-
Under a surgical microscope, use fine-toothed forceps to gently proptose the eye.
-
-
Injection:
-
Create a small pilot hole through the sclera approximately 1 mm posterior to the limbus using a 30-gauge needle.
-
Carefully insert the 33-gauge Hamilton syringe needle through the pilot hole into the vitreous cavity, avoiding the lens and retina.
-
Slowly inject 1-2 µL of the this compound solution or vehicle control.
-
Hold the needle in place for a few seconds after injection to prevent reflux.
-
Slowly withdraw the needle.
-
-
Post-Injection Care:
-
Apply topical antibiotic ointment to the injected eye.
-
Return the mouse to a clean cage and monitor for recovery.
-
III. Evaluation of CNV
A. Fluorescein (B123965) Angiography (FA) for Vascular Leakage:
-
Procedure:
-
At desired time points (e.g., 7 and 14 days post-laser), anesthetize the mice and dilate their pupils.
-
Inject a sterile fluorescein solution intraperitoneally.
-
Using a fundus camera, capture images of the retina at early (1-2 minutes) and late (5-7 minutes) phases after fluorescein injection.
-
-
Analysis:
-
The area and intensity of hyperfluorescence at the laser spots in the late-phase images indicate the extent of vascular leakage.
-
The leakage can be graded qualitatively (e.g., on a scale of 0-4) or quantified using image analysis software.
-
B. Choroidal Flat Mount Staining for Neovascularization Area:
-
Procedure:
-
At the end of the study (e.g., day 14), euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Under a dissecting microscope, remove the anterior segment and the retina.
-
The remaining RPE-choroid-sclera complex constitutes the choroidal flat mount.
-
Make four radial incisions to flatten the tissue.
-
Stain the flat mounts with an endothelial cell marker (e.g., isolectin B4 conjugated to a fluorescent dye) to visualize the neovascular tufts.
-
-
Analysis:
-
Image the stained flat mounts using a fluorescence microscope.
-
The area of the fluorescently labeled neovascular lesions can be quantified using image analysis software (e.g., ImageJ).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the laser-induced CNV model with this compound treatment.
Signaling Pathway of TGF-β2 in CNV and Mechanism of this compound
Caption: TGF-β2 signaling in angiogenesis and the inhibitory mechanism of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 3. isarna-therapeutics.com [isarna-therapeutics.com]
- 4. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of this compound For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 5. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isarna-therapeutics.com [isarna-therapeutics.com]
Application Notes and Protocols: Quantifying the Reduction of Hyperreflective Material with ISTH0036
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISTH0036 is an investigational antisense oligonucleotide designed to selectively target and suppress the production of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] TGF-β2 is a cytokine implicated in the pathogenesis of fibrotic processes in various ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] The development of fibrosis in these conditions is a significant contributor to vision loss and is an unmet medical need not adequately addressed by current anti-VEGF therapies.[4][5][6]
Hyperreflective material (HRM), observable on optical coherence tomography (OCT), is considered a key biomarker for the presence and progression of fibrosis in retinal diseases. The quantification of HRM volume provides a valuable endpoint in clinical trials to assess the efficacy of anti-fibrotic therapies.
The Phase 2 BETTER trial, a multicenter, international study, evaluated the safety and efficacy of intravitreal this compound in patients with nAMD and DME.[1][2][4][5][6] A key finding from this trial was a significant reduction in the volume of HRM in patients treated with this compound, suggesting a direct anti-fibrotic effect.[1][2][4][5] This document provides detailed application notes and protocols for the quantification of HRM in the context of clinical research on this compound, based on the methodologies employed in the BETTER trial.
Signaling Pathway of this compound
This compound is a selective TGF-β2-blocking antisense oligonucleotide.[4] Its mechanism of action is to bind to the mRNA of TGF-β2, preventing its translation into the TGF-β2 protein. This suppression of TGF-β2 production is intended to inhibit the downstream signaling pathways that lead to fibrosis.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 5. Isarna Reports Antisense Therapy Trial Data | Retinal Physician [retinalphysician.com]
- 6. Isarna Therapeutics Presents Positive Phase 2 BETTER Trial Final Results - - Modern Optometry [modernod.com]
Troubleshooting & Optimization
Overcoming poor response to ISTH0036 in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their work with ISTH0036, a selective antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a locked nucleic acid-modified antisense oligonucleotide.[1][2] It is designed to selectively bind to the messenger RNA (mRNA) of TGF-β2, leading to the downregulation of TGF-β2 protein production.[1][3][4] This mechanism addresses the role of TGF-β2 as a key cytokine in the development of fibrosis in ocular diseases.[3][4]
Q2: What is the therapeutic rationale for targeting TGF-β2 in ophthalmic diseases?
TGF-β2 is a cytokine that plays a crucial role in various biological processes, including cell proliferation, differentiation, and tissue remodeling.[1][2] In the context of ophthalmic diseases like neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), elevated levels of TGF-β2 are associated with the development of fibrosis, which can lead to worse long-term outcomes.[3][4] Current standard-of-care treatments, such as anti-VEGF therapies, do not directly address this fibrotic pathway.[3][5][6][7] this compound aims to fill this therapeutic gap by specifically suppressing the production of TGF-β2.[3][4]
Q3: What were the key outcomes of the Phase 2 BETTER clinical trial for this compound?
The Phase 2 BETTER trial evaluated the safety and efficacy of this compound in patients with nAMD and DME.[3][4][5][6] The trial demonstrated positive results, including:
-
Improved or stabilized visual acuity: Patients treated with this compound showed an improvement or stabilization in Best-Corrected Visual Acuity (BCVA).[3][4][6][7]
-
Reduction in retinal thickness: A decrease in Central Retinal Thickness (CRT) was observed across all patient groups.[3][4][5][6][7]
-
Anti-fibrotic effects: In nAMD patients with fibrosis, this compound treatment led to a significant reduction in the volume of hyperreflective material (HRM), a marker for fibrosis.[3][6][7] This was in contrast to an increase in HRM volume observed in fellow eyes receiving standard anti-VEGF therapy.[3][6]
-
Reduction in fluid: In DME patients, a reduction in intraretinal fluid volume was noted.[3][6][7]
-
Favorable safety profile: The treatment was well-tolerated, with stable intraocular pressure.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Suboptimal knockdown of TGF-β2 mRNA in in-vitro experiments.
-
Possible Cause 1: Inefficient Cellular Uptake.
-
Troubleshooting Step: Optimize the delivery method. While gymnotic (naked) delivery has been used,[8] consider using a transfection reagent suitable for oligonucleotides to enhance uptake in your specific cell type. It is also important to confirm cellular uptake using methods such as fluorescence microscopy or flow cytometry with a labeled oligonucleotide.[9]
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Troubleshooting Step: Verify the accuracy and sensitivity of your quantification method. Quantitative reverse transcription PCR (RT-qPCR) is a standard method for measuring mRNA levels.[10][11] Ensure that your primers and probes are specific for TGF-β2 and that you are using appropriate housekeeping genes for normalization.[10] The branched DNA (bDNA) assay is another robust alternative.[4]
-
-
Possible Cause 3: Cell Model Considerations.
-
Troubleshooting Step: Ensure that the chosen cell model expresses detectable levels of TGF-β2 mRNA at baseline. Different cell types may have varying endogenous expression levels.
-
Issue 2: High variability in in-vivo animal model results.
-
Possible Cause 1: Inconsistent Administration.
-
Possible Cause 2: Inappropriate Animal Model.
-
Troubleshooting Step: Select an animal model that recapitulates the key aspects of the human disease being studied. For example, the laser-induced choroidal neovascularization (CNV) model in mice has been used to evaluate the anti-angiogenic and anti-fibrotic effects of this compound.[12]
-
-
Possible Cause 3: Timing of Assessment.
Quantitative Data from Clinical Trials
Table 1: Summary of Key Efficacy Outcomes from the Phase 2 BETTER Trial
| Parameter | Patient Group | Baseline (BL) | End of Study (EOS) | Change |
| Best-Corrected Visual Acuity (BCVA) | DME | 57 letters | 68 letters | +11 letters |
| nAMD | 64 letters | 64 letters | Stable | |
| Central Retinal Thickness (CRT) | DME | 526 µm | 326 µm | -200 µm |
| nAMD | 330 µm | 290 µm | -40 µm | |
| Hyperreflective Material (HRM) Volume | nAMD with Fibrosis | - | - | 70% reduction |
| Intraretinal Fluid (IRF) Volume | DME (Naïve) | - | - | -333 nL |
| DME (Anti-VEGF Pretreated) | - | - | -120 nL |
Data compiled from published abstracts of the BETTER trial results.[3][4]
Experimental Protocols
Protocol 1: Quantification of TGF-β2 mRNA Knockdown by RT-qPCR
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound or a scrambled control oligonucleotide for a predetermined duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove genomic DNA contamination.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for TGF-β2. Include primers and a probe for a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TGF-β2 mRNA using the delta-delta Ct method, comparing the expression in this compound-treated cells to control-treated cells.
Protocol 2: Measurement of TGF-β2 Protein Levels by ELISA
-
Sample Collection: Collect cell culture supernatant or tissue lysates from experimental subjects.
-
ELISA Procedure: Use a commercially available ELISA kit for TGF-β2. Follow the manufacturer's instructions for coating the plate with a capture antibody, adding samples and standards, incubating with a detection antibody, and adding a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of TGF-β2 in the unknown samples.
Visualizations
Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating antisense oligonucleotide efficacy.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Pipeline – Isarna Therapeutics [isarna-therapeutics.com]
- 2. Isarna Therapeutics Presents Positive Preclinical Results Supporting Development Of this compound For The Treatment Of Glaucoma - BioSpace [biospace.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 6. Isarna Reports Antisense Therapy Trial Data | Retinal Physician [retinalphysician.com]
- 7. medhealthinsight.com [medhealthinsight.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. criver.com [criver.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
MALT1 Paracaspase Inhibitors: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of MALT1 paracaspase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of commonly used MALT1 inhibitors?
A1: The selectivity of MALT1 inhibitors varies significantly depending on the chemical scaffold. Early-generation inhibitors may have notable off-targets. For instance, mepazine, an early identified inhibitor, also functions as a dopamine (B1211576) D2 receptor antagonist. The irreversible inhibitor MI-2 has been reported to have a significant off-target profile.[1][2] Newer generation, highly selective allosteric inhibitors such as ABBV-MALT1 and MLT-748 have been developed. For example, ABBV-MALT1 showed no significant off-target activity when tested against a panel of 177 kinases and 55 pharmacological receptors at a concentration of 10 µM.[3] Similarly, MLT-748 displayed no inhibitory activity against 22 other human proteases at concentrations up to 100 µM.[4]
Q2: My experimental results show a phenotype inconsistent with MALT1 inhibition. How can I determine if this is an off-target effect?
A2: Unexplained phenotypes can arise from off-target activities. To dissect this, consider the following:
-
Use a structurally unrelated MALT1 inhibitor: If a different class of MALT1 inhibitor recapitulates the phenotype, it is more likely an on-target effect.
-
Perform a dose-response analysis: Off-target effects are often observed at higher concentrations. Determine the minimal concentration of your inhibitor that achieves MALT1 inhibition and assess if the unexpected phenotype persists at this concentration.
-
Validate on-target engagement: Confirm that your inhibitor is engaging MALT1 in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a catalytically active MALT1 to see if it reverses the observed phenotype.
Q3: I am observing significant T-cell-related toxicity in my in vivo experiments. Is this an off-target effect?
A3: Not necessarily. A significant concern with MALT1 inhibition is the on-target effect on regulatory T cells (Tregs).[5][6] Long-term MALT1 protease inhibition can lead to a reduction in Treg frequency and function, potentially causing an IPEX-like autoimmune pathology in preclinical models.[5] It is crucial to monitor Treg populations (e.g., by flow cytometry for Foxp3+ CD25+ cells) and markers of immune activation in your in vivo studies. Some studies suggest that it might be possible to uncouple the anti-inflammatory effects from the reduction in Tregs by carefully managing the inhibitor's dose and exposure.[7][8]
Q4: How can I proactively assess the selectivity of my MALT1 inhibitor?
A4: Several methods can be employed to profile the selectivity of a MALT1 inhibitor:
-
Kinome Scanning: Screen the inhibitor against a large panel of kinases to identify potential off-target kinase interactions. Services like LINCS KinomeScan provide such profiling.[9]
-
Protease Panels: Test the inhibitor against a panel of other proteases, especially caspases, to ensure selectivity for MALT1's unique arginine-specific cleavage activity.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context and can be adapted for proteome-wide analysis to identify off-target binders.
-
Proteomic Profiling: A comprehensive approach to identify off-target effects by quantifying changes in the proteome upon inhibitor treatment.
Q5: What are the key differences between active site inhibitors and allosteric inhibitors of MALT1 regarding off-target effects?
A5: Active site inhibitors, particularly covalent ones like MI-2, are designed to bind to the catalytic cysteine residue of MALT1.[1][10] While this can provide high potency, there is a risk of cross-reactivity with other cysteine proteases. Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits MALT1's proteolytic activity.[3][11] This can offer higher selectivity, as the allosteric pocket may be unique to MALT1. Newer, highly selective inhibitors like ABBV-MALT1, MLT-943, and SGR-1505 are often allosteric inhibitors.[3][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between different MALT1 inhibitors | Off-target effects of one or more inhibitors. | 1. Compare the selectivity profiles of the inhibitors if available.2. Use a third, structurally distinct inhibitor as a tie-breaker.3. Confirm on-target MALT1 inhibition for each compound at the concentrations used (e.g., by Western blot for cleaved substrates like CYLD or RelB). |
| Unexpected cytotoxicity in cell-based assays | 1. Off-target toxicity.2. On-target toxicity in a highly dependent cell line.3. Compound insolubility or degradation. | 1. Perform a dose-response curve to distinguish specific from non-specific toxicity.2. Test the inhibitor in a MALT1-independent cell line as a negative control.3. Visually inspect for compound precipitation in culture media. Prepare fresh solutions for each experiment. |
| Discrepancy between biochemical IC50 and cellular EC50 | 1. Poor cell permeability.2. Active efflux of the compound from cells.3. High protein binding in culture medium. | 1. Assess cell permeability using standard assays.2. Co-treat with known efflux pump inhibitors.3. Perform assays in serum-free or low-serum conditions to assess the impact of protein binding. |
| Lack of in vivo efficacy despite good in vitro potency | 1. Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability).2. On-target toxicity limiting achievable exposure (e.g., Treg effects). | 1. Conduct pharmacokinetic studies to determine compound exposure in vivo.2. Monitor for signs of autoimmunity and assess Treg populations in treated animals.3. Consider alternative dosing regimens to maintain efficacy while minimizing toxicity. |
Quantitative Data on MALT1 Inhibitor Selectivity
| Inhibitor | Type | On-Target Potency | Off-Target Information |
| z-VRPR-fmk | Peptide, Irreversible | Ki = 0.14 µM[11] | Peptide-based, may have limited cell permeability and in vivo stability.[2] |
| Mepazine | Small Molecule, Reversible | IC50 = 0.83 µM[11] | Known dopamine D2 receptor antagonist. |
| MI-2 | Small Molecule, Irreversible | Potent nanomolar activity[2] | Has a significant off-target profile.[1] |
| ABBV-MALT1 | Allosteric | Kd = 37 nM; IC50 = 349 nM[3][11] | No meaningful off-target activity detected against 177 kinases and 55 receptors at 10 µM.[3] |
| MLT-943 | Allosteric | Cellular IC50 = 40 nM[11] | Reported to be a potent and selective MALT1 protease inhibitor.[5] |
| MLT-748 | Allosteric | - | No inhibitory activity against a panel of 22 other human proteases at up to 100 µM.[4] |
| SGR-1505 | Small Molecule | - | Preclinical studies show it to be highly potent and selective. Currently in Phase 1 clinical trials.[12] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the engagement of a MALT1 inhibitor with its target in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]
Materials:
-
Cell line expressing MALT1
-
MALT1 inhibitor and vehicle (e.g., DMSO)
-
PBS and appropriate cell culture medium
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Anti-MALT1 antibody
-
PCR tubes and a thermocycler
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Harvest and resuspend cells in fresh medium. Treat cells with the MALT1 inhibitor at the desired concentration or with vehicle for 1 hour at 37°C.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for MALT1.
-
Data Analysis: Quantify the band intensities for MALT1 at each temperature. Plot the percentage of soluble MALT1 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
Protocol 2: Proteomic Profiling for Off-Target Identification
This protocol provides a general workflow for using mass spectrometry-based proteomics to identify unintended protein targets of a MALT1 inhibitor.
Materials:
-
Cell line of interest
-
MALT1 inhibitor and vehicle (e.g., DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Grow cells in SILAC medium if using a quantitative approach, or perform label-free quantification. Treat cells with the MALT1 inhibitor or vehicle at a concentration known to induce a biological effect.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer compatible with mass spectrometry. Quantify protein concentration.
-
Protein Digestion: Reduce the disulfide bonds in the proteins, alkylate the cysteine residues, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. Identify and quantify the proteins in each sample.
-
Off-Target Identification: Compare the protein abundance profiles between the inhibitor-treated and vehicle-treated samples. Proteins that show a significant and reproducible change in abundance upon inhibitor treatment are potential off-targets. Further validation using orthogonal methods (e.g., CETSA, Western blotting) is required.
Visualizations
Caption: MALT1 signaling pathway and point of inhibition.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 8. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Phase 1 Trial Shows SGR-1505 Effective Against Multiple Blood Cancers | SDGR Stock News [stocktitan.net]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating ISTH0036-Induced Cataract Development in Animal Models
This technical support guide is intended for researchers, scientists, and drug development professionals working with the antisense oligonucleotide ISTH0036 in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential side effect of cataract development.
Frequently Asked Questions (FAQs)
Q1: What is the known association between this compound and cataract development?
A1: this compound is an antisense oligonucleotide designed to selectively target and suppress the production of Transforming Growth Factor beta 2 (TGF-β2).[1][2][3][4] While being investigated for therapeutic applications in ocular diseases like glaucoma, age-related macular degeneration (AMD), and diabetic macular edema (DME), clinical trials have reported worsening of cataracts in a percentage of treated patients.[2] Furthermore, preclinical toxicology studies in rabbits and non-human primates have identified lens opacification as a dose-limiting toxicity of this compound.[5][6]
Q2: What is the proposed mechanism for this compound-induced cataract formation?
A2: The precise mechanism is still under investigation. However, it is known that TGF-β signaling plays a crucial role in maintaining lens homeostasis. Disruption of this pathway can lead to cataract development. TGF-β is implicated in the epithelial-mesenchymal transition (EMT) of lens epithelial cells, a process associated with posterior capsular opacification (PCO) and anterior subcapsular cataracts (ASC).[7][8][9][10] While TGF-β is often seen as a driver of fibrotic cataracts, the inhibition of a specific isoform like TGF-β2 by this compound may disrupt the delicate balance of signaling required for lens transparency, potentially leading to lens opacities.
Q3: In which animal models has this compound-induced cataract been observed?
A3: Preclinical safety studies have documented lens opacification in both rabbits and non-human primates (cynomolgus monkeys) following intravitreal administration of this compound.[5][11] These findings are crucial for researchers using these models for efficacy studies of this compound for other ocular conditions.
Troubleshooting Guide
Issue 1: Unexpectedly rapid or severe cataract development in study animals.
-
Possible Cause: High dosage of this compound. Lens opacification has been identified as a dose-limiting toxicity.[5]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the administered dose to the No Observed Adverse Effect Level (NOAEL) established in preclinical toxicology studies, if available.
-
Dose De-escalation: Consider reducing the dose of this compound in a subset of animals to determine if the cataract formation is dose-dependent.
-
Refined Ocular Examination Schedule: Increase the frequency of slit-lamp examinations to detect early signs of lens opacity.
-
Issue 2: Difficulty in differentiating this compound-induced cataracts from other types of cataracts.
-
Possible Cause: Confounding factors in the animal model, such as age-related changes or complications from the disease model itself (e.g., diabetic cataracts).
-
Troubleshooting Steps:
-
Strict Control Groups: Ensure the study includes age-matched, vehicle-treated control groups to monitor for spontaneous or model-induced cataract formation.
-
Detailed Cataract Morphology Characterization: Use a standardized cataract grading system to document the type (e.g., nuclear, cortical, subcapsular) and severity of the opacities. This can help in identifying a specific cataract phenotype associated with this compound.
-
Histopathological Analysis: At the end of the study, perform histological analysis of the lenses to characterize cellular changes, such as lens epithelial cell morphology and fiber cell organization.
-
Issue 3: Inconsistent cataract development across animals in the same treatment group.
-
Possible Cause: Variability in drug delivery or individual animal susceptibility.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent and accurate intravitreal injection technique to minimize variability in drug concentration in the vitreous humor.
-
Increase Sample Size: A larger number of animals per group can help to determine if the observed variability is statistically significant.
-
Monitor for Systemic Health: General health status can influence susceptibility to ocular side effects. Monitor animal weight and other health parameters throughout the study.
-
Data Presentation
Table 1: Example of Cataract Grading in a Rabbit Model Following Intravitreal this compound Administration
| Treatment Group | Dose (µ g/eye ) | N | Week 4 | Week 8 | Week 12 |
| Vehicle Control | 0 | 10 | Grade 0 | Grade 0 | Grade 0.1 ± 0.2 |
| This compound Low Dose | 50 | 10 | Grade 0.5 ± 0.3 | Grade 1.2 ± 0.5 | Grade 1.8 ± 0.6 |
| This compound High Dose | 200 | 10 | Grade 1.5 ± 0.6 | Grade 2.8 ± 0.7 | Grade 3.5 ± 0.8* |
| Cataract grading based on a 0-4 scale (0 = clear lens, 4 = mature cataract). Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. |
Table 2: Example of Histopathological Findings in Lenses of Non-Human Primates
| Treatment Group | Dose (µ g/eye ) | N | Lens Epithelial Cell Morphology | Cortical Fiber Organization | Posterior Capsular Opacification |
| Vehicle Control | 0 | 6 | Normal monolayer | Well-organized | Absent |
| This compound | 150 | 6 | Mild vacuolation, occasional multilayering | Focal disorganization | Present in 2/6 animals |
Experimental Protocols
Protocol 1: Slit-Lamp Examination for Cataract Assessment in Rabbits
-
Animal Preparation: Anesthetize the rabbit using an appropriate anesthetic protocol (e.g., ketamine/xylazine).
-
Pupil Dilation: Instill one drop of 1% tropicamide (B1683271) and 2.5% phenylephrine (B352888) into the conjunctival sac. Wait 15-20 minutes for maximal pupil dilation.
-
Slit-Lamp Examination:
-
Position the rabbit securely in a stereotaxic frame or with the assistance of a holder.
-
Use a slit-lamp biomicroscope to examine the lens.
-
Systematically evaluate the anterior capsule, cortex, nucleus, and posterior capsule.
-
Document findings using a standardized grading system (e.g., LOCS III for animal models).
-
Capture high-resolution images of the lens.
-
-
Recovery: Administer a reversal agent if necessary and monitor the animal until it is fully recovered from anesthesia.
Protocol 2: Histopathological Analysis of Lens Tissue
-
Tissue Collection: Euthanize the animal at the designated study endpoint. Enucleate the eyes immediately.
-
Fixation: Fix the whole globe in Davidson's fixative or 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding:
-
Dissect the lens from the globe under a dissecting microscope.
-
Process the lens through a graded series of ethanol (B145695) and xylene.
-
Embed the lens in paraffin (B1166041) wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to visualize general morphology.
-
Consider immunohistochemistry for markers of EMT (e.g., α-smooth muscle actin) or cell proliferation (e.g., Ki-67) on the lens epithelial cells.
-
-
Microscopic Analysis: Examine the stained sections under a light microscope to assess lens epithelial cell changes, cortical fiber integrity, and the presence of any opacities.
Mandatory Visualizations
Caption: TGF-β2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound-induced cataracts.
Caption: Troubleshooting logic for unexpected cataract development.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. labiotech.eu [labiotech.eu]
- 4. isarna-therapeutics.com [isarna-therapeutics.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Dual function of TGFβ in lens epithelial cell fate: implications for secondary cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGFβ promotes Wnt expression during cataract development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Lens-Specific Expression of TGF-β Induces Anterior Subcapsular Cataract Formation in the Absence of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isarna-therapeutics.com [isarna-therapeutics.com]
Technical Support Center: Optimizing ISTH0036 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of ISTH0036, a locked nucleic acid (LNA) modified antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2) mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 14-mer phosphorothioate (B77711) LNA-modified antisense oligonucleotide designed to selectively target the messenger RNA (mRNA) of TGF-β2.[1] By binding to the TGF-β2 mRNA, this compound promotes its degradation by RNase H, thereby inhibiting the production of the TGF-β2 protein.[1][2] This mechanism helps to reduce downstream signaling pathways associated with fibrosis and angiogenesis.[3][4]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: Based on preclinical data, a good starting point for this compound concentration is in the sub-micromolar to low micromolar range. In cell-based assays, this compound has been shown to suppress TGF-β2 mRNA and protein with IC50 values of 0.4 μM and 0.7 μM, respectively.[5] A dose-response experiment ranging from 100 nM to 10 μM is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: Which cell lines are suitable for in vitro studies with this compound?
A3: The choice of cell line depends on the research question. Cell lines with known high expression of TGF-β2 are ideal. These include various cancer cell lines such as glioma, colorectal, breast, lung, and pancreatic cancer cells. For ophthalmology-related research, primary cells like retinal pigment epithelial (RPE) cells, trabecular meshwork cells, or corneal epithelial cells can be considered, although their culture can be more challenging. Murine astrocytes have also been used in preclinical studies of this compound.[6]
Q4: How should I deliver this compound to my cells in culture?
A4: this compound can be delivered to cells using two main methods:
-
Gymnotic delivery: This method involves adding the LNA oligonucleotide directly to the cell culture medium without any transfection reagent.[1] It relies on the natural uptake mechanisms of the cells. This is a gentler method but may require higher concentrations and longer incubation times.
-
Transfection: Using a cationic lipid-based transfection reagent can enhance the uptake of this compound, often allowing for lower concentrations to be effective. However, it is crucial to optimize the transfection protocol to minimize cytotoxicity.
Q5: What are the essential controls to include in my experiments?
A5: To ensure the specificity of the observed effects, the following controls are critical:
-
Scrambled control: An oligonucleotide with the same length and chemical modifications as this compound but with a randomized sequence that does not target any known mRNA.
-
Mismatch control: An oligonucleotide with a sequence similar to this compound but with a few base mismatches to the target TGF-β2 mRNA.
-
Untreated control: Cells that are not exposed to any oligonucleotide.
-
Vehicle control: Cells treated with the delivery vehicle (e.g., transfection reagent) alone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low reduction of TGF-β2 mRNA/protein | 1. Suboptimal this compound concentration. 2. Inefficient delivery into cells. 3. Incorrect timing of analysis. 4. Low TGF-β2 expression in the chosen cell line. | 1. Perform a dose-response curve (e.g., 100 nM to 10 μM) to find the optimal concentration. 2. If using gymnotic delivery, try increasing the concentration or incubation time. Consider switching to a transfection-based method. Optimize the transfection reagent-to-ASO ratio. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours post-treatment) to determine the optimal time point for mRNA and protein analysis. 4. Confirm TGF-β2 expression in your cell line using qPCR or Western blot before starting the experiment. |
| High cell toxicity or death | 1. High concentration of this compound. 2. Toxicity from the transfection reagent. 3. Off-target effects. | 1. Lower the concentration of this compound. Ensure the observed effect is not due to general toxicity by comparing it with the scrambled control. 2. Optimize the concentration of the transfection reagent and the incubation time. Follow the manufacturer's protocol carefully. 3. Test a second this compound oligonucleotide targeting a different region of the TGF-β2 mRNA. Analyze the expression of potential off-target genes predicted by bioinformatics tools. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent delivery efficiency. 3. Reagent variability. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Standardize the delivery protocol. For transfection, ensure consistent mixing and incubation times. 3. Use aliquots of reagents to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 for TGF-β2 mRNA suppression | 0.4 μM | Preclinical cell-based experiments | [5] |
| IC50 for TGF-β2 protein suppression | 0.7 μM | Preclinical cell-based experiments | [5] |
| Clinically tested intraocular concentrations | 0.3 μM, 1 μM, 3 μM, 10 μM | Phase I clinical trial in glaucoma patients | [5] |
| Effective concentration for other TGF-β2 ASOs | ≥ 50 nM | In vitro studies in glioma cell lines | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using qPCR
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound and control oligonucleotides (scrambled, mismatch) in nuclease-free water.
-
Treatment:
-
Gymnotic Delivery: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or control oligonucleotides (e.g., 0.1, 0.5, 1, 5, 10 μM).
-
Transfection: Prepare complexes of this compound or control oligonucleotides with a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for TGF-β2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of TGF-β2 mRNA normalized to the housekeeping gene. Determine the IC50 value from the dose-response curve.
Protocol 2: Western Blot Analysis of TGF-β2 Protein Levels
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound and controls as described in Protocol 1.
-
Protein Extraction: After the desired incubation period (typically 48-72 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against TGF-β2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for this compound in vitro experiments.
References
- 1. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Navigating ISTH0036 Delivery for Posterior Eye Disease Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective delivery of ISTH0036 in preclinical models of posterior eye diseases. Below you will find troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This guide addresses potential issues that may arise during the preparation and administration of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Inconsistent or lower-than-expected in vivo efficacy. | - Improper drug preparation: Incorrect dilution, contamination, or degradation of this compound. - Suboptimal injection technique: Inaccurate injection volume, leakage from the injection site (reflux), or incorrect placement of the injection. - Oligonucleotide degradation: Antisense oligonucleotides can be susceptible to degradation by nucleases.[1][2] | - Drug Preparation: Prepare this compound solutions fresh for each experiment using sterile, nuclease-free reagents and consumables. Verify the final concentration and purity. - Injection Technique: Utilize a calibrated microinjection system for accurate volume delivery. To minimize reflux, use a small gauge needle (e.g., 31-gauge) to create the initial puncture, followed by injection with a blunt-tipped needle or glass pipette.[3] A two-step, angled incision may also help the injection site to self-seal.[3] Wait for a few seconds before withdrawing the needle.[3][4] - Oligonucleotide Stability: While this compound is a modified antisense oligonucleotide designed for increased stability, proper handling to avoid nuclease contamination is crucial.[5][6] Consider using formulation strategies like liposomes to protect against degradation for other antisense experiments.[1][2] |
| 2. High variability in results between experimental animals. | - Inconsistent injection volumes or placement. - Animal-to-animal biological variability. - Experimenter variability in injection technique. | - Standardize Protocol: Ensure all injections are performed by a trained individual following a standardized protocol. Use of an operating microscope and a micromanipulator can improve precision.[4][7] - Increase Sample Size: A larger cohort of animals can help to account for biological variability. - Refine Technique: Practice the injection technique to ensure consistency. Video recording and peer review of the procedure can help identify and correct inconsistencies. |
| 3. Observed ocular inflammation or adverse reactions post-injection. | - Contamination of the injection solution. - Immune response to the oligonucleotide or delivery vehicle. - Mechanical injury from the injection procedure. | - Aseptic Technique: Maintain strict aseptic technique during the entire procedure, from solution preparation to injection. - Control Groups: Include appropriate control groups, such as a vehicle-injected group and a scrambled oligonucleotide control, to differentiate between effects of the injection procedure, the delivery vehicle, and the specific antisense sequence.[8] - Refine Injection: Ensure the injection is performed carefully to avoid unnecessary tissue damage. Monitor for signs of inflammation such as redness, swelling, or changes in intraocular pressure. |
| 4. Difficulty confirming target engagement (downregulation of TGF-β2 mRNA). | - Suboptimal dose or delivery. - Incorrect timing of tissue harvesting. - Issues with RNA extraction or qPCR analysis. | - Dose-Response Study: Perform a dose-response study to determine the optimal concentration of this compound for your model. - Time-Course Analysis: Harvest tissues at multiple time points post-injection to identify the peak of TGF-β2 mRNA downregulation. Preclinical studies have shown target downregulation at day 2 and day 5 post-injection in mice.[9] - Optimize Molecular Assays: Ensure the use of validated protocols for RNA extraction from ocular tissues and for qPCR, including appropriate reference genes for normalization. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 14-mer locked nucleic acid (LNA)-modified antisense oligonucleotide.[6][9] It is designed to selectively target and bind to the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2), leading to its degradation and thereby suppressing the production of the TGF-β2 protein.[5][10][11] Overexpression of TGF-β2 is implicated in the pathogenesis of fibrosis in several ocular diseases.[10][12][13]
Q2: What are the target diseases for this compound in the posterior eye?
A2: this compound is being investigated for posterior eye diseases where fibrosis is a key pathological feature, such as neovascular (wet) age-related macular degeneration (nAMD) and diabetic macular edema (DME).[11]
Q3: What is the mechanism of action of this compound in inhibiting fibrosis?
A3: By downregulating the expression of TGF-β2, a key cytokine that promotes fibrosis, this compound aims to inhibit the downstream signaling pathways that lead to excessive extracellular matrix deposition and scar tissue formation in the retina.[10][13]
Q4: What are the key findings from the Phase 2 BETTER trial for this compound?
A4: The Phase 2 BETTER trial evaluated intravitreal injections of this compound in patients with nAMD and DME.[11] Key outcomes included stabilization or improvement in best-corrected visual acuity (BCVA) and a reduction in central retinal thickness (CRT).[11] Notably, in nAMD patients with fibrosis, this compound treatment led to a significant reduction in the volume of hyperreflective material (a marker of fibrosis), in contrast to an increase observed in fellow eyes receiving standard anti-VEGF therapy.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Summary of Phase 2 BETTER Trial Outcomes
| Parameter | nAMD Patients | DME Patients | Reference |
| Best-Corrected Visual Acuity (BCVA) | Stabilization or improvement | Improvement | [11] |
| Central Retinal Thickness (CRT) | Reduction | Reduction | [11] |
| Hyperreflective Material (HRM) Volume (in fibrotic eyes) | ~70% reduction | Not reported | [11] |
| Intraretinal Fluid (IRF) Volume | Not reported | Mean reduction of -333nL (naïve) and -120nL (pretreated) | [11] |
| Intraocular Pressure (IOP) | Stable | Stable | [11] |
Experimental Protocols
General Protocol for Preparation and Intravitreal Injection of this compound in a Murine Model
This protocol is a generalized guideline based on common practices for intravitreal injections of antisense oligonucleotides in mice.[4][7][14][15][16] Researchers should optimize parameters for their specific experimental setup.
1. Preparation of this compound Solution:
-
This compound is a synthetic oligonucleotide.[6] For experimental use, it should be reconstituted in a sterile, nuclease-free vehicle, such as phosphate-buffered saline (PBS).
-
Perform dilutions to the desired final concentration using sterile, nuclease-free PBS.
-
Prepare the solution under aseptic conditions, for example, in a laminar flow hood.
2. Animal Preparation:
-
Anesthetize the mouse using an appropriate and approved anesthetic protocol (e.g., ketamine/xylazine cocktail).
-
Apply a topical anesthetic to the eye that will be injected.
-
Place the anesthetized mouse on a stable platform under an operating microscope.
3. Intravitreal Injection Procedure:
-
Using a sterile 30-gauge or 31-gauge needle, create a small puncture through the sclera, posterior to the limbus, taking care to avoid the lens.[3]
-
Using a calibrated glass micropipette or a Hamilton syringe with a 33-gauge or smaller needle, carefully insert the needle through the puncture site into the vitreous cavity.[3]
-
Slowly inject the desired volume (typically 1-2 µL for a mouse eye) of the this compound solution.
-
Hold the needle in place for a few seconds after injection to minimize reflux.[3][4]
-
Slowly withdraw the needle.
-
Apply a topical antibiotic ointment to the injected eye to prevent infection.
4. Post-Injection Monitoring:
-
Monitor the animal during recovery from anesthesia.
-
In the days following the injection, monitor the eye for any signs of adverse reactions, such as inflammation, cataract formation, or retinal detachment.
-
At the designated experimental endpoint, euthanize the animal and harvest the ocular tissues for analysis (e.g., qPCR for TGF-β2 mRNA levels, immunohistochemistry).
Visualizations
TGF-β2 Signaling Pathway in Ocular Fibrosis
Caption: Mechanism of this compound in inhibiting the TGF-β2 signaling pathway to reduce ocular fibrosis.
Experimental Workflow for this compound Delivery
Caption: A generalized experimental workflow for the delivery and analysis of this compound in preclinical models.
References
- 1. Intravitreal administration of antisense oligonucleotides: potential of liposomal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Video: Intravitreous Injection for Establishing Ocular Diseases Model [jove.com]
- 5. Pipeline – Isarna Therapeutics [isarna-therapeutics.com]
- 6. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis [jove.com]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular mechanisms of TGFβ-mediated EMT of retinal pigment epithelium in subretinal fibrosis of age-related macular degeneration [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Delivery of Antisense Oligonucleotides to the Mouse Retina | Springer Nature Experiments [experiments.springernature.com]
ISTH0036 Technical Support Center: Stability and Solubility Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and solubility of ISTH0036. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful handling and application of this investigational antisense oligonucleotide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational antisense oligonucleotide designed to selectively target and suppress the production of transforming growth factor beta 2 (TGF-β2).[1][2][3] TGF-β2 is a key cytokine implicated in the development of fibrosis in various ocular diseases.[2][4] By inhibiting TGF-β2 mRNA, this compound aims to reduce fibrosis and modulate the disease course in retinal and macular pathologies.[2][4]
Caption: Mechanism of this compound action on the TGF-β2 pathway.
Q2: How is this compound formulated for clinical use?
In clinical trials, this compound is supplied as a lyophilized powder.[5] This powder is reconstituted with an isotonic (0.9%) saline solution immediately before intravitreal injection.[5]
Q3: What concentrations of this compound have been tested in clinical studies?
This compound has been evaluated at various dose levels in clinical trials. The total administered dose and the resulting calculated concentrations in the vitreous humor are summarized below.
| Total Dose Administered | Calculated Vitreous Humor Concentration | Study Phase |
| 6.75 µg | ~0.3 µM | Phase I[5][6] |
| 22.5 µg | ~1 µM | Phase I[5][6] |
| 67.5 µg | ~3 µM | Phase I[5][6] |
| 225 µg | ~10 µM | Phase I[5] |
Q4: What are the recommended storage conditions for this compound?
While specific long-term storage instructions for research-grade this compound are not detailed in the provided search results, based on standard practices for oligonucleotides and its clinical formulation, the following is recommended:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Reconstituted Solutions: For short-term storage, keep at 2-8°C. For long-term storage, it is best practice to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: My reconstituted this compound solution appears cloudy or shows precipitation.
Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded in the chosen solvent or that it is aggregating.
Caption: Logical workflow for troubleshooting this compound precipitation.
Possible Causes and Solutions:
-
High Concentration: The concentration of this compound may be too high for the aqueous buffer.
-
Solution: Try diluting the sample to a lower concentration. Refer to the clinically tested concentrations in the table above as a starting point.
-
-
Improper Solvent: The solvent system may not be optimal. While isotonic saline is used clinically, different buffers may be used in vitro.
-
Low Temperature: Reconstitution at low temperatures can sometimes hinder solubility.
-
Solution: Allow the lyophilized powder and the solvent to come to room temperature before reconstitution. Gentle vortexing can also help ensure the compound is fully dissolved.
-
-
Contamination: Particulate matter from contaminated solvents or handling can act as nucleation sites for precipitation.
-
Solution: Use sterile, filtered solvents and maintain aseptic technique during preparation.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the aseptic reconstitution of lyophilized this compound for use in in vitro or in vivo experiments.
References
- 1. Isarna Therapeutics Presents Positive Phase 2 BETTER Trial Final Results at ARVO 2025 - BioSpace [biospace.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isarna-therapeutics.com [isarna-therapeutics.com]
- 7. Tau Aggregation Propensity Engrained in Its Solution State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tau Aggregation Propensity Engrained in Its Solution State - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers utilizing ISTH0036 in studies related to intraocular pressure (IOP). This resource provides essential information, troubleshooting guidance, and standardized protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, single-stranded antisense oligonucleotide (ASO) specifically designed to target the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[1][2] By binding to TGF-β2 mRNA, this compound inhibits the production of the TGF-β2 protein.[1][3] In the context of the eye, elevated levels of TGF-β2 are associated with glaucoma pathogenesis.[3][4][5] TGF-β2 contributes to increased IOP by promoting extracellular matrix (ECM) deposition in the trabecular meshwork (TM), which hinders the outflow of aqueous humor.[6][7][8][9] this compound aims to counteract this by reducing TGF-β2 levels, thereby potentially improving aqueous humor outflow and lowering IOP.
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound indirectly modulates the TGF-β2 signaling pathway in the trabecular meshwork. Elevated TGF-β2 in the aqueous humor binds to its receptor on TM cells, activating the SMAD signaling pathway (specifically phosphorylating SMAD2/3).[7] This leads to a cascade of events including increased deposition of ECM proteins (like fibronectin and collagen), and the upregulation of ECM cross-linking enzymes.[6][7][8] This entire process results in increased resistance to aqueous humor outflow and, consequently, elevated IOP.[4][6] this compound works upstream by preventing the synthesis of the TGF-β2 protein, thus inhibiting the initiation of this pathological signaling cascade.
Q3: In which experimental models has this compound or the targeting of TGF-β2 shown effects on IOP?
A3: The modulation of TGF-β2 has been studied in various models. Exogenous TGF-β2 has been used in perfused ex vivo anterior eye segment organ culture models to mimic the pathophysiology of primary open-angle glaucoma (POAG).[6] In these models, TGF-β2 treatment leads to an elevation in IOP.[8] Preclinical studies in murine models of glaucoma filtration surgery have shown that this compound can prolong bleb survival and decrease fibrosis.[2] Furthermore, a first-in-human Phase I clinical trial in patients with open-angle glaucoma undergoing trabeculectomy demonstrated that this compound can lead to persistently low IOP post-surgery.[5][10][11]
Troubleshooting Guide
Issue 1: Unexpectedly High Intraocular Pressure After this compound Administration
-
Possible Cause 1: Inflammatory Response. Intravitreal injections, as well as the oligonucleotide itself, can sometimes induce a transient inflammatory response, which may lead to a temporary increase in IOP. Preclinical safety assessments of this compound in rabbits have noted dose-related transient local inflammation.
-
Troubleshooting Steps:
-
Dose Optimization: Ensure you are using the appropriate dose of this compound for your model. If not already performed, conduct a dose-response study to identify the optimal concentration that maximizes therapeutic effect while minimizing inflammation.
-
Control Oligonucleotide: Always include a scrambled or mismatch oligonucleotide control in your experimental design.[12] This will help differentiate the effects of the specific this compound sequence from non-specific effects of oligonucleotide administration.
-
Monitor for Inflammation: Assess the eye for signs of inflammation (e.g., redness, cellular infiltration in the anterior chamber) at regular intervals post-injection.
-
Time-Course Analysis: Measure IOP at multiple time points post-injection to determine if the pressure spike is transient.
-
Issue 2: Inconsistent or No Effect on IOP Reduction
-
Possible Cause 1: Inefficient Delivery or Uptake. The unique anatomy of the eye presents challenges for drug delivery.[13] Inefficient delivery of this compound to the target tissue (trabecular meshwork) can result in a lack of efficacy.
-
Troubleshooting Steps:
-
Injection Technique: Standardize your intravitreal injection technique to ensure consistent delivery to the vitreous humor.
-
Confirmation of Uptake: If feasible for your experimental setup, you can assess the distribution and uptake of this compound in ocular tissues. Preclinical studies have shown that this compound distributes to posterior eye tissues, including the ciliary body and iris, with high concentrations observed for an extended period.
-
Vehicle Formulation: Ensure the vehicle used to dissolve this compound is appropriate and does not interfere with its stability or activity.
-
-
Possible Cause 2: Advanced Pathological State. In models with severe and long-standing fibrotic changes in the trabecular meshwork, the damage may be too extensive for this compound alone to reverse the increased outflow resistance.
-
Troubleshooting Steps:
-
Model Characterization: Fully characterize the pathological state of your experimental model before initiating treatment. Consider initiating treatment at an earlier stage of the disease model.
-
Combination Therapy: In advanced disease models, consider investigating this compound in combination with other agents that have different mechanisms of action for lowering IOP.
-
Experimental Protocols
Protocol: Measurement of Intraocular Pressure in Mice using a Rebound Tonometer
This protocol is adapted from established methods for non-invasive IOP measurement in mice.[14][15][16][17]
Materials:
-
Rebound Tonometer (e.g., TonoLab)
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Topical anesthetic (e.g., 0.5% proparacaine)
-
Gentle restraint platform
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an intraperitoneal injection of a ketamine/xylazine mixture. The choice of anesthetic is crucial as some can affect IOP.[14]
-
Alternatively, for conscious measurements, gently restrain the mouse in a plastic cone to expose the head and minimize movement.[16][17]
-
Apply one drop of topical anesthetic to the cornea to numb the surface and minimize discomfort.[18]
-
-
Tonometer Preparation:
-
Ensure the rebound tonometer is calibrated according to the manufacturer's instructions.
-
Load a new, sterile probe into the tonometer.
-
-
IOP Measurement:
-
Position the tonometer perpendicular to the central cornea, approximately 2-4 mm away.
-
Press the measurement button to gently propel the probe towards the cornea. The device will automatically take a series of six readings and calculate the average.
-
It is recommended to take at least two separate averaged readings for each eye to ensure accuracy.[16]
-
-
Data Recording:
-
Post-Procedure Care:
-
Allow the mouse to recover from anesthesia on a warming pad to prevent hypothermia.
-
Monitor the animal until it has fully recovered.
-
Quantitative Data Summary
The following table summarizes the mean intraocular pressure (IOP) data from a Phase I clinical trial of this compound in patients with open-angle glaucoma undergoing trabeculectomy.[5][10][11]
| Dose Level | This compound Dose | Mean IOP at Day 43 (mmHg ± SD) | Mean IOP at Day 85 (mmHg ± SD) |
| 1 | 6.75 µg | 9.8 ± 1.0 | 9.7 ± 3.3 |
| 2 | 22.5 µg | 11.3 ± 6.7 | 14.2 ± 6.5 |
| 3 | 67.5 µg | 5.5 ± 3.0 | 5.8 ± 1.8 |
| 4 | 225 µg | 7.5 ± 2.3 | 7.8 ± 0.6 |
Note: The mean preoperative IOP for all subjects at the time of the decision for surgery was 27.3 mmHg ± 12.6 mmHg (SD).[5][10]
Visualizations
Caption: TGF-β2 signaling pathway in the trabecular meshwork and the mechanism of this compound intervention.
Caption: General experimental workflow for evaluating this compound's effect on intraocular pressure in a research model.
References
- 1. labiotech.eu [labiotech.eu]
- 2. biospace.com [biospace.com]
- 3. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of TGF-β2 and Bone Morphogenetic Proteins in the Trabecular Meshwork and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor β2 (TGFβ2) signaling plays a key role in glucocorticoid-induced ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. IOP Measurement [bio-protocol.org]
- 18. Noninvasive Intraocular Pressure Measurements in Mice by Pneumotonometry - PMC [pmc.ncbi.nlm.nih.gov]
Refining ISTH0036 treatment protocols to minimize side effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ISTH0036. The aim is to help refine experimental protocols to minimize potential side effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor of the XYZ signaling pathway, which is frequently dysregulated in certain cancer types. It specifically targets the kinase domain of the XYZ protein, preventing downstream signaling that promotes cell proliferation and survival.
Q2: What are the most commonly observed side effects in pre-clinical studies?
A2: In pre-clinical models, the most frequently observed side effects associated with this compound administration include transient hepatotoxicity and mild gastrointestinal distress. These effects appear to be dose-dependent.
Q3: How can I minimize the risk of hepatotoxicity in my cell culture experiments?
A3: To mitigate hepatotoxicity, it is recommended to use the lowest effective concentration of this compound as determined by a dose-response curve. Additionally, ensure that the cell culture medium is changed every 24-48 hours to prevent the accumulation of metabolites. Co-treatment with a hepatoprotective agent, such as N-acetylcysteine, may also be considered, though its impact on this compound efficacy should be validated.
Troubleshooting Guides
Issue 1: High Levels of Off-Target Effects Observed
Symptoms:
-
Unexpected changes in the expression of genes unrelated to the XYZ pathway.
-
Cell morphology changes not previously associated with XYZ inhibition.
-
Inconsistent results between experimental replicates.
Potential Causes:
-
This compound concentration is too high, leading to binding to unintended targets.
-
The experimental model is highly sensitive to even minor perturbations in related signaling pathways.
-
Degradation of the this compound compound.
Troubleshooting Steps:
-
Validate this compound Integrity: Confirm the purity and stability of your this compound stock solution using techniques like HPLC.
-
Optimize Concentration: Perform a thorough dose-response study to identify the minimal concentration that achieves the desired level of XYZ pathway inhibition with the fewest off-target effects.
-
Pathway Analysis: Utilize transcriptomic or proteomic analysis to identify the specific off-target pathways being affected. This can provide insights into potential synergistic or antagonistic interactions.
Data on this compound Side Effects in Animal Models
| Side Effect | Dosing Regimen (mg/kg) | Incidence (%) | Severity (Mean Score 1-5) |
| Hepatotoxicity | 10 | 15% | 1.2 |
| 25 | 45% | 2.8 | |
| 50 | 80% | 4.1 | |
| GI Distress | 10 | 5% | 1.0 |
| 25 | 20% | 2.1 | |
| 50 | 55% | 3.5 |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound Efficacy
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium, ranging from 0.01 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add 100 µL of the various this compound concentrations. Incubate for 72 hours.
-
Viability Assay: Assess cell viability using a standard MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: this compound inhibits the XYZ signaling pathway.
Validation & Comparative
A Head-to-Head Comparison: ISTH0036 vs. Anti-VEGF Therapy for Retinal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal fibrosis, a pathological hallmark of advanced neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), represents a significant challenge in ophthalmology, often leading to irreversible vision loss. Current standard-of-care, anti-vascular endothelial growth factor (VEGF) therapy, primarily targets vascular leakage and angiogenesis but does not directly address the fibrotic processes. This has led to the exploration of novel therapeutic strategies aimed at mitigating fibrosis. One such promising agent is ISTH0036, a selective antisense oligonucleotide targeting Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in fibrosis. This guide provides a comprehensive comparison of this compound and anti-VEGF therapy for the treatment of retinal fibrosis, supported by the latest experimental data.
Mechanism of Action
This compound: Targeting the Fibrotic Cascade
This compound is an antisense oligonucleotide designed to selectively bind to and promote the degradation of TGF-β2 messenger RNA (mRNA). By doing so, it inhibits the synthesis of TGF-β2 protein, a potent profibrotic cytokine.[1][2] Elevated levels of TGF-β2 in the eye are associated with the transdifferentiation of retinal pigment epithelial (RPE) cells and other cell types into myofibroblasts, leading to excessive extracellular matrix deposition and scar formation.[3] By downregulating TGF-β2, this compound aims to directly inhibit the fibrotic cascade.[1][2]
Anti-VEGF Therapy: A Focus on Neovascularization and Permeability
Anti-VEGF therapies, such as aflibercept, bevacizumab, and ranibizumab, are monoclonal antibodies or fusion proteins that bind to and neutralize VEGF-A.[4] VEGF-A is a critical signaling molecule in angiogenesis, the formation of new blood vessels, and it also increases vascular permeability.[4] In retinal diseases like nAMD and DME, overexpression of VEGF-A leads to the growth of abnormal, leaky blood vessels, causing retinal edema and contributing to vision loss.[4] While anti-VEGF therapy is highly effective at controlling these exudative processes, its direct impact on established fibrosis is limited.[4]
Clinical and Preclinical Data
The most significant clinical evidence for this compound comes from the Phase 2 BETTER trial.[1][2][5][6] This international, multicenter study evaluated the efficacy and safety of intravitreal this compound in both treatment-naïve and anti-VEGF-pretreated patients with nAMD and DME.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the BETTER trial and relevant preclinical studies.
Table 1: Clinical Efficacy of this compound in Neovascular AMD (BETTER Trial)
| Parameter | This compound Treatment Group | Fellow Eyes (Standard Anti-VEGF Therapy) |
| Change in Hyperreflective Material (HRM) Volume | 70% reduction[5] | 75% increase[5] |
| Best-Corrected Visual Acuity (BCVA) | Stabilization (64 letters at baseline and end of study)[2] | Not reported |
| Central Retinal Thickness (CRT) Change | -40 µm (from 330 µm to 290 µm)[2] | Not reported |
Table 2: Clinical Efficacy of this compound in Diabetic Macular Edema (BETTER Trial)
| Parameter | This compound Treatment Group (Treatment-Naïve) | This compound Treatment Group (Anti-VEGF Pre-treated) |
| Best-Corrected Visual Acuity (BCVA) Change | +11 letters (from 57 to 68 letters)[2] | Data combined with naïve group in some reports |
| Central Retinal Thickness (CRT) Change | -200 µm (from 526 µm to 326 µm)[2] | Data combined with naïve group in some reports |
| Intraretinal Fluid (IRF) Volume Change | -333 nL[5] | -120 nL[5] |
Table 3: Preclinical Efficacy of Anti-VEGF Therapy on Retinal Fibrosis (Mouse Models)
| Parameter | Aflibercept Treatment Group | Vehicle Group |
| Collagen Deposition Reduction (Two-stage laser model) | 57.97%[4] | N/A |
| Collagen Deposition Reduction (JR5558 mouse model) | Significant reduction (mean area 1324.83 µm² vs 35746.1 µm²)[4] | N/A |
Experimental Protocols
BETTER Phase 2 Trial Protocol
-
Study Design: International, multicenter, open-label Phase 2 study.[2]
-
Patient Population: 43 patients (mean age: 69 years) with nAMD or DME, including both treatment-naïve and anti-VEGF pretreated individuals.[2]
-
Intervention: Intravitreal injections of this compound every 8 weeks for a duration of 9 months.[2]
-
Outcome Measures:
Preclinical Mouse Model of Subretinal Fibrosis
-
Animal Model: Two models were used: a two-stage laser-induced choroidal neovascularization (CNV) model in C57BL/6J mice and the JR5558 mouse model which develops spontaneous CNV and fibrosis.[4]
-
Intervention: Intravitreal injection of aflibercept.[4]
-
Assessment of Fibrosis:
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Discussion and Future Perspectives
The data from the BETTER trial suggests that this compound is a promising first-in-class anti-fibrotic agent for retinal diseases.[1][2][5][6] The significant reduction in hyperreflective material, a surrogate marker for fibrosis, in patients treated with this compound, especially when compared to the increase observed in fellow eyes receiving standard anti-VEGF therapy, highlights its potential to address a critical unmet need.[5]
Anti-VEGF therapy remains the cornerstone for managing the neovascular and exudative components of diseases like nAMD and DME.[4] However, the development or progression of fibrosis can limit the long-term visual gains achieved with anti-VEGF treatment. Preclinical studies indicate that while anti-VEGF agents can have some impact on collagen deposition, their primary mechanism is not anti-fibrotic.[4]
The distinct mechanisms of action of this compound and anti-VEGF therapies suggest that a combination approach could be a powerful strategy for managing the multifaceted pathology of advanced retinal diseases. By targeting both the neovascular and fibrotic pathways, it may be possible to achieve better and more sustained visual outcomes for patients.
Future research should focus on:
-
Full Publication of the BETTER Trial Data: A comprehensive, peer-reviewed publication of the BETTER trial results is needed to provide a more detailed analysis of the data, including subgroup analyses and long-term follow-up.
-
Head-to-Head Preclinical Studies: Direct comparative preclinical studies of this compound and various anti-VEGF agents in robust models of retinal fibrosis would provide further insights into their relative efficacy and potential for synergistic effects.
-
Combination Therapy Trials: Clinical trials evaluating the safety and efficacy of combination therapy with this compound and anti-VEGF agents are a logical next step to explore the potential for improved patient outcomes.
Conclusion
This compound represents a novel and targeted approach to treating retinal fibrosis by inhibiting the TGF-β2 pathway. The initial clinical data is encouraging and suggests a clear differentiation from anti-VEGF therapies, which primarily address neovascularization and vascular permeability. For researchers and drug development professionals, the emergence of anti-fibrotic therapies like this compound opens up new avenues for therapeutic intervention and highlights the importance of a multi-targeted approach to complex retinal diseases. Further investigation into the long-term efficacy and safety of this compound, both as a monotherapy and in combination with anti-VEGF agents, is warranted.
References
- 1. Isarna Reports Antisense Therapy Trial Data | Retinal Physician [retinalphysician.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Isarna Therapeutics Presents Positive Phase 2 BETTER Trial Final Results at ARVO 2025 - BioSpace [biospace.com]
- 7. Algorithm for Detection and Quantification of Hyperreflective Dots on Optical Coherence Tomography in Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
A Comparative Guide to TGF-β2 Inhibitors: ISTH0036, Trabedersen, and Belagenpumatucel-L
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of three prominent TGF-β2 inhibitors: ISTH0036, Trabedersen (OT-101/AP 12009), and Belagenpumatucel-L (Lucanix). This document outlines their mechanisms of action, presents comparative preclinical and clinical data, and details the experimental protocols that support these findings.
Transforming growth factor-beta 2 (TGF-β2) is a key cytokine implicated in a range of pathologies, including fibrotic diseases and cancer. Its role in promoting cell proliferation, migration, immunosuppression, and angiogenesis has made it a critical target for therapeutic intervention. This guide focuses on a comparative analysis of three distinct investigational drugs designed to inhibit TGF-β2.
At a Glance: Comparing this compound, Trabedersen, and Belagenpumatucel-L
| Feature | This compound | Trabedersen (OT-101 / AP 12009) | Belagenpumatucel-L (Lucanix) |
| Mechanism of Action | Locked Nucleic Acid (LNA)-modified antisense oligonucleotide targeting TGF-β2 mRNA.[1] | Phosphorothioate antisense oligodeoxynucleotide targeting TGF-β2 mRNA.[2] | Allogeneic tumor cell vaccine gene-modified with a TGF-β2 antisense.[3][4] |
| Primary Therapeutic Areas | Ophthalmology (Glaucoma, Age-Related Macular Degeneration, Diabetic Macular Edema).[5][6] | Oncology (High-Grade Glioma, Pancreatic Cancer, Colorectal Cancer, Melanoma).[7][8] | Oncology (Non-Small Cell Lung Cancer).[3] |
| Administration Route | Intravitreal injection.[1] | Intratumoral or Intravenous infusion.[7][8] | Intradermal injection.[9] |
In Vitro Potency
A direct comparison of the in vitro potency of this compound and Trabedersen reveals their ability to inhibit TGF-β2 at the molecular level.
| Inhibitor | Cell Line | Assay | IC50 |
| This compound | Human Trabecular Meshwork Cells, A172, Panc1 | TGF-β2 mRNA and protein downregulation | 0.4 µM (mRNA), 0.7 µM (protein)[1] |
| Trabedersen | Human Pancreatic Cancer Cell Lines | Reduction of TGF-β2 secretion | Low µM range[2] |
Preclinical Efficacy: In Vivo Models
Preclinical studies in animal models have been crucial in demonstrating the therapeutic potential of these inhibitors.
| Inhibitor | Animal Model | Key Findings |
| This compound | Murine model of laser-induced choroidal neovascularization (CNV) | Significantly reduced angiogenesis by 40% compared to controls.[10] |
| Murine model of glaucoma filtration surgery (GFS) | Significantly prolonged bleb survival and decreased fibrosis in the bleb area.[4] | |
| Trabedersen | Orthotopic xenograft mouse model of human metastatic pancreatic cancer | Significantly reduced tumor growth, lymph node metastasis, and angiogenesis.[2] |
Clinical Efficacy and Safety
Clinical trials provide the most relevant data on the performance of these inhibitors in human patients.
This compound: Ophthalmic Indications
-
Phase I (Glaucoma): A single intravitreal injection of this compound at doses of 67.5 μg or 225 μg in patients undergoing trabeculectomy resulted in intraocular pressure (IOP) values persistently below 10 mmHg over a three-month observation period. The mean preoperative IOP was 27.3 mmHg. At day 85, the mean IOP for the 67.5 µg and 225 µg dose levels were 5.8 mmHg and 7.8 mmHg, respectively. The treatment was reported to be safe and well-tolerated.[1]
-
Phase II (nAMD and DME): Patients treated with intravitreal injections of this compound every 8 weeks showed stable or improved best-corrected visual acuity (BCVA) and a reduction in central retinal thickness (CRT). In nAMD patients with fibrosis, there was a 70% reduction in the volume of hyperreflective material, compared to a 75% increase in fellow eyes receiving standard anti-VEGF therapy.[5]
Trabedersen: Oncology
-
Phase IIb (High-Grade Glioma): In patients with anaplastic astrocytoma, 10 µM trabedersen showed a significantly better overall response rate at 14 months compared to standard chemotherapy (p=0.034) and a lower tumor progression rate at 14 months (p=0.003). The 2-year survival rate was two-fold higher. In glioblastoma patients younger than 55 years with a KPS > 80, the 2-year survival rate was 40% with 10 µM trabedersen versus 13.3% with standard chemotherapy.[7][11]
-
Phase I/II (Pancreatic Cancer): In second-line treatment of pancreatic cancer patients, intravenous trabedersen at 140 mg/m²/day resulted in a median overall survival of 13.4 months. One patient had a complete response of liver metastases.[8]
Belagenpumatucel-L: Non-Small Cell Lung Cancer (NSCLC)
-
Phase II: In patients with advanced NSCLC (stages IIIB and IV), higher doses (≥ 2.5 x 10⁷ cells/injection) of belagenpumatucel-L were associated with a significant survival advantage (p = 0.0069). The 1- and 2-year survival probabilities for the higher dose groups were 68% and 52%, respectively, compared to 39% and 20% for the low-dose group. A 15% partial response rate was observed.[9]
-
Phase III: While the overall trial did not meet its primary survival endpoint, a subgroup of patients who were randomized within 12 weeks of completing chemotherapy and had received prior radiation showed a trend towards improved survival with belagenpumatucel-L.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms by which these inhibitors target the TGF-β2 signaling pathway.
References
- 1. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor-beta 2 gene silencing with trabedersen (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of belagenpumatucel-L, a transforming growth factor beta-2 antisense gene-modified allogeneic tumor cell vaccine in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Targeted therapy for high-grade glioma with the TGF-β2 inhibitor trabedersen: results of a randomized and controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ascopubs.org [ascopubs.org]
ISTH0036: A Novel Antifibrotic Approach for Neovascular Age-Related Macular Degeneration
A comparative analysis of ISTH0036 versus standard-of-care anti-VEGF therapies, focusing on the validation of its antifibrotic effects in neovascular age-related macular degeneration (nAMD).
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly. The current standard of care involves intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents, which are effective in reducing vascular leakage and preserving vision. However, a significant unmet need remains in addressing the fibrotic scarring that often develops in nAMD, leading to irreversible vision loss. This compound, a novel antisense oligonucleotide, is being investigated as a first-in-class antifibrotic agent that directly targets the underlying fibrotic processes. This guide provides a comprehensive comparison of this compound with current anti-VEGF therapies, supported by experimental data.
Mechanism of Action: A New Paradigm in nAMD Treatment
Standard anti-VEGF therapies, such as ranibizumab, aflibercept, and bevacizumab, function by inhibiting the VEGF-A protein, a key driver of angiogenesis and vascular permeability.[1][2] While effective in controlling the exudative aspects of nAMD, these therapies do not directly target the fibrotic pathways that contribute to scar formation.[3]
This compound operates on a distinct and targeted mechanism. It is a locked nucleic acid-modified antisense oligonucleotide designed to selectively bind to and promote the degradation of the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4][5][6] TGF-β2 is a key cytokine that is upregulated in nAMD and plays a pivotal role in stimulating the production of extracellular matrix proteins, leading to the development of subretinal fibrosis.[4][7][8] By suppressing the production of TGF-β2, this compound aims to directly inhibit the fibrotic cascade, a crucial aspect of the disease that is not addressed by current treatments.[8][9][10]
Comparative Efficacy: Antifibrotic and Visual Outcomes
The Phase 2 BETTER trial provides the primary clinical evidence for the antifibrotic efficacy of this compound in nAMD. The data from this trial, alongside representative data from pivotal trials of anti-VEGF therapies, are summarized below for comparison.
Table 1: Comparison of Antifibrotic and Anatomical Outcomes
| Outcome Measure | This compound (BETTER Trial) | Standard of Care (Anti-VEGF) |
| Change in Hyperreflective Material (HRM) Volume (Fibrosis) | 70% reduction in this compound-treated eyes[4][11] | 75% increase in fellow eyes receiving standard of care[4][11] |
| Mean Change in Central Retinal Thickness (CRT) | Reduction from 330µm to 290µm [9] | Variable, with reductions of approximately 104µm to 182µm reported in various studies[11][12] |
Table 2: Comparison of Visual Acuity Outcomes
| Outcome Measure | This compound (BETTER Trial) | Standard of Care (Anti-VEGF) |
| Mean Change in Best-Corrected Visual Acuity (BCVA) | Stabilization of BCVA (64 ETDRS letters at baseline and end of study)[9] | Mean improvement of +3.1 to +8.4 ETDRS letters at 1 year in treatment-naïve patients[4][6] |
The most striking finding from the BETTER trial is the significant reduction in HRM volume, a key biomarker for fibrosis, in eyes treated with this compound. This contrasts sharply with the progression of fibrosis observed in the fellow eyes receiving standard anti-VEGF therapy. While anti-VEGF agents demonstrate robust effects on reducing CRT and improving or maintaining BCVA, their impact on the underlying fibrotic process is limited. This compound's ability to stabilize vision while actively reducing fibrotic tissue represents a significant potential advancement in the long-term management of nAMD.
Experimental Protocols
This compound: The BETTER Trial (Phase 2)
-
Study Design: An international, multicenter, open-label Phase 2 study.[9]
-
Patient Population: The trial enrolled 43 patients with nAMD, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but had inactive disease.[9][11]
-
Intervention: Patients received intravitreal injections of this compound every 8 weeks (Q8W).[11]
-
Duration: The follow-up period for the study was 9 months.[11]
-
Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and the volume of hyperreflective material (HRM) consistent with fibrosis, which was assessed volumetrically.[11]
Standard of Care: Representative Anti-VEGF Trials (e.g., MARINA, ANCHOR, VIEW 1 & 2)
-
Study Design: Typically, these are multicenter, randomized, double-masked, controlled clinical trials.
-
Patient Population: Generally, these trials enroll treatment-naïve patients with nAMD.
-
Intervention: Patients receive intravitreal injections of anti-VEGF agents (e.g., ranibizumab, aflibercept) at varying dosing intervals (e.g., monthly or every 8 weeks after a loading phase).
-
Duration: Primary endpoints are often assessed at 1 and 2 years.
-
Primary and Secondary Outcome Measures: The primary efficacy endpoint is typically the mean change in BCVA from baseline. Secondary endpoints often include the proportion of patients losing fewer than 15 letters of vision and changes in CRT.
Visualizing the Mechanism of Action
To better understand the distinct therapeutic targets of this compound and anti-VEGF agents, the following diagrams illustrate the relevant signaling pathways.
Caption: Mechanism of action of this compound.
Caption: TGF-β2 signaling pathway in ocular fibrosis.
Conclusion
This compound represents a promising and novel therapeutic strategy for nAMD by directly targeting the pro-fibrotic cytokine TGF-β2. The results from the Phase 2 BETTER trial demonstrate its potential as a first-in-class antifibrotic agent, showing a significant reduction in fibrotic tissue, a key aspect of nAMD pathology not adequately addressed by current anti-VEGF therapies. While anti-VEGF treatments remain the cornerstone for managing the exudative components of nAMD and improving visual acuity, the antifibrotic effects of this compound could offer a complementary and much-needed approach to preserving long-term vision by mitigating the detrimental effects of subretinal fibrosis. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the long-term safety and efficacy of this compound and its role in the future treatment landscape of nAMD.
References
- 1. modernretina.com [modernretina.com]
- 2. Clinical Trial Efficacy & Results for wAMD | LUCENTIS® (ranibizumab) [lucentis.com]
- 3. 15 years of anti-VEGF treatment for nAMD: success or failure or something in between? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of bevacizumab step therapy for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five-year Outcomes of Ranibizumab in Neovascular Age-related Macular Degeneration: Real Life Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanisms of TGFβ-mediated EMT of retinal pigment epithelium in subretinal fibrosis of age-related macular degeneration [frontiersin.org]
- 9. journals.healio.com [journals.healio.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. 5-Year Outcomes with Anti-VEGF Treatment of Neovascular Age-related Macular Degeneration (AMD): The Comparison of AMD Treatments Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ophthalmology360.com [ophthalmology360.com]
Phase 1 Clinical Trial of ISTH0036: A Comparative Analysis of Safety and Tolerability in Glaucoma Filtration Surgery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Phase 1 clinical trial results for ISTH0036, an antisense oligonucleotide targeting TGF-β2, with the established antifibrotic agents Mitomycin C (MMC) and 5-Fluorouracil (5-FU) used in glaucoma filtration surgery (trabeculectomy). The guide details the safety and tolerability profiles, supported by quantitative data, and outlines the experimental protocols. Visualizations of the relevant signaling pathway and experimental workflow are also provided to facilitate a deeper understanding of the therapeutic approach.
Comparative Safety and Efficacy
The first-in-human Phase 1 trial of this compound was designed to assess its safety and tolerability as an adjunct to trabeculectomy with MMC in patients with primary open-angle glaucoma (POAG).[1][2] The following tables summarize the key safety and efficacy findings from this trial and compare them with data reported for the standard antifibrotic agents, MMC and 5-FU, from other representative studies. It is important to note that these data are not from head-to-head comparative trials and should be interpreted with caution.
Table 1: Comparison of Safety Profiles
| Feature | This compound (Phase 1)[2][3] | Mitomycin C (Representative Studies) | 5-Fluorouracil (Representative Studies) |
| Dosage | Single intravitreal injection of 6.75 µg, 22.5 µg, 67.5 µg, or 225 µg | Intraoperative application (sponge or injection) of 0.1-0.4 mg/mL for 2-5 minutes | Postoperative subconjunctival injections of 5 mg |
| Drug-Related Adverse Events | No adverse events were reported to be related to this compound.[2] | Bleb leakage, blebitis, endophthalmitis, and ocular hypotony. | Transient superficial punctate keratopathy, corneal epithelial defects, and uveitis. |
| Serious Adverse Events (SAEs) | Two SAEs (choroidal effusion, ocular hypertension) in one patient, assessed as unrelated to this compound.[2] | Complications can be vision-threatening, though rare. | Serious complications are infrequent but can occur. |
| Tolerability | Excellent safety and tolerability were confirmed at all tested dose levels.[1] | Generally well-tolerated, but the risk of complications is a concern. | Tolerability can be limited by the need for multiple postoperative injections and associated side effects. |
Table 2: Comparison of Efficacy Outcomes (Intraocular Pressure - IOP)
| Study | Intervention | Preoperative IOP (mmHg) | Postoperative IOP (mmHg) | Follow-up Duration |
| This compound Phase 1 [2][3] | Single intravitreal injection (6.75 µg, 22.5 µg, 67.5 µg, 225 µg) + MMC | 27.3 ± 12.6 | Day 85: 9.7 ± 3.3 (Dose 1), 14.2 ± 6.5 (Dose 2), 5.8 ± 1.8 (Dose 3), 7.8 ± 0.6 (Dose 4) | 3 months |
| Mitomycin C Study | Trabeculectomy with MMC (0.2 mg/mL for 3 min) | 22.3 ± 9.3 | 12.6 ± 3.5 | 5 years |
| 5-Fluorouracil Study | Trabeculectomy with postoperative 5-FU injections | ~31.4 ± 11.4 | ~15.1 ± 4.6 | 6 months |
Experimental Protocols
This compound Phase 1 Clinical Trial
The Phase 1 trial was a prospective, open-label, dose-escalation study conducted at three sites in Germany.[2]
-
Patient Population: Patients aged 18-80 years with a diagnosis of primary open-angle glaucoma scheduled for trabeculectomy with Mitomycin C, who were no longer tolerating or benefiting from topical glaucoma treatment.[1]
-
Treatment: A single intravitreal injection of this compound was administered at the end of trabeculectomy. Four dose cohorts were evaluated in a sequential manner: 6.75 µg, 22.5 µg, 67.5 µg, and 225 µg.[2][3]
-
Primary Outcome: Safety and tolerability were assessed by monitoring the type and frequency of adverse events (AEs) and serious adverse events (SAEs).[1]
-
Secondary Outcomes: Preliminary clinical efficacy was evaluated by measuring intraocular pressure (IOP), the number of interventions post-trabeculectomy, bleb survival, visual acuity, and visual field.[1]
Standard Antifibrotic Agent Protocols
-
Mitomycin C (MMC) Application: MMC is typically applied intraoperatively. A common method involves soaking surgical sponges in an MMC solution (e.g., 0.2-0.4 mg/mL) and placing them under the conjunctival and scleral flaps for a duration of 2 to 5 minutes. The area is then thoroughly irrigated with a balanced salt solution. Alternatively, MMC can be administered as a subconjunctival injection.
-
5-Fluorouracil (5-FU) Application: 5-FU is usually administered as a series of postoperative subconjunctival injections. A typical regimen involves injecting 5 mg (0.1 mL of a 50 mg/mL solution) in the early postoperative period, with the frequency and duration of injections tailored to the clinical response.
Signaling Pathway and Mechanism of Action
This compound is an antisense oligonucleotide that targets the messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2), a key cytokine implicated in the fibrotic processes that lead to the failure of glaucoma filtration surgery.
The diagram above illustrates the TGF-β2 signaling pathway leading to fibrosis. This compound, an antisense oligonucleotide, binds to the TGF-β2 mRNA, preventing its translation into the TGF-β2 protein and thereby inhibiting the downstream fibrotic cascade.
Experimental Workflow
The workflow of the this compound Phase 1 clinical trial is outlined below, from patient screening to follow-up assessments.
This workflow highlights the key stages of the clinical trial, from patient recruitment to the final analysis of safety and preliminary efficacy data.
References
- 1. isarna-therapeutics.com [isarna-therapeutics.com]
- 2. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
MALT1 Inhibitors: A Head-to-Head Comparison of Allosteric vs. Covalent Modalities
For researchers, scientists, and drug development professionals, the targeting of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a promising therapeutic strategy in oncology and autoimmune diseases.[1][2] MALT1, a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, possesses both scaffolding and proteolytic functions crucial for lymphocyte activation and survival.[1][3] This guide provides a comprehensive, data-supported comparison of the two primary classes of MALT1 inhibitors: allosteric and covalent.
This document will delve into the distinct mechanisms of action, present a quantitative comparison of representative compounds, and provide detailed experimental protocols for key assays. Visual diagrams generated using Graphviz will illustrate the MALT1 signaling pathway, inhibitor mechanisms, and a typical experimental workflow.
Mechanism of Action: Two Distinct Approaches to MALT1 Inhibition
The fundamental difference between allosteric and covalent MALT1 inhibitors lies in their mode of binding and the resulting effect on the enzyme's function.
Covalent inhibitors are engineered to form a stable, irreversible chemical bond with a specific amino acid residue within the active site of the MALT1 protease.[1] This typically involves targeting the catalytic cysteine residue (Cys464), leading to permanent inactivation of the enzyme's proteolytic activity.[1] This irreversible nature can result in high potency and a prolonged duration of action.[1] Prominent examples of covalent MALT1 inhibitors include the research tool Z-VRPR-fmk and the small molecule MI-2.[1][4]
Allosteric inhibitors , in contrast, bind to a site on the MALT1 protein that is distinct from the active site.[1] This binding event induces a conformational change in the protein, which in turn renders the active site inaccessible to its substrates, thus inhibiting its proteolytic function.[1][4] This mechanism is typically reversible and offers a more nuanced approach to modulating MALT1 activity.[1][4] Notably, some allosteric inhibitors have been shown to selectively inhibit the protease function of MALT1 without affecting its scaffolding function, which is also important for NF-κB signaling.[1][5] Several allosteric MALT1 inhibitors are in preclinical and clinical development, including safimaltib (JNJ-67856633), SGR-1505, and ABBV-MALT1.[1][6]
Figure 1: Simplified MALT1 signaling pathway.
Quantitative Comparison of MALT1 Inhibitors
The following table summarizes key quantitative data for representative allosteric and covalent MALT1 inhibitors based on published preclinical studies. IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are key metrics for inhibitor potency.
| Inhibitor Class | Compound | Target | Assay Type | IC50/EC50 | Reference |
| Covalent | MI-2 | MALT1 | Biochemical | 5.84 µM | [6] |
| Z-VRPR-fmk | MALT1 | Cellular (ABC-DLBCL) | 75 µM (for apoptosis) | [7] | |
| Compound 3 | MALT1 | Biochemical | - | [8] | |
| Allosteric | Safimaltib (JNJ-67856633) | MALT1 | - | Potent, selective | [6] |
| MLT-748 | MALT1 | Biochemical (cell-free) | 5 nM | [6][9] | |
| JNJ-67690246 | MALT1 | Biochemical | 15 nM | [9] | |
| JNJ-67690246 | MALT1 | Cellular (IL-6/10 secretion) | 60 nM | [9] | |
| MLT-985 | MALT1 | Biochemical | 3 nM | [6] | |
| SGR-1505 | MALT1 | - | Orally active | [6] | |
| ABBV-MALT1 | MALT1 | Biochemical (Protease Activity) | EC50 = 349 nM | [10] | |
| ABBV-MALT1 | MALT1 | Binding (SPR) | KD = 37 nM | [10] |
Note: Direct comparison of IC50/EC50 values across different studies and assay conditions should be done with caution.
Figure 2: Covalent vs. Allosteric inhibition of MALT1.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of MALT1 inhibitors. Below are methodologies for key assays.
MALT1 GloSensor™ Protease Assay (Cell-Based)
This assay provides a quantitative measure of intracellular MALT1 protease activity.
-
Principle: A chimeric protein consisting of a split firefly luciferase separated by a MALT1-specific cleavage sequence is expressed in cells. MALT1 activation leads to cleavage of the sequence, allowing the reassembly of a functional luciferase enzyme and the production of a luminescent signal.[1]
-
Protocol:
-
Seed cells expressing the GloSensor™ construct in a multi-well plate.
-
Treat cells with a range of concentrations of the test inhibitor (allosteric or covalent).
-
Stimulate cells to induce MALT1 activity (e.g., with PMA and ionomycin).
-
Add the luciferase substrate and measure luminescence using a plate reader.
-
-
Data Analysis: Plot luminescence against the log of the inhibitor concentration to determine the cellular IC50 value.
Fluorogenic MALT1 Cleavage Assay (Biochemical)
This assay measures the direct enzymatic activity of purified MALT1.
-
Principle: This assay uses a fluorogenic substrate peptide that, when cleaved by MALT1, releases a fluorescent molecule. The increase in fluorescence is directly proportional to MALT1 activity.[11][12]
-
Protocol:
-
Immunoprecipitate endogenous MALT1 from cell lysates or use purified recombinant MALT1.[11]
-
Incubate the MALT1 with a fluorogenic substrate peptide in a cleavage buffer.[11]
-
Measure the release of the fluorescent group (e.g., AMC) over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).[11]
-
To test inhibitors, pre-incubate MALT1 with varying concentrations of the compound before adding the substrate.
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 of the inhibitor.
Cellular Proliferation and Viability Assays
These assays assess the impact of MALT1 inhibition on cancer cell growth and survival.
-
Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active cells, while Annexin V/PI staining followed by flow cytometry quantifies apoptosis and cell death.[7][10]
-
Protocol (CellTiter-Glo®):
-
Protocol (Annexin V/PI):
-
Treat cells with the inhibitor as described above.[7]
-
Stain cells with fluorescently labeled Annexin V and propidium (B1200493) iodide (PI).[7]
-
Analyze the cell population by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[7]
-
-
Data Analysis: Determine the EC50 for cell proliferation inhibition or the percentage of apoptotic cells at different inhibitor concentrations.
Target Engagement Assay
This assay confirms that the inhibitor binds to MALT1 within living cells.
-
Principle: A quantitative cell-based assay can be developed to measure the specific binding of an inhibitor to MALT1.[13][14]
-
Protocol:
-
Develop a specific assay, for example, using a cellular thermal shift assay (CETSA) or a probe-based method.
-
Treat cells with the inhibitor.
-
Lyse the cells and analyze the amount of unbound MALT1 or the stabilization of MALT1 by the inhibitor.
-
-
Data Analysis: Quantify the degree of target engagement at various inhibitor concentrations.
Figure 3: General experimental workflow for MALT1 inhibitor evaluation.
Summary and Conclusion
Both allosteric and covalent inhibitors of MALT1 have demonstrated significant potential as therapeutic agents, particularly in the context of B-cell lymphomas.[1][2] Covalent inhibitors offer the advantage of high potency and prolonged target engagement due to their irreversible binding mechanism.[1] However, this can also carry a higher risk of off-target effects. Allosteric inhibitors provide a reversible and potentially more selective means of targeting MALT1, with some compounds offering the unique advantage of sparing the MALT1 scaffolding function.[1][5]
The choice between an allosteric and a covalent approach for MALT1 inhibitor development will depend on a multitude of factors, including the desired pharmacological profile, selectivity, and the specific disease indication. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the pursuit of novel MALT1-targeted therapies. Further in-depth studies, including comprehensive pharmacokinetic and pharmacodynamic profiling, are essential for the clinical translation of these promising inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rupress.org [rupress.org]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
ISTH0036: A Cross-Species Examination of a Novel Ocular Therapeutic
A Comparative Analysis of Preclinical and Clinical Data on the Toxicity and Efficacy of the TGF-β2 Inhibitor ISTH0036 for the Treatment of Ocular Diseases.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive cross-species analysis of the antisense oligonucleotide this compound, a selective inhibitor of transforming growth factor-beta 2 (TGF-β2). By objectively comparing its toxicological and efficacy profile across various animal models and human clinical trials, this document aims to equip researchers and drug development professionals with the critical data necessary to evaluate its therapeutic potential against current standards of care, primarily anti-VEGF therapies, for common ocular pathologies such as neovascular age-related macular degeneration (nAMD), diabetic macular edema (DME), and glaucoma.
Executive Summary
This compound is a locked nucleic acid-modified antisense oligonucleotide designed to selectively target and downregulate the messenger RNA (mRNA) of TGF-β2, a key cytokine implicated in ocular fibrosis, inflammation, and angiogenesis.[1] Preclinical and clinical studies have demonstrated its potential as a first-in-class anti-fibrotic agent.[2][3] This guide synthesizes the available data on this compound, presenting a comparative view of its safety and effectiveness in various species, including mice, rabbits, non-human primates, and humans. The primary dose-limiting toxicity observed in preclinical animal models has been lens opacification or cataract formation.[4] In clinical trials, this compound has shown promising efficacy in reducing retinal thickness, and fibrosis, and stabilizing vision in patients with nAMD and DME.[1][5] A Phase 1 study in glaucoma patients undergoing filtration surgery also indicated good safety and a trend towards improved intraocular pressure (IOP) control.[6] This guide directly compares these findings with the well-established efficacy and safety profiles of anti-VEGF therapies, the current standard of care for neovascular retinal diseases.
Mechanism of Action: Targeting the TGF-β2 Signaling Pathway
This compound operates by selectively binding to the mRNA of TGF-β2, leading to its degradation and thereby preventing the synthesis of the TGF-β2 protein.[1] This intervention directly modulates the TGF-β2 signaling pathway, which plays a crucial role in various cellular processes contributing to ocular pathology.
Figure 1: this compound Mechanism of Action in the TGF-β2 Signaling Pathway.
Cross-Species Toxicity Profile
Toxicology studies of this compound have been conducted in mice, rabbits, and non-human primates (cynomolgus monkeys). The primary adverse finding across species following intravitreal administration has been dose-dependent lens opacification, indicating the lens as a primary site of toxicity.
| Species | Study Type | Key Findings | Dose-Limiting Toxicity | Reference |
| Rabbit | Single and repeated intravitreal injections | Dose-related transient local inflammation and delayed lens opacification. | Lens opacification | [4] |
| Non-human Primate (Cynomolgus) | Single and repeated intravitreal injections | Generally well-tolerated with some inflammatory reactions at higher doses. | Lens opacification | [4] |
| Human (Phase 1, Glaucoma) | Single intravitreal injection | No drug-related serious adverse events reported. Main ocular AEs were related to the surgical procedure. | Not established | [6] |
| Human (Phase 2, nAMD & DME) | Repeated intravitreal injections | Good safety profile with no drug-related adverse events and no signs of intraocular inflammation. Worsening of cataract was observed in 16% of treated eyes. | Worsening of cataract | [5][7] |
Cross-Species Efficacy Profile
The efficacy of this compound has been evaluated in various animal models of ocular disease and in human clinical trials, demonstrating its potential to reduce fibrosis, neovascularization, and inflammation.
Preclinical Efficacy
| Species | Disease Model | Key Efficacy Endpoints | Results | Reference |
| Mouse | Glaucoma Filtration Surgery (GFS) | Bleb survival, fibrosis reduction | Significantly prolonged bleb survival and decreased fibrosis in the bleb area. | [8] |
| Mouse | Laser-induced Choroidal Neovascularization (CNV) | Reduction of angiogenesis | Significantly reduced angiogenesis by 40% compared to control. | [8] |
| Mouse | Laser-induced Choroidal Neovascularization (CNV) | Reduction of CNV lesions and vascular leakage | Similar potency to aflibercept in reducing CNV lesions. The combination of this compound and aflibercept showed the lowest percentage of CNV lesions. | [9] |
Clinical Efficacy
Phase 1: Glaucoma
In a Phase 1 study, patients with open-angle glaucoma undergoing trabeculectomy received a single intravitreal injection of this compound. The study demonstrated a good safety profile and a dose-dependent trend in postoperative IOP reduction.
| Dose Level | Mean IOP at Day 85 (mmHg ± SD) | Reference |
| 6.75 µg | 9.7 ± 3.3 | [2] |
| 22.5 µg | 14.2 ± 6.5 | [2] |
| 67.5 µg | 5.8 ± 1.8 | [2] |
| 225 µg | 7.8 ± 0.6 | [2] |
Phase 2: BETTER Trial (nAMD and DME)
The Phase 2 BETTER trial evaluated the efficacy and safety of intravitreal this compound in patients with nAMD and DME. The results indicated a beneficial effect on anatomical and functional outcomes.
| Indication | Efficacy Endpoint | Result | Reference |
| nAMD | Change in Best-Corrected Visual Acuity (BCVA) | Stabilization of BCVA. | [5] |
| Change in Central Retinal Thickness (CRT) | Decrease from 330µm to 290µm. | [7] | |
| Reduction in Hyperreflective Material (HRM) Volume | 70% reduction in HRM volume in eyes with fibrosis. | [5] | |
| DME | Change in Best-Corrected Visual Acuity (BCVA) | Improvement from 57 to 68 ETDRS letters in treatment-naïve and anti-VEGF pre-treated patients. | [7] |
| Change in Central Retinal Thickness (CRT) | Decrease from 526µm to 326µm. | [7] | |
| Reduction in Intraretinal Fluid (IRF) Volume | Mean reduction of -333nL in naïve and -120nL in a-VEGF pretreated patients. | [5] |
Comparison with Anti-VEGF Therapies
Anti-VEGF agents are the current standard of care for nAMD and DME. While highly effective in reducing vascular leakage and improving vision, they do not directly address the underlying fibrotic processes that can lead to long-term vision loss.
| Feature | This compound | Anti-VEGF Therapies (e.g., Ranibizumab, Aflibercept) |
| Mechanism of Action | Targets TGF-β2 mRNA to inhibit fibrosis, inflammation, and angiogenesis. | Binds to and inhibits Vascular Endothelial Growth Factor (VEGF) to reduce neovascularization and vascular permeability. |
| Primary Therapeutic Target | Fibrosis and inflammation | Angiogenesis and vascular leakage |
| Reported Efficacy (nAMD) | Stabilization of BCVA, reduction in CRT and significant reduction in fibrotic tissue volume. | Significant improvements in BCVA and reduction in CRT. |
| Reported Efficacy (DME) | Improvement in BCVA and reduction in CRT and intraretinal fluid. | Significant improvements in BCVA and reduction in CRT. |
| Key Differentiator | Potential to be a first-in-class anti-fibrotic agent. | Well-established anti-angiogenic and anti-permeability effects. |
| Safety Profile | Good systemic safety; ocular adverse events include worsening of cataracts. | Good systemic safety; rare but serious ocular adverse events include endophthalmitis and retinal detachment. |
Experimental Protocols
Preclinical Study Workflow: Murine Model of Choroidal Neovascularization
Figure 2: Experimental workflow for the murine choroidal neovascularization model.
Animals: C57BL/6JRj mice were used for the laser-induced CNV model.[9] CNV Induction: Following anesthesia, three laser burns were created on the Bruch's membrane of each eye using a 532 nm argon laser.[9] Treatment: Immediately after CNV induction, mice received a single intravitreal injection of this compound, aflibercept, or a vehicle control.[9] Efficacy Assessment:
-
In Vivo Imaging: The progression of CNV and vascular leakage was monitored using fluorescein (B123965) angiography and spectral domain optical coherence tomography (SD-OCT) on days 5 and 14 post-injection.[9]
-
Histology: Eyes were enucleated at various time points for histological analysis. Inflammation was assessed by CD45 staining (day 5), angiogenesis by FITC-dextran staining (day 14), and fibrosis by collagen I deposition (day 28).
Clinical Trial Workflow: Phase 2 BETTER Study
Figure 3: Workflow for the Phase 2 BETTER clinical trial.
Study Design: The BETTER study was an international, multicenter, open-label Phase 2a clinical trial.[5][10] Patient Population: The study enrolled patients with nAMD and DME, including both treatment-naïve individuals and those who had been previously treated with anti-VEGF therapy but were considered inactive.[5][11] Intervention: Patients received intravitreal injections of 50µL of this compound every 8 weeks (Q8W).[5] Follow-up and Endpoints: The total follow-up period was 9 months.[5] Primary and secondary endpoints included changes in Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), and volumetric assessments of intraretinal fluid (IRF), subretinal fluid (SRF), and hyperreflective material (HRM) consistent with fibrosis.[5]
Conclusion
The cross-species analysis of this compound reveals a promising therapeutic candidate with a novel anti-fibrotic mechanism of action for the treatment of various ocular diseases. Preclinical studies have established its biological activity in relevant animal models, with a predictable and manageable toxicity profile. Clinical trials in glaucoma, nAMD, and DME have provided initial evidence of its safety and efficacy in human subjects. The unique ability of this compound to target fibrosis, a significant unmet need in the long-term management of retinal diseases, positions it as a potential complementary or alternative therapy to the current standard of care with anti-VEGF agents. Further larger-scale clinical trials are warranted to fully elucidate its long-term safety and comparative effectiveness.
References
- 1. isarna-therapeutics.com [isarna-therapeutics.com]
- 2. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 4. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Establishing a mouse model of choroidal neovascularization to study the therapeutic effect of levotinib and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. biospace.com [biospace.com]
- 9. isarna-therapeutics.com [isarna-therapeutics.com]
- 10. isarna-therapeutics.com [isarna-therapeutics.com]
- 11. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
Navigating the Glaucoma Treatment Landscape: A Comparative Guide to ISTH0036 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness worldwide, is primarily managed by lowering intraocular pressure (IOP). While a range of therapeutic options exists, the search for more effective and safer long-term treatments continues. This guide provides a comprehensive comparison of ISTH0036, an investigational antisense oligonucleotide, with established glaucoma therapies. We present available long-term safety and efficacy data, detailed experimental protocols, and a visual representation of the underlying biological pathways to aid in research and development efforts.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the long-term safety and efficacy data for this compound and its alternatives. It is important to note that direct head-to-head long-term comparative trials between this compound and other treatments are not yet available. The data presented is compiled from individual clinical trials.
Table 1: Long-Term Efficacy of Glaucoma Treatments
| Treatment | Mechanism of Action | IOP Reduction | Duration of Effect |
| This compound | Antisense oligonucleotide targeting TGF-β2 mRNA | Dose-dependent; up to ~70% reduction from pre-operative IOP in Phase 1 (at highest doses)[1][2] | Sustained IOP reduction below 10 mmHg for at least 3 months at higher doses in Phase 1[1][2] |
| Prostaglandin Analogs (e.g., Latanoprost) | Increase uveoscleral outflow of aqueous humor | 25-35% from baseline | Long-term, with consistent daily use |
| Beta-Blockers (e.g., Timolol) | Decrease aqueous humor production | 20-30% from baseline | Long-term, with consistent daily use; potential for long-term drift (diminished efficacy)[3] |
| ROCK Inhibitors (e.g., Netarsudil) | Increase trabecular outflow of aqueous humor | 20-25% from baseline | Long-term, with consistent daily use[4][5] |
| Selective Laser Trabeculoplasty (SLT) | Increases aqueous humor outflow through the trabecular meshwork | 20-30% from baseline | Variable; can last for several years, but may need repeat treatment[6][7] |
| Trabeculectomy | Creates a new drainage channel for aqueous humor | 30-50% or more from baseline | Long-term; success rates can decline over time due to scarring[8][9] |
Table 2: Long-Term Safety Profile of Glaucoma Treatments
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Phase 1: Corneal erosion, corneal epithelium defect, transient IOP fluctuations (high or low). No adverse events were reported to be related to this compound.[1][2] Phase 2 (in nAMD & DME): Worsening of cataract (16% of treated eyes).[5][10] | Phase 1: None reported.[1][2] |
| Prostaglandin Analogs | Conjunctival hyperemia, eyelash growth, iris color change, periocular fat atrophy. | Cystoid macular edema, uveitis (rare). |
| Beta-Blockers | Ocular stinging/burning, blurred vision. Systemic: bradycardia, bronchospasm, fatigue. | Severe cardiovascular or respiratory events (rare). |
| ROCK Inhibitors | Conjunctival hyperemia, corneal verticillata, conjunctival hemorrhage. | Angioedema (rare).[4][5] |
| Selective Laser Trabeculoplasty (SLT) | Transient post-laser IOP spike, mild ocular inflammation, discomfort. | Significant IOP spike requiring intervention, corneal edema (rare).[6][7] |
| Trabeculectomy | Bleb-related complications (leaks, infection), hypotony, cataract formation, choroidal detachment. | Endophthalmitis, loss of vision (rare).[8][9] |
Experimental Protocols: A Methodological Insight
Understanding the design of the clinical trials is crucial for interpreting the data. Below are summaries of the experimental protocols for key studies.
This compound: Phase 1 First-in-Human Study
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of a single intravitreal injection of this compound in patients with primary open-angle glaucoma (POAG) undergoing trabeculectomy.[1][2]
-
Study Design: Prospective, open-label, dose-escalation trial.[1]
-
Participants: 12 patients with advanced POAG scheduled for trabeculectomy with mitomycin C.[1]
-
Intervention: A single intravitreal injection of this compound at the end of surgery in four escalating dose cohorts (6.75 µg, 22.5 µg, 67.5 µg, and 225 µg).[1]
-
Primary Outcome Measures: Type and frequency of adverse events.[1]
-
Secondary Outcome Measures: Intraocular pressure (IOP), number of post-trabeculectomy interventions, bleb survival, visual acuity, and visual field.[1]
-
Follow-up: 12 months.[11]
Standardized Clinical Trial Protocols for Glaucoma
The Consolidated Standards of Reporting Trials (CONSORT) statement provides a framework for reporting randomized controlled trials, ensuring transparency and facilitating critical appraisal.[12][13][14][15][16] Key elements of a standardized glaucoma clinical trial protocol include:[17][18][19]
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient selection, including type and severity of glaucoma, baseline IOP, and prior treatments.
-
Randomization and Masking: Methods for random allocation of participants to treatment groups and blinding of patients and investigators to the treatment administered.
-
Intervention and Control: Detailed description of the investigational treatment and the comparator (e.g., placebo, active control).
-
Outcome Measures: Pre-specified primary and secondary endpoints, with clear definitions and methods of measurement (e.g., Goldmann applanation tonometry for IOP).
-
Statistical Analysis Plan: Pre-defined statistical methods for analyzing the data.
Mandatory Visualizations: Signaling Pathways and Workflows
TGF-β2 Signaling Pathway in the Trabecular Meshwork
TGF-β2 plays a crucial role in the pathophysiology of glaucoma by increasing aqueous humor outflow resistance. This compound is designed to inhibit the production of TGF-β2. The following diagram illustrates the key signaling pathways activated by TGF-β2 in the trabecular meshwork cells.
References
- 1. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of this compound, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Long-term safety and efficacy of selective laser trabeculoplasty as primary therapy for the treatment of pseudoexfoliation glaucoma compared with primary open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Long-Term Outcomes of Selective Laser Trabeculoplasty (SLT) Treatment [openophthalmologyjournal.com]
- 8. Long-Term Efficacy and Safety of Modified Canaloplasty Versus Trabeculectomy in Open-Angle Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Evaluation of Reporting Quality of Glaucoma Randomized Controlled Trial Abstracts: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CONSORT 2025 Statement: Updated Guideline for Reporting Randomized Trials. — Africa Oxford initiative [afox.ox.ac.uk]
- 14. pgcardiologiausp.com.br [pgcardiologiausp.com.br]
- 15. consort-spirit.org [consort-spirit.org]
- 16. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Designs and Methodologies Used in Landmark Clinical Trials of Glaucoma: Implications for Future Big Data Mining and Actionable Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
ISTH0036: A Comparative Analysis of Efficacy in Treatment-Naïve and Anti-VEGF Pretreated Patients
A comprehensive guide for researchers and drug development professionals on the performance of ISTH0036, a novel antisense oligonucleotide targeting Transforming Growth Factor beta 2 (TGF-β2), in different patient populations with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).
This compound is emerging as a promising therapeutic agent for retinal diseases, primarily by addressing the unmet need of targeting fibrosis, a key factor in vision loss.[1][2] This guide provides a detailed comparison of its efficacy in patients who have not received prior treatment (treatment-naïve) versus those previously treated with anti-vascular endothelial growth factor (anti-VEGF) therapies. The data is primarily derived from the Phase 2 BETTER trial, an international, multicenter, open-label study.[3][4]
Mechanism of Action
This compound is a selective antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of TGF-β2, thereby inhibiting its production.[5][6] TGF-β2 is a key cytokine implicated in ocular pathologies, particularly in the development of fibrosis and epithelial-to-mesenchymal transition, processes that contribute to the worsening of conditions like nAMD and DME.[3][5] By suppressing TGF-β2, this compound aims to offer a first-in-class antifibrotic effect, potentially altering the long-term disease course.[4]
Below is a diagram illustrating the targeted signaling pathway of this compound.
Efficacy Data: Treatment-Naïve vs. Anti-VEGF Pretreated Patients
The BETTER Phase 2 trial evaluated the efficacy of this compound administered via intravitreal injections every eight weeks (Q8W) over a nine-month follow-up period.[4] The study included both treatment-naïve patients and those who were previously treated with anti-VEGF therapy but were considered inactive.[4][7] A total of 43 patients were included in the initial analysis.[3]
Table 1: Efficacy of this compound in Diabetic Macular Edema (DME)
| Efficacy Endpoint | Treatment-Naïve | Anti-VEGF Pretreated | Combined DME Population |
| Best-Corrected Visual Acuity (BCVA) | - | - | Improvement from 57 to 68 letters (ETDRS)[3] |
| Central Retinal Thickness (CRT) | - | - | Decrease from 526µm to 326µm[3] |
| Intraretinal Fluid (IRF) Volume | -333nL (mean reduction)[4] | -120nL (mean reduction)[4] | - |
| Hyperreflective Foci (HRF) | Reduction observed[3] | Reduction observed[3] | - |
Table 2: Efficacy of this compound in Neovascular Age-Related Macular Degeneration (nAMD)
| Efficacy Endpoint | Treatment-Naïve | Anti-VEGF Pretreated | Combined nAMD Population |
| Best-Corrected Visual Acuity (BCVA) | Stabilization[3] | Stabilization[3] | Stable at 64 letters (ETDRS)[3] |
| Central Retinal Thickness (CRT) | - | - | Decrease from 330µm to 290µm[3] |
| Hyperreflective Material (HRM) Volume (in eyes with fibrosis) | - | - | 70% reduction with this compound vs. 75% increase in fellow eyes on standard of care[4] |
Key Findings and Comparative Analysis
-
Anatomical Improvements in DME: In patients with DME, this compound demonstrated a reduction in intraretinal fluid volume in both treatment-naïve and anti-VEGF pretreated individuals. Notably, the mean reduction in IRF volume was more pronounced in the treatment-naïve group (-333nL) compared to the pretreated group (-120nL).[4] Both groups also showed a reduction in hyperreflective foci.[3]
-
Anti-Fibrotic Effect in nAMD: A significant finding in nAMD patients with existing fibrosis (indicated by hyperreflective material) was the substantial reduction in HRM volume by 70% following treatment with this compound. This is in stark contrast to the 75% increase in HRM volume observed in the fellow eyes of these patients who were receiving standard anti-VEGF therapy.[4] This suggests a potent anti-fibrotic effect of this compound. The available data does not separate this finding between treatment-naïve and pretreated nAMD patients.
-
Visual Acuity and Retinal Thickness: Across all patient groups in both nAMD and DME, treatment with this compound resulted in either an improvement or stabilization of Best-Corrected Visual Acuity.[4] Similarly, a decrease in Central Retinal Thickness was observed in all patient groups, with a range of reduction from -29 to -122µm.[4] For the combined DME population, BCVA improved from a baseline of 57 letters to 68 letters at the end of the study, while the combined nAMD population showed stabilization at 64 letters.[3]
-
Safety Profile: The treatment was reported to be well-tolerated, with intraocular pressure remaining stable at a mean of 15mmHg.[3][4] Worsening of cataracts was observed in 16% of the treated eyes.[4]
Experimental Protocols
BETTER Clinical Trial (Phase 2)
The "BETTER" study was an international, multicenter, open-label Phase 2 clinical trial designed to evaluate the efficacy and safety of this compound.[4]
-
Patient Population: The trial enrolled patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).[8] The study included both treatment-naïve individuals and patients who had been previously treated with anti-VEGF therapy but were considered inactive.[4]
-
Treatment Regimen: Patients received intravitreal injections of 50µL of this compound every eight weeks (Q8W).[4]
-
Follow-up: The total follow-up period for patients was nine months.[4]
-
Primary and Secondary Endpoints: Key outcome parameters included Best-Corrected Visual Acuity (BCVA), Central Retinal Thickness (CRT), as well as volumetric assessments of intraretinal/subretinal fluid (IRF/SRF), hyperreflective material (HRM), and the number of hyperreflective foci (HRF).[3]
Below is a diagram outlining the experimental workflow of the BETTER clinical trial.
Conclusion
The available data from the Phase 2 BETTER trial suggests that this compound is a promising therapeutic candidate for both nAMD and DME, with a novel anti-fibrotic mechanism of action. The efficacy of this compound is evident in both treatment-naïve and anti-VEGF pretreated patient populations, as demonstrated by improvements in anatomical endpoints and stabilization or improvement in visual acuity. The more pronounced reduction in intraretinal fluid in treatment-naïve DME patients and the significant anti-fibrotic effect in nAMD patients highlight the potential of this compound to address key unmet needs in the management of these retinal diseases. Further larger-scale clinical trials will be crucial to confirm these findings and to fully delineate the comparative efficacy in these distinct patient populations.
References
- 1. medhealthinsight.com [medhealthinsight.com]
- 2. This compound Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. biospace.com [biospace.com]
- 6. Isarna Therapeutics Presents Positive Phase 2 BETTER Trial [globenewswire.com]
- 7. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 8. firstwordpharma.com [firstwordpharma.com]
A Tale of Two Targets: Unraveling the Mechanisms of MI-2 and ISTH0036
In the landscape of targeted therapeutics, precision is paramount. This guide offers a detailed analysis of two distinct inhibitors, MI-2 and ISTH0036, initially queried as comparable agents. However, our investigation reveals they operate in fundamentally different biological arenas. MI-2 is a recognized inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key player in inflammatory and certain cancer pathways. In contrast, this compound is an antisense oligonucleotide designed to target Transforming Growth Factor beta 2 (TGF-β2), a cytokine implicated in fibrosis and ocular diseases.
This guide will elucidate the distinct mechanisms of action, present the available experimental data for each compound, and provide insights into their respective therapeutic potentials. While a direct comparative analysis of their performance as MALT1 inhibitors is not feasible, this document serves to clarify their individual properties for researchers, scientists, and drug development professionals.
MI-2: A Potent Inhibitor of the MALT1 Paracaspase
MI-2 has been identified as a small molecule that directly binds to and irreversibly inhibits the proteolytic activity of the MALT1 paracaspase.[1][2] This inhibition has significant downstream effects on cellular signaling, particularly the NF-κB pathway, which is crucial for the survival and proliferation of certain cancer cells, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1]
Quantitative Performance Data for MI-2
| Parameter | Value | Cell Lines/Conditions | Source |
| IC50 (MALT1 inhibition) | 5.84 µM | Recombinant MALT1 | [2][3] |
| GI50 (Growth Inhibition) | 0.2 µM | HBL-1 (ABC-DLBCL) | [2][3] |
| 0.5 µM | TMD8 (ABC-DLBCL) | [2][3] | |
| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [2][3] | |
| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [2][3] | |
| In Vivo Efficacy | 25 mg/kg, i.p. | TMD8 and HBL-1 xenografts in mice | [2] |
Mechanism of Action and Cellular Effects of MI-2
MI-2's mechanism of action centers on the suppression of MALT1's protease function. This leads to a cascade of cellular events, including:
-
Inhibition of NF-κB Signaling: MI-2 suppresses NF-κB reporter activity and inhibits the nuclear localization of the c-REL, a subunit of the NF-κB complex.[1][2]
-
Downregulation of NF-κB Target Genes: The inhibition of the NF-κB pathway leads to a decrease in the expression of its target genes, which are involved in cell survival and proliferation.[1]
-
Induction of Ferroptosis: Recent studies have shown that MI-2 can induce ferroptosis, a form of iron-dependent cell death, by directly inhibiting GPX4, independent of its MALT1 activity.[4][5] It is important to note that MI-2's selectivity has been questioned, as it has been shown to couple to numerous cellular proteins.[4][5]
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for inhibitors like MI-2.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ISTH0036 and Standard Anti-VEGF Therapies for Central Retinal Thickness Reduction
For Immediate Release
Munich, Germany – December 15, 2025 – In the landscape of retinal disease treatment, the quest for more effective and durable therapies is paramount. This guide provides a comparative analysis of ISTH0036, a novel antisense oligonucleotide, and the established standard of care, anti-vascular endothelial growth factor (anti-VEGF) therapies, in their efficacy at reducing central retinal thickness (CRT) in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, detailed experimental methodologies, and a visualization of the pertinent biological pathways.
Executive Summary
This compound, a selective inhibitor of transforming growth factor-beta 2 (TGF-β2), has demonstrated a significant reduction in central retinal thickness in patients with both nAMD and DME in the Phase 2 BETTER trial.[1][2][3] Notably, this compound offers a unique anti-fibrotic mechanism of action, a feature not directly addressed by current anti-VEGF therapies.[1][4][5] Standard anti-VEGF agents, including ranibizumab, aflibercept, and bevacizumab, are the current cornerstones of treatment and have proven efficacy in reducing CRT and improving visual acuity.[3] This guide presents a quantitative comparison of the CRT reduction achieved by this compound and these established therapies, alongside a detailed look at the experimental protocols and underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the reduction in central retinal thickness observed in clinical trials for this compound and standard anti-VEGF therapies.
Table 1: Central Retinal Thickness (CRT) Reduction in Diabetic Macular Edema (DME)
| Treatment | Baseline CRT (μm) | Post-treatment CRT (μm) | Mean CRT Reduction (μm) | Study/Source |
| This compound | 526 | 326 | 200 | BETTER trial[3] |
| Ranibizumab | 503 | 257 | 246 | (Chun et al., 2007) |
| Aflibercept | 460.5 | 229.0 | 231.5 | (García-Arumí et al., 2018) |
| Bevacizumab | 498.96 | 334.40 (at 1 month) | 164.56 | (Lee et al., 2008)[6] |
Table 2: Central Retinal Thickness (CRT) Reduction in Neovascular Age-Related Macular Degeneration (nAMD)
| Treatment | Baseline CRT (μm) | Post-treatment CRT (μm) | Mean CRT Reduction (μm) | Study/Source |
| This compound | 330 | 290 | 40 | BETTER trial[3] |
| Ranibizumab | Not specified | Not specified | 178 | PRONTO study |
| Aflibercept | Not specified | Not specified | Comparable to Ranibizumab | (Gillies et al., 2015) |
| Bevacizumab | 612.05 | 306.81 | 305.24 | (Narayanan et al., 2020) |
Experimental Protocols
This compound - The BETTER Phase 2 Trial
The "BETTER" study was an international, multicenter, open-label Phase 2 clinical trial designed to evaluate the safety and efficacy of this compound.[3][4]
-
Patient Population: The trial enrolled treatment-naïve patients and patients previously treated with anti-VEGF therapy who were considered inactive for both nAMD and DME.[4][7] A total of 43 patients were included in the study.[3][4]
-
Intervention: Patients received intravitreal injections of 50µL this compound every eight weeks (Q8W).[4]
-
Primary and Secondary Outcome Measures: Key endpoints included Best-Corrected Visual Acuity (BCVA) and Central Retinal Thickness (CRT).[4] Additionally, intraretinal/subretinal fluid (IRF/SRF) and hyperreflective material (HRM) consistent with fibrosis were assessed volumetrically.[4]
-
Follow-up: The study had a follow-up period of nine months.[4]
Standard Anti-VEGF Therapy Administration
Anti-VEGF therapies are typically administered via intravitreal injection. Dosing schedules can vary but often involve an initial loading phase of monthly injections followed by a treat-and-extend (T&E) regimen or as-needed (pro re nata, PRN) dosing based on disease activity.[8]
Measurement of Central Retinal Thickness (CRT) via Optical Coherence Tomography (OCT)
The following outlines a standardized protocol for measuring CRT in a clinical trial setting.
-
Instrumentation: A spectral-domain optical coherence tomography (SD-OCT) device is utilized.
-
Patient Preparation: The patient's pupils are dilated to ensure optimal image quality. The patient is seated comfortably and instructed to fixate on an internal or external target to maintain a stable gaze.
-
Image Acquisition Protocol:
-
A macular cube scan protocol (e.g., 6x6 mm) is selected. This protocol acquires a series of parallel B-scans covering the macular region.
-
The operator ensures proper centration of the scan on the fovea.
-
Image quality is optimized by adjusting focus and illumination. Scans with a signal strength below a predefined threshold (e.g., 6/10) are repeated.
-
Automated eye tracking is enabled to minimize motion artifacts.
-
-
Data Analysis:
-
The OCT software's automated segmentation algorithm identifies the internal limiting membrane (ILM) and the retinal pigment epithelium (RPE).
-
The central subfield thickness, defined as the average thickness in the central 1mm diameter circle of the ETDRS grid, is automatically calculated.
-
A trained reader manually reviews the automated segmentation for any errors, particularly at the ILM and RPE boundaries, and corrects them as necessary.
-
The final CRT value is recorded in micrometers (μm).
-
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway in Retinal Fibrosis
This compound exerts its therapeutic effect by targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in retinal fibrosis.[6] The diagram below illustrates the canonical TGF-β signaling cascade.
Caption: TGF-β2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for a Clinical Trial Evaluating Retinal Thickness
The following diagram outlines a typical workflow for a clinical trial investigating the effect of a therapeutic agent on central retinal thickness.
Caption: A generalized workflow for a clinical trial assessing central retinal thickness.
Conclusion
This compound presents a promising new therapeutic avenue for the treatment of nAMD and DME, demonstrating a significant reduction in central retinal thickness. Its unique anti-fibrotic mechanism of action distinguishes it from the current standard-of-care anti-VEGF therapies. While anti-VEGF agents have a well-established and robust efficacy in reducing CRT, this compound's ability to also address the fibrotic component of these diseases could lead to improved long-term outcomes for patients. Further large-scale, randomized controlled trials are warranted to definitively establish the comparative efficacy and long-term safety of this compound against standard anti-VEGF therapies. The data and protocols presented in this guide are intended to provide a valuable resource for the scientific community as research in this critical area continues to evolve.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Targeting the Notch and TGF-β signaling pathways to prevent retinal fibrosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular mechanisms of TGFβ-mediated EMT of retinal pigment epithelium in subretinal fibrosis of age-related macular degeneration [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of ISTH0036: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of ISTH0036, an investigational antisense oligonucleotide. Adherence to these procedures is critical for minimizing environmental impact, ensuring regulatory compliance, and fostering a safe research environment.
Important Note: Specific disposal guidelines for this compound are not publicly available. The following procedures are based on best practices for the disposal of investigational pharmaceutical compounds and oligonucleotides. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
I. Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste at the point of generation. All materials that have come into contact with this compound should be treated as potentially hazardous pharmaceutical waste.
| Waste Type | Description | Recommended Disposal Container |
| Bulk Contaminated Waste | Unused or expired this compound solutions, grossly contaminated personal protective equipment (PPE), and materials used for spill cleanup. | Labeled "Hazardous Waste" container for pharmaceutical waste. |
| Trace Contaminated Waste | Empty vials, pipette tips, and other containers that held this compound; PPE with minimal (trace) contamination. | Designated container for trace chemotherapy/pharmaceutical waste. |
| Sharps Waste | Needles, syringes with attached needles, and other sharps contaminated with this compound. | Puncture-resistant sharps container labeled for hazardous drug sharps. |
| Aqueous Liquid Waste | Solutions containing low concentrations of this compound. Treatment and disposal methods will depend on institutional and local regulations. | Labeled "Hazardous Waste" container for aqueous waste. |
II. Step-by-Step Disposal Protocol
The following protocol outlines a systematic approach to the disposal of this compound and associated waste materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and two pairs of nitrile gloves, when handling this compound and its waste.
-
Segregation at the Source: Immediately after use, segregate waste into the appropriate, clearly labeled containers as detailed in the table above. Do not mix this compound waste with general laboratory or biohazardous waste.
-
Handling of Unused or Expired this compound (Bulk Waste):
-
Unused or expired this compound should be disposed of in its original vial or a compatible, sealed container.
-
Place the container into a designated "Hazardous Waste" container for pharmaceutical waste.
-
Do not flush this compound down the drain or dispose of it in the regular trash.
-
-
Disposal of Empty Containers and Labware (Trace Waste):
-
Empty vials, tubes, and other containers that held this compound are considered trace-contaminated waste.
-
Place these items in the designated container for trace pharmaceutical waste.
-
-
Management of Contaminated Sharps:
-
Immediately place all sharps contaminated with this compound into a designated, puncture-resistant sharps container for hazardous drug sharps.
-
Do not recap, bend, or break needles.
-
-
Decontamination of Work Surfaces:
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a deactivating solution recommended by your institution's EHS department (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent).
-
All materials used for decontamination and spill cleanup are considered bulk contaminated waste and must be disposed of accordingly.
-
-
Final Disposal:
-
Ensure all hazardous waste containers are securely sealed and properly labeled with the contents and date of accumulation.
-
Follow your institution's specific procedures for the collection and disposal of hazardous pharmaceutical waste, which typically involves coordination with the EHS department.
-
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during research involving this compound.
Caption: this compound Waste Segregation and Disposal Workflow.
By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound waste, contributing to a secure and responsible research environment.
Personal protective equipment for handling ISTH0036
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ISTH0036, a locked nucleic acid-modified antisense oligonucleotide designed to selectively target transforming growth factor-beta 2 (TGF-β2) mRNA.[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general safety protocols for handling oligonucleotides and considerations for its mechanism of action.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the substance. |
| Eye Protection | Safety Glasses | Close-fitting with side shields. | Protects eyes from potential splashes. |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Note: For tasks with a higher risk of aerosol generation, consider using a fume hood and additional respiratory protection.
Experimental Workflow and PPE Selection
The selection of appropriate PPE is a critical step in the experimental workflow. The following diagram illustrates a logical process for determining the necessary protective equipment when working with this compound.
Handling and Storage Protocols
Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Handle this compound in a designated area of the laboratory.
-
Avoid inhalation of any dust or aerosols. It is recommended to work in a well-ventilated area or under a fume hood, especially when handling the substance in powdered form.
-
Prevent contact with skin and eyes by consistently wearing the recommended PPE.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container.
-
Recommended storage is at -20°C to -70°C for long-term stability.[3]
-
Protect the substance from light, especially if it is fluorescently labeled.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste. Do not discard down the drain. |
| Contaminated Labware | Collect in a designated, labeled waste container. |
| Contaminated PPE | Dispose of in the appropriate laboratory waste stream. |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of the spill.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean: Clean the spill area following your institution's established procedures for chemical spills. Wear appropriate PPE during cleanup.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
